molecular formula C25H27N5O4S B1193564 Apatinib CAS No. 1218779-75-9

Apatinib

Cat. No.: B1193564
CAS No.: 1218779-75-9
M. Wt: 493.6 g/mol
InChI Key: FYJROXRIVQPKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apatinib (also known as Rivoceranib and YN968D1) is an orally bioavailable, small-molecule tyrosine kinase inhibitor with high specificity for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which it inhibits with an IC50 of 1 nM . VEGFR-2 is the primary mediator of the VEGF signaling pathway that promotes tumor angiogenesis, making it a critical target in oncology research . By selectively inhibiting VEGFR-2, this compound blocks VEGF-mediated endothelial cell migration and proliferation, thereby suppressing the formation of new blood vessels in tumor tissue and cutting off the blood supply necessary for tumor growth and metastasis . In clinical research, this compound has demonstrated encouraging antitumor activity and has been approved in China for the treatment of advanced gastric cancer . Beyond its primary use, ongoing clinical and preclinical studies are exploring its efficacy in a broad range of other solid tumors, including hepatocellular carcinoma, metastatic breast cancer, adenoid cystic carcinoma, and non-small cell lung cancer . A notable area of research is this compound's potential to reverse multidrug resistance in cancer cells. Evidence suggests it can circumvent ABCB1- and ABCG2-mediated drug efflux, thereby increasing the intracellular concentration and efficacy of conventional chemotherapeutic agents . This makes this compound a compelling candidate for investigation in combination therapies, especially for chemotherapy-resistant cancers . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJROXRIVQPKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153427
Record name Apatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218779-75-9
Record name Apatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218779759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVOCERANIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02X14ASJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Apatinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides an in-depth technical overview of Apatinib (also known as Rivoceranib), a significant small-molecule inhibitor in the landscape of anti-angiogenic cancer therapy. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the discovery, synthesis, and biological activity of this compound.

Discovery and Development

This compound, with the developmental code YN968D1, was first synthesized by Advenchen Laboratories in California, USA.[1][2][3] The global development rights (excluding China) are held by Elevar Therapeutics (formerly LSK BioPharma), which has partnered with HLB-LS for development and marketing in South Korea.[1][3][4] In China, the rights are held by Jiangsu Hengrui Medicine Co., Ltd., which markets the drug under the brand name Aitan®.[3][4]

This compound received its first approval in December 2014 from the China Food and Drug Administration (CFDA), now the National Medical Products Administration (NMPA), for the treatment of patients with advanced or metastatic gastric adenocarcinoma who have progressed after two or more lines of prior chemotherapy.[4][5][6][7] Subsequently, in 2020, it was also approved in China as a second-line treatment for advanced hepatocellular carcinoma.[7] The US Food and Drug Administration (FDA) has granted Orphan Drug Designation to this compound for gastric cancer, adenoid cystic carcinoma, and hepatocellular carcinoma.[4][8][9] The drug is being investigated in numerous clinical trials worldwide for a variety of solid tumors.[1][3][7][8]

Mechanism of Action and Signaling Pathways

This compound is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI).[1][6][10] Its primary mechanism of action is the potent and highly selective inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][4][6][11] By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound blocks the receptor's autophosphorylation upon stimulation by its ligand, VEGF.[5][11][12]

This inhibition of VEGFR-2 activation disrupts downstream signaling cascades that are crucial for the proliferation, migration, and survival of endothelial cells, thereby preventing the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[1][6][11] The key signaling pathways modulated by this compound include:

  • PI3K/AKT/mTOR Pathway: Inhibition of VEGFR-2 by this compound has been shown to suppress the phosphorylation and activation of key components of this pathway, including PI3K, AKT, and mTOR.[13][14] This pathway is critical for cell survival and proliferation.

  • MAPK/ERK Pathway: this compound also downregulates the phosphorylation of ERK in the MAPK pathway, which is involved in cell growth and differentiation.[12][13]

Besides its primary target, this compound also exhibits inhibitory activity against other tyrosine kinases, including c-Kit, RET, and c-Src, which may contribute to its overall anti-tumor effects.[1][5][11][15]

Apatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits Phosphorylation Apatinib_Synthesis_Workflow cluster_step1 Step 1: Substitution Reaction cluster_step2 Step 2: Amidation Coupling start Starting Materials intermediate1 2-Chloro-3-pyridine- carboxylic acid derivative start->intermediate1 intermediate2 4-Aminomethylpyridine start->intermediate2 intermediate4 1-(4-Aminophenyl)cyclopentane- 1-carbonitrile start->intermediate4 intermediate3 N-(4-pyridinylmethyl)-2-chloro- 3-pyridinecarboxamide intermediate1->intermediate3 Reacts with intermediate2->intermediate3 product This compound intermediate3->product Reacts with intermediate4->product

References

Chemical structure and properties of Apatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, also known as Rivoceranib, is a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI).[1][2] It has garnered significant attention in oncology for its potent anti-angiogenic properties.[3] Developed by Advenchen Laboratories and further developed by Jiangsu Hengrui Medicine, this compound has been approved in China for the treatment of advanced or metastatic gastric cancer and is under investigation for a variety of other solid tumors.[4][5] This guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data.

Chemical Structure and Physicochemical Properties

This compound is a derivative of N-[4-(1-cyano-cyclopentyl) phenyl]-2-(4-pyridylmethyl) amino-3-pyridine carboxamide.[2] Its structure is characterized by a pyridine carboxamide core linked to a cyanocyclopentyl phenyl group and a pyridylmethylamino group.

PropertyValueReference
IUPAC Name N-[4-(1-cyanocyclopentyl)phenyl]-2-[(pyridin-4-yl)methylamino]pyridine-3-carboxamide[2]
Molecular Formula C₂₄H₂₃N₅O[4]
Molecular Weight 473.178 Da (this compound), 493.58 Da (this compound Mesylate)[2][6]
CAS Number 811803-05-1 (this compound)[5]
InChI 1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)[4]
InChI Key WPEWQEMJFLWMLV-UHFFFAOYSA-N[4]
Solubility DMSO: 79-100 mg/mL[7]

A synthetic route for this compound involves the amidation reaction of N-(pyridin-4-ylmethyl)-2-amino-3-picolinate and 1-(4-aminophenyl)cyclopentylcarbonitrile.[8]

Mechanism of Action

This compound's primary mechanism of action is the potent and highly selective inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3][4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[9]

By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound blocks the receptor's autophosphorylation upon stimulation by its ligand, VEGF.[3][6] This inhibition disrupts downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival.[3][6]

Inhibition of Signaling Pathways

This compound's blockade of VEGFR-2 phosphorylation leads to the suppression of multiple downstream signaling pathways, including:

  • PI3K/AKT/mTOR Pathway: This pathway is vital for cell survival and proliferation. This compound treatment leads to a reduction in the phosphorylation of AKT and mTOR.[9][10]

  • RAF/MEK/ERK (MAPK) Pathway: This cascade is central to regulating cell growth, differentiation, and migration. This compound has been shown to decrease the phosphorylation of ERK1/2.[9][11]

The inhibition of these pathways culminates in the anti-angiogenic and anti-tumor effects of this compound.

G vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds pi3k PI3K vegfr2->pi3k Activates raf RAF vegfr2->raf akt AKT pi3k->akt mtor mTOR akt->mtor survival Survival akt->survival proliferation Cell Proliferation mtor->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation migration Migration erk->migration angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis survival->angiogenesis This compound This compound This compound->vegfr2 Inhibits Phosphorylation

Caption: this compound inhibits the VEGF/VEGFR-2 signaling pathway.

Multi-Target Kinase Inhibition

While highly selective for VEGFR-2, this compound also exhibits inhibitory activity against other tyrosine kinases, contributing to its broad anti-tumor effects.[1][4]

Kinase TargetIC₅₀ ValueReference
VEGFR-2 1 nM[5][7]
Ret 13 nM[5][7]
c-Kit 429 nM[5][7]
c-Src 530 nM[5][7]
Additional Anti-Tumor Effects
  • Induction of Apoptosis: By suppressing survival signals, this compound promotes programmed cell death in cancer cells.[10][12]

  • Reversal of Multidrug Resistance (MDR): this compound has been shown to reverse MDR mediated by ATP-binding cassette (ABC) transporters like ABCB1 (P-gp) and ABCG2 (BCRP) by inhibiting their efflux function, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[4][13]

  • Induction of Autophagy: this compound can induce autophagy in certain cancer cells, a complex process that can either promote cell survival or cell death depending on the cellular context.[12][14]

G This compound This compound vegfr2_inhibition VEGFR-2 Inhibition This compound->vegfr2_inhibition other_kinases Inhibition of c-Kit, c-Src, Ret This compound->other_kinases mdr_reversal MDR Reversal (ABCB1/ABCG2) This compound->mdr_reversal anti_angiogenesis Anti-Angiogenesis vegfr2_inhibition->anti_angiogenesis apoptosis Apoptosis Induction vegfr2_inhibition->apoptosis proliferation_inhibition ↓ Proliferation vegfr2_inhibition->proliferation_inhibition migration_inhibition ↓ Migration vegfr2_inhibition->migration_inhibition other_kinases->proliferation_inhibition chemo_sensitization Chemosensitization mdr_reversal->chemo_sensitization outcome Tumor Growth Inhibition anti_angiogenesis->outcome apoptosis->outcome proliferation_inhibition->outcome chemo_sensitization->outcome

Caption: Multifaceted anti-tumor mechanisms of this compound.

Pharmacokinetics and Metabolism

This compound is administered orally and exhibits non-linear dose proportionality, with dose-normalized exposure decreasing as the dose increases.[2][15]

Pharmacokinetic ParameterValue (Healthy Volunteers & Patients)Reference
Time to Peak (Tₘₐₓ) ~3-4 hours[2]
Half-life (T₁/₂) ~9 hours[2]
Apparent Clearance (CL/F) 57.8 L/h[15]
Apparent Volume at Steady-State 112.5 L[15]
Primary Metabolism CYP3A4/5 (major), CYP2D6, CYP2C9, CYP2E1 (minor)[2][16]
Excretion Feces (~69.8%), Urine (~7.02%) within 96 hours[2][16]

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[16] The main biotransformation pathways include hydroxylation, N-dealkylation, oxidation, and glucuronidation.[2][16] Nine major metabolites have been identified, with the parent drug, this compound, being the major contributor to the overall pharmacological activity.[16]

Preclinical and Clinical Efficacy

In Vitro Activity

This compound has demonstrated potent inhibitory effects on the proliferation of various cancer cell lines in a dose-dependent manner.

Cell Line (Cancer Type)IC₅₀ Value (48h/72h)Reference
H1975 (Lung Cancer)~10-20 µM (Inhibitory effect observed)[12][17]
H446 (Lung Cancer)~10-20 µM (Inhibitory effect observed)[12][17]
HT29 (Colorectal Cancer)21.05 ± 1.54 µM (48h)[18]
HCT116 (Colorectal Cancer)20.17 ± 1.12 µM (48h)[18]
In Vivo Efficacy (Xenograft Models)

This compound, administered orally, has shown significant anti-tumor efficacy in various human tumor xenograft models in mice, both as a monotherapy and in combination with chemotherapy.[6][7]

Xenograft ModelTreatmentOutcomeReference
A549, H1975, H446 (Lung)80-120 mg/kg/day (oral)Significant inhibition of tumor growth, reduced microvessel density (CD31), reduced proliferation (Ki67).[17]
SGC-7901, BGC-823 (Gastric)Not specifiedDelayed tumor growth, decreased tumor volume and weight.[19]
CT26 (Colorectal)Not specifiedStrong suppression of tumor growth.[20]
CNE-2 (Nasopharyngeal)Not specifiedReduced VEGFR-2 expression, lower microvascular density, increased apoptosis.[21]
Clinical Trials

A pivotal Phase III clinical trial (NCT01512745) evaluated this compound as a third-line or further treatment for patients with advanced or metastatic gastric or gastroesophageal junction adenocarcinoma.[22][23]

ParameterThis compound (n=176)Placebo (n=91)Hazard Ratio (HR)P-valueReference
Median Overall Survival (OS) 6.5 months4.7 months0.7090.0156[22]
Median Progression-Free Survival (PFS) 2.6 months1.8 months0.444< 0.001[22]
Objective Response Rate (ORR) 2.84%0%--[23]

The most common grade 3-4 adverse events included hand-foot syndrome, proteinuria, and hypertension.[22][23]

Experimental Protocols

Protocol: In Vitro IC₅₀ Determination via CCK-8 Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HT29, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[24]

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0 to 100 µM. A vehicle control group containing the highest concentration of DMSO should be included.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells. Each concentration should be tested in triplicate or quadruplicate.[24]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[18]

  • Viability Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the cell viability against the logarithm of the this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value using software like GraphPad Prism.[24]

G start Start step1 Seed cancer cells in 96-well plate start->step1 step2 Incubate 24h (Cell Adhesion) step1->step2 step3 Treat cells with serial dilutions of this compound step2->step3 step4 Incubate for 24h, 48h, or 72h step3->step4 step5 Add CCK-8 Reagent step4->step5 step6 Incubate 1-4h step5->step6 step7 Measure Absorbance at 450 nm step6->step7 step8 Data Analysis: Calculate % Viability step7->step8 step9 Plot Dose-Response Curve & Determine IC50 step8->step9 end End step9->end

Caption: Workflow for in vitro IC50 determination of this compound.

Protocol: In Vivo Xenograft Efficacy Study

This protocol describes a typical subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor activity of this compound.

  • Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID). Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Harvest cancer cells (e.g., A549, H1975) during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5x10⁶ to 1x10⁷ cells/100-200 µL. Subcutaneously inject the cell suspension into the right flank of each mouse.[17]

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 per group). Tumor volume is typically calculated using the formula: Volume = (Length × Width²) / 2.

  • Drug Administration:

    • Treatment Group(s): Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Administer this compound orally via gavage once daily at specified doses (e.g., 80 mg/kg, 120 mg/kg).[17]

    • Control Group: Administer the vehicle alone following the same schedule and route.

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and general health status throughout the study.

  • Study Endpoint: Continue treatment for a defined period (e.g., 21 consecutive days).[17] At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors.

  • Tissue Analysis (Optional): Fix a portion of the tumor tissue in formalin for immunohistochemical (IHC) analysis of biomarkers like Ki-67 (proliferation), CD31 (microvessel density), and cleaved caspase-3 (apoptosis).[17] Snap-freeze another portion for Western blot analysis of signaling pathway proteins.[17]

  • Data Analysis: Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol: Phase III Clinical Trial Design Summary (Gastric Cancer)

This summarizes the design of the pivotal randomized controlled trial for this compound in advanced gastric cancer (NCT01512745).

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[22][23]

  • Patient Population: Patients aged 18-70 with histologically confirmed advanced or metastatic adenocarcinoma of the stomach or gastroesophageal junction who had failed at least two prior lines of chemotherapy.[25][26] Key inclusion criteria included an ECOG performance status of 0-1 and at least one measurable lesion.[25]

  • Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either this compound (850 mg, once daily) or a matching placebo.[23] Treatment was administered in 28-day cycles.

  • Primary Endpoints: Overall Survival (OS).[23]

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[22][23]

  • Stratification: Patients were stratified based on the number of metastatic sites (≤2 or >2).[23]

  • Efficacy Assessment: Tumor response was evaluated according to RECIST criteria. Survival data was collected throughout the study.

  • Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion

This compound is a potent, orally available, selective inhibitor of VEGFR-2 with significant anti-angiogenic and anti-tumor properties. Its mechanism of action is well-defined, involving the blockade of key signaling pathways that drive tumor growth and vascularization. Preclinical and clinical data have firmly established its efficacy, particularly in the setting of chemotherapy-refractory advanced gastric cancer. Ongoing research continues to explore its therapeutic potential across a broad range of malignancies, both as a monotherapy and in combination with other anti-cancer agents, solidifying its role as a valuable targeted therapy in oncology.

References

Apatinib's Mechanism of Action on VEGFR-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apatinib, a potent and highly selective small-molecule tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology. Its primary mechanism of action involves the competitive inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the principal mediator of angiogenesis. This guide provides an in-depth technical overview of this compound's interaction with VEGFR-2, detailing its inhibitory effects on receptor phosphorylation, downstream signaling cascades, and subsequent physiological consequences. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this field.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, plays a central role in driving this process.[1] this compound (also known as Rivoceranib) is an orally bioavailable tyrosine kinase inhibitor that specifically targets the intracellular ATP-binding site of VEGFR-2.[2][3] By blocking the kinase activity of this receptor, this compound effectively abrogates the signaling cascade initiated by VEGF, leading to the inhibition of angiogenesis and tumor growth.[4][5]

This compound's Interaction with VEGFR-2

This compound functions as a competitive inhibitor of ATP at the catalytic domain of the VEGFR-2 tyrosine kinase.[2][3] This binding prevents the autophosphorylation of the receptor upon VEGF ligand binding, a critical step for the recruitment and activation of downstream signaling proteins.[4][5] This inhibition is highly selective for VEGFR-2, contributing to a favorable therapeutic window.

Quantitative Data: Inhibitory Potency

This compound demonstrates high potency and selectivity for VEGFR-2 over other tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.

Target KinaseIC50 (nM)Reference(s)
VEGFR-2 1 [6]
c-Ret13[6]
c-Kit429[6]
c-Src530[6]

Downstream Signaling Pathways Affected by this compound

Inhibition of VEGFR-2 autophosphorylation by this compound blocks the activation of several key downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and permeability. The two primary pathways affected are the PI3K/Akt/mTOR pathway and the RAF/MEK/ERK (MAPK) pathway.[1][7][8]

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and angiogenesis. This compound's inhibition of VEGFR-2 phosphorylation prevents the activation of PI3K and subsequent phosphorylation of Akt and mTOR, leading to decreased cell survival and proliferation.[1][8]

RAF/MEK/ERK (MAPK) Pathway

The RAF/MEK/ERK mitogen-activated protein kinase (MAPK) pathway is essential for endothelial cell proliferation and migration. By blocking VEGFR-2 activation, this compound prevents the activation of this cascade, resulting in the inhibition of these key angiogenic processes.[7][8]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 This compound This compound This compound->VEGFR2 Inhibits PI3K PI3K pVEGFR2->PI3K RAF RAF pVEGFR2->RAF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay KinaseAssay VEGFR-2 Kinase Assay CellViability Cell Viability Assay (CCK-8/MTT) DataAnalysis2 Cell Viability Analysis CellViability->DataAnalysis2 WesternBlot Western Blot DataAnalysis3 Protein Phosphorylation Analysis WesternBlot->DataAnalysis3 Xenograft Xenograft Tumor Model Start Start ApatinibPrep Prepare this compound (Serial Dilutions) Start->ApatinibPrep CellCulture Cell Culture (Endothelial/Tumor Cells) Start->CellCulture TumorImplantation Tumor Cell Implantation in Mice Start->TumorImplantation KinaseReaction Kinase Reaction + this compound ApatinibPrep->KinaseReaction CellTreatment Cell Treatment + this compound CellCulture->CellTreatment DataAnalysis1 IC50 Determination KinaseReaction->DataAnalysis1 CellTreatment->CellViability CellTreatment->WesternBlot DrugAdministration Oral Administration of this compound TumorImplantation->DrugAdministration TumorMeasurement Tumor Volume Measurement DrugAdministration->TumorMeasurement DataAnalysis4 Tumor Growth Inhibition Analysis TumorMeasurement->DataAnalysis4

References

Apatinib's Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apatinib, also known as YN968D1, is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activities.[1][2] It functions by selectively binding to and inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][3] this compound competitively targets the intracellular ATP-binding site of VEGFR-2, effectively blocking its autophosphorylation and subsequent downstream signal transduction.[3][4][5] This action leads to the inhibition of endothelial cell proliferation and migration, a reduction in tumor microvessel density, and the suppression of tumor growth.[3][5] Beyond its primary target, this compound also exhibits inhibitory effects on other tyrosine kinases such as c-Kit, RET, c-Src, and platelet-derived growth factor receptor-β (PDGFR-β).[1][6] This guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.

Core Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the blockade of VEGFR-2, which serves as a critical node for multiple intracellular signaling cascades essential for tumor growth, invasion, and angiogenesis. The inhibition of VEGFR-2 phosphorylation by this compound triggers a cascade of effects on several key downstream pathways.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues.[3] This activation creates docking sites for various signaling molecules, initiating downstream pathways that promote cell proliferation, survival, and migration.[1][3] this compound directly inhibits this initial phosphorylation step, thereby blocking all subsequent signaling events.[4][7]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 Dimerization & Activation This compound This compound This compound->pVEGFR2 Inhibits PI3K PI3K pVEGFR2->PI3K PLCg PLCγ pVEGFR2->PLCg Src Src pVEGFR2->Src STAT3 STAT3 pVEGFR2->STAT3 MAPK RAS/RAF/MEK/ERK (MAPK Pathway) pVEGFR2->MAPK

Figure 1: this compound's primary mechanism of action on VEGFR-2.
PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and metabolism. Activated VEGFR-2 recruits and activates PI3K, which in turn phosphorylates and activates Akt. Akt then modulates numerous downstream targets, including mTOR, to promote cell growth and survival. This compound treatment leads to a significant decrease in the phosphorylation of Akt (p-Akt) and downstream effectors like mTOR and p70S6K, without affecting the total protein levels of Akt.[8][9][10] This inhibition suppresses cell proliferation and can induce apoptosis and autophagy.[9][11] In vascular endothelial cells, this pathway's inhibition via the PFKFB3 molecule also reduces glycolysis.[4]

pVEGFR2 p-VEGFR-2 This compound This compound PI3K PI3K pVEGFR2->PI3K This compound->pVEGFR2 Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis & Autophagy pAkt->Apoptosis Inhibits pmTOR p-mTOR mTOR->pmTOR p70S6K p70S6K pmTOR->p70S6K Activates pp70S6K p-p70S6K p70S6K->pp70S6K Proliferation Cell Proliferation, Survival, Angiogenesis pp70S6K->Proliferation

Figure 2: this compound's inhibition of the PI3K/Akt/mTOR pathway.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade downstream of VEGFR-2 that regulates cell proliferation and differentiation.[3] this compound treatment has been shown to significantly down-regulate the phosphorylation of ERK1/2 (p-ERK1/2) in various cancer cells, such as pancreatic and neuroblastoma cells.[8][9] This inhibition contributes to this compound's anti-proliferative and pro-apoptotic effects.[9] Similar to the PI3K/Akt pathway, this compound reduces the phosphorylated form of ERK without altering the total ERK protein levels.[7][8]

pVEGFR2 p-VEGFR-2 This compound This compound Ras Ras pVEGFR2->Ras This compound->pVEGFR2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation, Migration, Differentiation pERK->Proliferation

Figure 3: this compound's inhibition of the MAPK/ERK pathway.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor implicated in cell growth and survival.[12] Studies have demonstrated a direct binding between VEGFR-2 and STAT3.[12][13] this compound treatment inhibits the phosphorylation of STAT3 (p-STAT3), leading to the downregulation of its target genes, such as the anti-apoptotic protein BCL-2 and the cell cycle regulator Cyclin D1.[12][14] The deactivation of the VEGFR2/STAT3/BCL-2 signaling axis is a key mechanism by which this compound induces both apoptosis and autophagy in cancer cells like osteosarcoma.[12][13] In some cancers, this compound also suppresses the JAK/STAT3 pathway, enhancing sensitivity to other chemotherapeutic agents.[15]

pVEGFR2 p-VEGFR-2 This compound This compound STAT3 STAT3 pVEGFR2->STAT3 Recruits & Activates This compound->pVEGFR2 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to BCL2 BCL-2 (Anti-apoptotic) Nucleus->BCL2 Upregulates Transcription CyclinD1 Cyclin D1 (Cell cycle) Nucleus->CyclinD1 Upregulates Transcription PDL1 PD-L1 Nucleus->PDL1 Upregulates Transcription Apoptosis Apoptosis & Autophagy BCL2->Apoptosis Inhibits

Figure 4: this compound's inhibition of the STAT3 signaling pathway.
Src Signaling Pathway

This compound has been identified as an inhibitor of the c-Src tyrosine kinase.[1][6] In certain contexts, such as non-small cell lung cancer with RET fusions, the oncogenic activity, including cell invasion and migration, is mediated through the Src signaling pathway.[16][17] By suppressing the RET/Src signaling axis, this compound can effectively inhibit these metastatic processes, demonstrating an anti-cancer effect beyond its primary anti-angiogenic function.[6][16]

Upstream Upstream Signals (e.g., KIF5B-RET) This compound This compound Src Src Upstream->Src Activates pSrc p-Src This compound->pSrc Inhibits Src->pSrc Downstream Downstream Effectors pSrc->Downstream Metastasis Cell Invasion & Migration Downstream->Metastasis

Figure 5: this compound's inhibition of the Src signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified across numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM) at 48h/72hReference
KATO-IIIGastric Cancer< 10 µM[18]
HSC-39Gastric Cancer< 10 µM[18]
TMK-1Gastric Cancer< 10 µM[18]
NCI-N87Gastric Cancer< 10 µM[18]
58As9Gastric Cancer< 10 µM[18]
ASPC-1Pancreatic Cancer16.94 µM (at 72h)[7]
PANC-1Pancreatic Cancer37.24 µM (at 72h)[7]
BE(2)-M17Neuroblastoma18.74 µM (at 48h)[19]
SH-SY5YNeuroblastoma27.37 µM (at 48h)[19]
IMR-32Neuroblastoma17.09 µM (at 48h)[19]
HT29Colorectal Cancer23.37 µM (at 48h)[20]
HCT116Colorectal Cancer16.99 µM (at 48h)[20]
KYSE450Esophageal Squamous Cell CarcinomaApprox. 30 µM (at 48h)[21]
EC1Esophageal Squamous Cell CarcinomaApprox. 25 µM (at 48h)[21]
Table 2: Clinical Efficacy of this compound in Advanced Cancers

Data from select clinical trials demonstrating this compound's efficacy in patients.

Cancer TypeTreatment LineORR (%)DCR (%)Median PFS (months)Median OS (months)Reference
Advanced Gastric CancerSecond-line Monotherapy20.8%62.5%3.168.33[1]
Advanced Gastric CancerCombination Therapy20.5%69.2%3.97.8[22]
Advanced Gastric Cancer (Real-world)Various Lines9.43% (mono)77.87% (mono)5.6511.47[23]
RAIR-DTC-54.3%95.7%22.2Not Reached[24]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; RAIR-DTC: Radioactive Iodine-Refractory Differentiated Thyroid Cancer.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effects of this compound.

Cell Viability Assay (CCK-8/MTT)

This assay is used to assess the effect of this compound on cell proliferation and to determine its IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and incubated for 24 hours to allow for attachment.[21][25][26]

  • This compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0, 5, 10, 20, 40, 60 µM).[20][26] A vehicle control (DMSO) is also included.

  • Incubation: Cells are treated with this compound for specified time periods, typically 24, 48, and 72 hours.[21]

  • Reagent Addition: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/ml) is added to each well.[25][26]

  • Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.[25]

  • Measurement: The absorbance is measured at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.[25][26]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

G cluster_0 Cell Viability Assay Workflow start Seed cells in 96-well plate treat Treat with serial dilutions of this compound start->treat incubate Incubate for 24, 48, 72 hours treat->incubate reagent Add CCK-8 or MTT reagent incubate->reagent incubate2 Incubate for 1-4 hours reagent->incubate2 read Measure absorbance with plate reader incubate2->read analyze Calculate viability and IC50 read->analyze

Figure 6: General workflow for a cell viability assay.
Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the levels of specific proteins and their phosphorylation status in cell lysates after this compound treatment, providing direct evidence of pathway inhibition.

Methodology:

  • Sample Preparation: Cells are treated with this compound for a specified duration. After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states.[27]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • Denaturation: An equal volume of 2x SDS-PAGE sample buffer is added to the protein samples (20-50 µg per lane), which are then heated at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: The denatured protein samples are loaded onto an SDS-polyacrylamide gel (e.g., 10-12% acrylamide) and separated by size via electrophoresis.[27]

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with a solution of 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. BSA is often preferred for phospho-protein detection.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-VEGFR2, p-Akt, p-ERK, or their total forms) overnight at 4°C or for 2 hours at room temperature.[27]

  • Washing: The membrane is washed three to four times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry is used to quantify band intensity, often normalizing the phosphorylated protein level to the total protein level.[27]

G cluster_1 Western Blot Workflow lysis Cell Lysis & Protein Quant. sds SDS-PAGE (Separation) lysis->sds transfer Transfer to Membrane sds->transfer block Blocking (5% BSA/Milk) transfer->block primary Primary Antibody (e.g., anti-p-Akt) block->primary secondary HRP-Secondary Antibody primary->secondary detect ECL Detection & Imaging secondary->detect

References

Apatinib: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the landscape of oncology.[1] It selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2] Approved in China for the treatment of advanced gastric cancer, this compound is under extensive investigation for a broad spectrum of solid tumors, including non-small-cell lung cancer (NSCLC), breast cancer, and hepatocellular carcinoma.[3] This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Pharmacodynamics: Mechanism of Action and Biological Effects

This compound's primary mechanism of action is the potent and selective inhibition of VEGFR-2.[3] By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[2] This inhibition effectively abrogates VEGF-mediated endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor angiogenesis.[3]

Beyond its primary target, this compound also exhibits inhibitory activity against other tyrosine kinases, including c-Kit and c-Src, which may contribute to its overall anti-tumor effects.[2]

Signaling Pathways

The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events crucial for angiogenesis. This compound disrupts these pathways, primarily the PI3K/AKT and MAPK/ERK pathways, leading to the inhibition of endothelial cell survival, proliferation, and migration.[2][4][5]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_this compound cluster_pathways VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates This compound This compound This compound->VEGFR2 Inhibits Autophosphorylation RAF RAF PLCg->RAF AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: this compound's inhibition of the VEGFR-2 signaling pathway.
Effects on the Tumor Microenvironment

This compound's anti-angiogenic activity significantly modulates the tumor microenvironment. By reducing tumor vascularization, this compound can alleviate hypoxia and increase the infiltration of CD8+ T cells, thereby enhancing anti-tumor immunity.[6] This modulation of the tumor microenvironment suggests the potential for synergistic effects when this compound is combined with immunotherapies such as PD-1/PD-L1 inhibitors.[6][7]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound has been characterized in several clinical studies.

Absorption

Following oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) of approximately 3 to 4 hours.[8] The exposure to this compound increases with dose, but this increase is less than proportional, suggesting non-linear absorption or saturable first-pass metabolism.[9]

Distribution

A population pharmacokinetic model described this compound's distribution using a two-compartment model, with an apparent volume of distribution at steady-state of 112.5 L.[9]

Metabolism

This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 3A4/5, with minor contributions from CYP2D6, CYP2C9, and CYP2E1.[8][10] Major metabolic pathways include hydroxylation, N-dealkylation, and oxidation.[8] Several active metabolites have been identified.[11]

Excretion

The majority of an administered dose of this compound is excreted in the feces (approximately 69.8%), with a smaller portion eliminated in the urine (approximately 7.02%) within 96 hours.[8] The mean half-life (T1/2) of this compound is approximately 9 hours.[8]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for this compound from various clinical trials.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValuePopulationReference
Tmax (Time to Peak Plasma Concentration) 3 - 4 hoursPatients with advanced gastric cancer[8]
T1/2 (Half-life) ~9 hoursPatients with advanced gastric cancer[8]
Apparent Clearance (CL/F) 57.8 L/hHealthy volunteers and patients with solid tumors[9]
Apparent Volume of Distribution (Vss/F) 112.5 LHealthy volunteers and patients with solid tumors[9]

Table 2: Pharmacodynamic Efficacy of this compound in Various Cancers

Cancer TypeTreatment LineORR (Objective Response Rate)DCR (Disease Control Rate)mPFS (Median Progression-Free Survival)mOS (Median Overall Survival)Reference
Advanced Gastric Cancer Third-line or higher16.76%82.91%5.32 months9.76 months[12]
Advanced NSCLC Second-line or further11.7%63.3%4.4 months17.2 months[13]
Metastatic Triple-Negative Breast Cancer Heavily pretreated10.7%25.0%3.3 months10.6 months[3]
Metastatic Colorectal Cancer Third-line11.1%77.8%4.8 months10.1 months[14]

Experimental Protocols

Determination of this compound Plasma Concentration by LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used to quantify this compound and its metabolites in human plasma.[11][15]

1. Sample Preparation:

  • A simple protein precipitation method is employed.

  • Acetonitrile is typically used as the precipitation solvent.[11]

  • An internal standard (e.g., vatalanib) is added to the plasma sample before precipitation.[11]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis.

2. Chromatographic Separation:

  • A reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18) is used for separation.[11]

  • The mobile phase often consists of a gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate with formic acid).[11]

3. Mass Spectrometric Detection:

  • Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.[11]

  • Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Internal Standard Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Data Data Acquisition and Quantification MSMS->Data

References

Apatinib Target Validation in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of Apatinib, a small-molecule tyrosine kinase inhibitor, focusing on the validation of its molecular targets within cancer cells. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, also known as Rivoceranib, is an orally administered tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity across a broad range of cancers.[1] Developed by Jiangsu Hengrui Medicine in China, it was initially approved for treating advanced gastric or gastroesophageal junction adenocarcinoma.[2] Its primary mechanism of action is the inhibition of tumor angiogenesis, the process of forming new blood vessels that are essential for tumor growth and metastasis.[2][3] this compound achieves this by selectively targeting key signaling pathways involved in cell proliferation and survival.[4]

Primary Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

The principal and most well-validated molecular target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2]

2.1 The VEGF/VEGFR-2 Signaling Pathway VEGFR-2 is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A in endothelial cells.[5][6] The binding of the VEGF ligand to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][7] This activation triggers a cascade of downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways, which are crucial for promoting endothelial cell proliferation, migration, survival, and the formation of new blood vessels that supply tumors.[3][6][8][9]

2.2 Mechanism of Inhibition this compound is a highly selective inhibitor of VEGFR-2.[10][11] It competitively binds to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain.[12][13] This binding action blocks the receptor's autophosphorylation, a critical step for its activation.[3] Consequently, the downstream signaling cascades are not initiated, leading to the inhibition of VEGF-stimulated endothelial cell migration and proliferation, a decrease in tumor microvascular density, and an overall antiangiogenic effect.[3][5][13]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2_dimer VEGFR-2 Dimer (Phosphorylated) PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K pTyr1175 VEGF VEGF VEGF->VEGFR2_dimer Binds & Activates This compound This compound This compound->VEGFR2_dimer Inhibits Autophosphorylation RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation ERK->Proliferation

Caption: this compound's inhibition of the VEGFR-2 signaling pathway.

Secondary Targets and Additional Mechanisms

While VEGFR-2 is its primary target, this compound also demonstrates inhibitory activity against other tyrosine kinases, contributing to its broad anti-tumor effects.[3] These secondary targets include c-Kit, c-SRC, and RET (rearranged during transfection).[1][4][14]

Furthermore, this compound has been shown to reverse multidrug resistance (MDR) in cancer cells.[4] Studies indicate that this compound can inhibit the efflux function of ATP-binding cassette (ABC) transporters such as ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.[1][14]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data on its kinase inhibition and cytotoxicity in different cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound This table presents the half-maximal inhibitory concentration (IC50) values of this compound against its primary and secondary kinase targets. Lower values indicate greater potency.

Kinase TargetIC50 ValueReference
VEGFR-2 (KDR)1 nM[15][16]
c-Ret13 nM[15][16]
c-Kit429 nM[15][16]
c-Src530 nM[15][16]

Table 2: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines This table shows the concentration of this compound required to inhibit the growth of various cancer cell lines by 50%.

Cell LineCancer TypeIC50 (µM)Reference
SiHaCervical Cancer13.9[17]
Hcc94Cervical Cancer21.8[17]
C33ACervical Cancer26.6[17]
HeLaCervical Cancer31.2[17]
KBOral Epidermoid Carcinoma15.18[14]
MCF-7Breast Cancer17.16[14]
S1Gastric Cancer9.30[14]
HT29Colorectal Cancer (48h)~15[18]
HCT116Colorectal Cancer (48h)~20[18]
ASPC-1Pancreatic Cancer~10-20[9]
PANC-1Pancreatic Cancer~10-20[9]

Experimental Protocols for Target Validation

Validating the molecular targets of a drug like this compound involves a multi-faceted approach, from biochemical assays to cell-based functional studies.

5.1 Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) This assay biochemically quantifies the ability of this compound to inhibit the enzymatic activity of a purified kinase, such as VEGFR-2. It measures the amount of ADP produced, which is proportional to kinase activity.[19][20]

Methodology:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of this compound in DMSO. Include a DMSO-only control.[19]

  • Kinase Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO control. Add the purified kinase enzyme (e.g., VEGFR-2) and incubate for 10-30 minutes to allow for binding.[19][21]

  • Initiate Reaction: Add a mixture of the kinase-specific substrate peptide and ATP to each well to start the reaction. Incubate at 30°C for 60 minutes.[19]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[19][20]

    • Add Kinase Detection Reagent, which converts the ADP produced into ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes.[19][20]

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[19]

G A Prepare Serial Dilution of this compound in DMSO B Add this compound and Purified Kinase (VEGFR-2) to Plate A->B C Pre-incubate to Allow Drug-Target Binding B->C D Initiate Reaction with ATP and Substrate C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Convert ADP to ATP & Generate Luminescence (Add Detection Reagent) F->G H Measure Luminescence with Plate Reader G->H I Calculate IC50 Value H->I

Caption: Workflow for an in vitro kinase inhibition assay.

5.2 Protocol 2: Cellular Target Engagement (NanoBRET™ Assay) This assay confirms that this compound binds to its intended target (VEGFR-2) within the complex environment of a living cell.[22][23] It uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from the target kinase by the test compound.[23]

Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase (VEGFR-2) fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells. Add the NanoBRET™ fluorescent tracer and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection: Add the NanoLuc® substrate to generate the donor signal. Measure both the donor (luciferase) and acceptor (tracer) emissions using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing this compound concentration indicates that the drug is displacing the tracer by binding to the target. Determine the IC50 value from the resulting dose-response curve, which reflects the compound's apparent cellular affinity.[23]

5.3 Protocol 3: Western Blot Analysis of Downstream Signaling This protocol is used to measure how this compound affects the phosphorylation state of proteins downstream of VEGFR-2, providing evidence of target inhibition at a functional level.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells (e.g., pancreatic ASPC-1 or cholangiocarcinoma QBC939) to 70-80% confluency.[9][11] Treat the cells with various concentrations of this compound (e.g., 0, 10, 20 µM) for a specified time (e.g., 24-48 hours).[9][24]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-VEGFR-2, VEGFR-2, p-AKT, AKT, p-ERK, ERK).[9][17]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein. A significant decrease in the phosphorylated forms of VEGFR-2, AKT, and ERK in this compound-treated cells validates its inhibitory effect on the pathway.[9]

G A Treat Cancer Cells with this compound B Lyse Cells & Extract Total Protein A->B C Quantify Protein (BCA Assay) B->C D Separate Proteins (SDS-PAGE) C->D E Transfer Proteins to PVDF Membrane D->E F Block Membrane E->F G Incubate with Primary Antibodies (e.g., p-AKT) F->G H Incubate with HRP-conjugated Secondary Antibody G->H I Detect with ECL Substrate & Image Bands H->I J Analyze Band Intensity I->J

Caption: General workflow for Western Blot analysis.

5.4 Protocol 4: Cell Proliferation and Viability Assay (MTT/CCK-8) This assay determines the cytotoxic effect of this compound on cancer cells and is used to calculate the IC50 value for cell growth inhibition.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.[18]

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours. Live cells will metabolize the reagent to produce a colored formazan product.

  • Measurement: For MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against this compound concentration to determine the IC50 value.

Conclusion

This compound is a potent tyrosine kinase inhibitor whose primary target, VEGFR-2, is now well-validated. Its mechanism of action centers on the inhibition of angiogenesis by blocking the VEGF/VEGFR-2 signaling pathway and its downstream effectors, including PI3K/AKT and MAPK/ERK.[3][9] this compound also exhibits activity against other kinases and can reverse multidrug resistance, highlighting its multi-faceted anti-tumor properties.[3][14] The validation of these targets relies on a suite of robust experimental protocols, including in vitro kinase assays, cellular target engagement studies, and functional cell-based assays. This comprehensive approach is essential for understanding the drug's mechanism of action and guiding its clinical application.

References

Apatinib: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Apatinib, also known as Rivoceranib, is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor. It has garnered significant attention in the field of oncology for its targeted anti-angiogenic properties. This technical guide provides an in-depth overview of this compound's core chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is available as a free base and as a mesylate salt. The mesylate form is commonly used in clinical formulations. The fundamental properties are summarized below.

PropertyThis compound (Free Base)This compound Mesylate
Molecular Formula C₂₄H₂₃N₅O[1][2]C₂₅H₂₇N₅O₄S[][4][5][6][7]
Molecular Weight 397.47 g/mol [8]493.58 g/mol [][4][7][9]
CAS Number 811803-05-1[1]1218779-75-9[][7][10]
Synonyms Rivoceranib, YN968D1[1][2]Rivoceranib Mesylate, YN968D1[6][9]

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2] By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways.[4] This inhibition prevents VEGF-stimulated endothelial cell proliferation, migration, and new blood vessel formation, thereby suppressing tumor growth.[2]

In addition to its potent activity against VEGFR-2, this compound also exhibits inhibitory effects on other tyrosine kinases, including c-Kit, RET, and c-Src.[8][9][11]

Signaling Pathways

The inhibition of VEGFR-2 by this compound disrupts major signaling cascades crucial for cell proliferation and survival. The primary pathways affected are:

  • PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and proliferation.

  • MAPK/ERK Pathway: This cascade is involved in regulating cell proliferation and differentiation.

The following diagram illustrates the point of inhibition of this compound within the VEGFR-2 signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Raf Raf VEGFR2->Raf AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

This compound inhibits VEGFR-2, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and selectivity for VEGFR-2.

Target KinaseIC₅₀ (nM)
VEGFR-21[8][9][11][12]
RET13[8][9][11][12]
c-Kit429[8][9][11][12]
c-Src530[11]
Pharmacokinetic Parameters (Human Studies)

Pharmacokinetic properties of this compound have been evaluated in healthy volunteers and patients with solid tumors.

ParameterValueCondition
Tₘₐₓ (Time to Peak Plasma Concentration) 3 - 4 hoursSingle Dose[13]
t₁/₂ (Elimination Half-life) ~9 hoursSingle Dose[13]
CL/F (Apparent Clearance) 57.8 L/hPopulation Estimate[14]
Vd/F (Apparent Volume of Distribution) 112.5 LPopulation Estimate[14]
Clinical Efficacy in Advanced Gastric Cancer

This compound has shown significant clinical activity in patients with advanced or metastatic gastric cancer. The data below is from various studies, including real-world settings.

Study TypeLine of TherapyORR (Objective Response Rate)DCR (Disease Control Rate)Median PFS (Progression-Free Survival)Median OS (Overall Survival)
Real-world study[15]1st, 2nd, 3rd+16.76%82.91%5.32 months9.76 months
Phase II trial (plus Irinotecan)[16]2nd line35.48%61.29%4.40 months6.64 months
Real-world study (plus PD-1 inhibitors)[17]Previously Treated20.5%69.2%3.9 months7.8 months
Prospective observational study[18]Advanced/Metastatic10.60%61.92%4.0 months8.2 months
Real-world study (low-dose)[19]Advanced6.83%56.89%5.56 months7.5 months

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This assay quantifies the inhibitory activity of this compound on recombinant human VEGFR-2 kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant Human VEGFR-2

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP Solution (e.g., 500 µM)

  • Kinase Substrate (e.g., Poly (Glu,Tyr 4:1))

  • This compound

  • Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo® MAX)

  • Anhydrous DMSO

  • Solid White 96-well Assay Plates

  • Nuclease-free Water

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.[20]

    • Dilute the VEGFR-2 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 1 ng/µL).[20]

  • Assay Execution:

    • Add the Master Mix to all wells of a 96-well plate.[21]

    • Add the this compound serial dilutions to the "Test Inhibitor" wells.

    • Add 1x Kinase Buffer with DMSO (vehicle control) to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[21]

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.[20]

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.[20]

    • Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.[21]

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average signal from the "Blank" wells from all other measurements.

    • Calculate the percent inhibition for each this compound concentration relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[21]

Cell Proliferation Assay (CCK-8)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer Cell Line (e.g., gastric, endothelial cells)

  • Complete Culture Medium

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • 96-well Cell Culture Plates

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.[22]

  • Treatment:

    • Treat the cells with various concentrations of this compound for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • Detection:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[22]

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot cell viability against this compound concentration to determine the IC₅₀ value.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This technique is used to measure changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following this compound treatment.

Materials:

  • Cancer Cell Line

  • This compound

  • RIPA Lysis Buffer with Protease and Phosphatase Inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE Gels

  • PVDF Membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated Secondary Antibodies

  • Enhanced Chemiluminescence (ECL) Substrate

Procedure:

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Lyse the cells using RIPA buffer.[23]

    • Quantify protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.[24]

    • Transfer the separated proteins to a PVDF membrane.[23][24]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[23]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]

  • Detection:

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH.

Mouse Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound on human tumors grown in immunocompromised mice.

Materials:

  • Immunocompromised Mice (e.g., athymic nude or SCID)

  • Human Cancer Cell Line

  • Matrigel (optional)

  • This compound

  • Vehicle for Oral Gavage (e.g., 0.5% HPMC and 0.1% Tween 80 in sterile water)[25]

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10⁶ cells in 200 µL) into the flank of the mice.[26]

  • Treatment Initiation:

    • Once tumors reach a palpable size (e.g., 50-200 mm³), randomize mice into treatment and control groups.[26][27]

  • Drug Administration:

    • Administer this compound (e.g., 60-120 mg/kg) or vehicle control to the mice daily via oral gavage.[28]

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.[26][27]

    • Monitor mouse body weight as an indicator of toxicity.[27]

    • Sacrifice the mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry, Western blot).[26]

  • Data Analysis:

    • Plot the mean tumor volume over time for each group to assess treatment efficacy.

General Experimental Workflow

The logical progression of this compound evaluation typically follows a path from initial in vitro screening to in vivo validation.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials KinaseAssay Kinase Assay (IC50 vs VEGFR-2) CellProlif Cell Proliferation Assay (IC50 on Cancer Cells) KinaseAssay->CellProlif Confirm Cellular Activity SignalingAssay Signaling Pathway Analysis (Western Blot) CellProlif->SignalingAssay Elucidate Mechanism Xenograft Mouse Xenograft Model (Tumor Growth Inhibition) SignalingAssay->Xenograft Validate in Animal Model PK_PD Pharmacokinetic/ Pharmacodynamic Studies Xenograft->PK_PD Assess Drug Exposure PhaseI Phase I (Safety, MTD) PK_PD->PhaseI Translate to Humans PhaseII_III Phase II/III (Efficacy, Safety) PhaseI->PhaseII_III Evaluate Clinical Benefit

References

In Vitro Kinase Inhibitory Activity of Apatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Apatinib, also known as Rivoceranib, is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-angiogenic and anti-tumor activities.[1][2] Its primary mechanism of action involves the highly selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] By binding to the intracellular ATP-binding site of VEGFR-2, this compound blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting tumor-induced blood vessel formation.[1][3][4] This technical guide provides an in-depth overview of the in vitro kinase inhibitory profile of this compound, detailing its activity against various kinases, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

In Vitro Kinase Inhibitory Profile of this compound

This compound exhibits a potent and selective inhibitory activity against VEGFR-2. Its inhibitory spectrum also extends to other tyrosine kinases, including c-Kit, RET, and c-Src, albeit with lower potency. The following table summarizes the quantitative data on this compound's in vitro kinase inhibitory activity, primarily represented by half-maximal inhibitory concentration (IC50) values.

Target KinaseIC50 (nM)Comments
VEGFR-2 1Primary target, potent inhibition.[5]
Ret 13Significant inhibition.[5]
c-Kit 429Moderate inhibition.[5]
c-Src 530Moderate inhibition.[5]
PDGFRβ -Cellular phosphorylation is inhibited.[5]
EGFR >10,000No significant effect at concentrations up to 10 µM.[5]
HER-2 >10,000No significant effect at concentrations up to 10 µM.[5]
FGFR1 >10,000No significant effect at concentrations up to 10 µM.[5]

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are a direct consequence of its ability to disrupt key signaling cascades that promote tumor growth and angiogenesis. The primary target, VEGFR-2, is the principal mediator of VEGF-induced angiogenic signaling.[2] Inhibition of VEGFR-2 autophosphorylation by this compound prevents the activation of major downstream pathways, including the PI3K/AKT/mTOR and MAPK/ERK signaling axes.[1][4][6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration ERK->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: this compound inhibits VEGFR-2 signaling pathways.

Experimental Methodologies

The in vitro evaluation of this compound's kinase inhibitory activity involves a variety of biochemical and cell-based assays. These experiments are crucial for determining the potency, selectivity, and mechanism of action of the compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.

1. Reagents and Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in DMSO)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)

  • Kinase reaction buffer (containing MgCl₂)

  • 96-well plates

  • Stopping solution (e.g., EDTA)

  • Detection reagents (specific to the chosen method)

2. Assay Procedure:

  • Reaction Setup: A master mix of the kinase, substrate, and reaction buffer is prepared.

  • Inhibitor Addition: Serial dilutions of this compound are added to the wells of a 96-well plate. A DMSO control (vehicle) is also included.

  • Kinase Addition: The kinase/substrate master mix is added to the wells containing the inhibitor.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped by adding a stopping solution.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assay: Separation of the radiolabeled phosphorylated substrate from the unreacted [γ-³²P]ATP, followed by quantification using a scintillation counter.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining after the reaction.

3. Data Analysis:

  • The percentage of kinase inhibition is calculated for each this compound concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Kinase - Substrate - ATP - this compound Dilutions B Add this compound/DMSO to 96-well plate A->B C Add Kinase and Substrate Mix B->C D Initiate with ATP C->D E Incubate D->E F Stop Reaction E->F G Detect Signal (e.g., radioactivity, luminescence) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow of an in vitro kinase inhibition assay.

Cellular Assays for Target Engagement and Downstream Effects

Western Blotting: This technique is used to assess the phosphorylation status of VEGFR-2 and its downstream signaling proteins (e.g., AKT, ERK) in cultured cells treated with this compound. A reduction in the phosphorylated forms of these proteins indicates successful target engagement and inhibition of the signaling pathway within a cellular context.[4][6]

Cell Proliferation and Viability Assays (e.g., MTT, CCK8): These assays measure the effect of this compound on the growth and survival of endothelial cells or tumor cells. A decrease in cell viability upon treatment with this compound demonstrates its cytostatic or cytotoxic effects, which are consequences of kinase inhibition.[8][9]

Cellular Thermal Shift Assay (CETSA): CETSA can be employed to directly confirm the binding of this compound to its target kinase (VEGFR-2) within intact cells.[8] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change is then detected by quantifying the amount of soluble protein remaining after heat treatment.[8]

Conclusion

This compound is a potent and selective inhibitor of VEGFR-2, a critical kinase in the angiogenesis signaling pathway. Its in vitro inhibitory profile, characterized by low nanomolar IC50 values against VEGFR-2, underscores its targeted mechanism of action.[5] The ability of this compound to block the PI3K/AKT and MAPK/ERK downstream signaling pathways has been well-documented through various in vitro experimental methodologies. This comprehensive understanding of its kinase inhibitory activity and molecular mechanism provides a solid foundation for its clinical application in the treatment of various solid tumors.[2][10]

References

Off-Target Effects of Apatinib at High Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has emerged as a significant therapeutic agent in the treatment of various solid tumors.[1][2] While its primary mechanism of action involves the targeted inhibition of angiogenesis through the VEGFR-2 signaling pathway, understanding its broader pharmacological profile, particularly at higher concentrations, is crucial for optimizing its therapeutic index and anticipating potential adverse effects. This technical guide provides an in-depth analysis of the off-target effects of this compound when administered at high concentrations, summarizing key quantitative data, detailing experimental protocols for off-target identification, and visualizing the affected signaling pathways.

This compound's primary targets include VEGFR-2, c-Kit, and c-Src.[1] However, like many kinase inhibitors, its selectivity can decrease at elevated concentrations, leading to interactions with other kinases and non-kinase proteins. These off-target interactions can contribute to both therapeutic efficacy in certain contexts and dose-limiting toxicities.

Quantitative Analysis of this compound's Off-Target Profile

Comprehensive profiling of this compound against a broad panel of kinases reveals its activity beyond its primary targets, especially at concentrations exceeding those required for VEGFR-2 inhibition. The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary and key off-target kinases. High concentrations are considered to be in the micromolar range, significantly above the nanomolar IC50 for its primary target.

Target KinaseIC50 (nM)Primary/Off-TargetReference
VEGFR-2 1 Primary [3]
Ret13Off-Target[3]
c-Kit429Off-Target[3]
c-Src530Off-Target[3]
EGFR>10,000No Significant Activity[3]
HER2>10,000No Significant Activity[3]
FGFR1>10,000No Significant Activity[3]

Note: The lack of a publicly available comprehensive kinome scan for this compound limits a complete quantitative assessment of its off-target effects at high concentrations. The data presented here is based on available literature.

Beyond the kinome, proteomic studies have begun to identify potential non-kinase off-targets of this compound. A recent study utilizing Tandem Mass Tag (TMT) labeling proteomics on the U251 glioblastoma cell line identified Dickkopf-related protein 1 (DKK1) and Poly [ADP-ribose] polymerase 14 (PARP14) as proteins whose expression levels are significantly altered upon this compound treatment, suggesting they may be indirect or direct off-targets. However, quantitative binding or inhibitory data for these interactions are not yet available.

Experimental Protocols for Off-Target Identification

The identification and validation of off-target effects are critical steps in drug development. A variety of experimental approaches are employed, ranging from broad, unbiased screening to targeted validation assays.

Kinome Profiling for Kinase Off-Targets

Comprehensive kinase profiling is a powerful method to assess the selectivity of a kinase inhibitor. This is typically performed using in vitro assays that measure the inhibitor's ability to compete with ATP for binding to a large panel of purified kinases.

Generalized Protocol for In Vitro Kinase Assay (Radiometric Format):

  • Reagents and Materials:

    • Purified recombinant kinases of interest.

    • Specific peptide or protein substrates for each kinase.

    • [γ-³³P]ATP (radiolabeled).

    • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT).

    • This compound (dissolved in DMSO).

    • 96- or 384-well assay plates.

    • Phosphocellulose filter mats or membranes.

    • Wash buffer (e.g., phosphoric acid).

    • Scintillation counter.

  • Assay Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In the assay plate, add the kinase, its specific substrate, and the kinase reaction buffer to each well. c. Add the diluted this compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Initiate the kinase reaction by adding the [γ-³³P]ATP-containing mixture. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction. f. Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP). g. Spot the reaction mixture onto a phosphocellulose filter mat. h. Wash the filter mat extensively with the wash buffer to remove unincorporated [γ-³³P]ATP. i. Measure the radioactivity of the phosphorylated substrate retained on the filter mat using a scintillation counter. j. Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Chemical Proteomics for Unbiased Off-Target Discovery

Chemical proteomics approaches aim to identify all protein targets of a small molecule in a complex biological sample, such as a cell lysate or even in living cells. These methods are unbiased and can reveal both kinase and non-kinase off-targets.

Workflow for Off-Target Identification using Tandem Mass Tag (TMT) Labeling Proteomics:

G cluster_sample_prep Sample Preparation cluster_tmt_labeling TMT Labeling cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture 1. U251 Cell Culture cell_lysis 2. Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant reduction_alkylation 4. Reduction & Alkylation protein_quant->reduction_alkylation protein_digestion 5. Protein Digestion (Trypsin) reduction_alkylation->protein_digestion tmt_labeling 6. Peptide Labeling with TMT Reagents protein_digestion->tmt_labeling sample_pooling 7. Pooling of Labeled Samples fractionation 8. High-pH Reversed-Phase Fractionation sample_pooling->fractionation lc_ms 9. LC-MS/MS Analysis database_search 10. Database Search & Protein Identification lc_ms->database_search quantification 11. TMT Reporter Ion Quantification statistical_analysis 12. Identification of Differentially Expressed Proteins

Caption: Workflow for identifying protein off-targets using TMT-based quantitative proteomics.

Detailed Protocol for TMT Labeling Proteomics (Adapted for U251 Cells):

  • Cell Culture and Treatment: Culture U251 glioblastoma cells to ~80% confluency. Treat the cells with a high concentration of this compound (e.g., 10 µM) or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total proteins.

  • Protein Digestion: Reduce the disulfide bonds in the proteins with DTT and alkylate the cysteine residues with iodoacetamide. Digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptides from each condition (this compound-treated and control) with different isobaric TMT reagents according to the manufacturer's protocol.

  • Sample Pooling and Fractionation: Combine the TMT-labeled peptide samples. To reduce sample complexity, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for simultaneous identification and quantification.

  • Data Analysis: Search the MS/MS data against a human protein database to identify the peptides and proteins. Quantify the relative abundance of each protein between the this compound-treated and control samples based on the intensity of the TMT reporter ions. Proteins with significantly altered abundance are considered potential direct or indirect off-targets.

Signaling Pathways and Off-Target Interactions

At high concentrations, this compound's inhibition of off-target kinases can lead to complex biological effects due to the interconnectedness of cellular signaling pathways. The following diagram illustrates the primary signaling pathway of this compound and incorporates its known off-targets to visualize potential pathway crosstalk.

G cluster_this compound This compound (High Concentration) cluster_primary_targets Primary Targets cluster_off_targets Off-Targets cluster_downstream_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits (+++) cKit cKit This compound->cKit Inhibits (+) cSrc cSrc This compound->cSrc Inhibits (+) Ret Ret This compound->Ret Inhibits (+) VEGFR2->cSrc PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Migration Migration VEGFR2->Migration Ras Ras cKit->Ras cKit->PI3K cSrc->Ras STAT3 STAT3 cSrc->STAT3 cSrc->Migration Ret->Ras Ret->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Survival Survival mTOR->Survival STAT3->Proliferation STAT3->Survival

Caption: this compound's primary and off-target signaling pathways at high concentrations.

Conclusion

While this compound is a highly selective inhibitor of VEGFR-2 at therapeutic doses, this technical guide highlights that at higher concentrations, its activity spectrum broadens to include other kinases such as Ret, c-Kit, and c-Src. Furthermore, emerging proteomic evidence suggests potential interactions with non-kinase proteins like DKK1 and PARP14. A thorough understanding of these off-target effects is paramount for drug development professionals to predict potential toxicities, identify opportunities for drug repurposing, and design more selective next-generation inhibitors. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of the complete pharmacological profile of this compound and other kinase inhibitors. Further comprehensive kinome-wide profiling at various concentrations is warranted to fully elucidate the off-target landscape of this compound.

References

Methodological & Application

Application Notes and Protocols: Apatinib In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apatinib is a small-molecule tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor 2 (VEGFR2).[1] By inhibiting VEGFR2, this compound blocks downstream signaling pathways crucial for tumor proliferation, migration, and angiogenesis, such as the PI3K/AKT and RAF/MEK/ERK pathways.[1][2] In vitro cell viability and apoptosis assays are fundamental for evaluating the cytotoxic and cytostatic effects of this compound on various cancer cell lines. This document provides detailed protocols for assessing cell viability using MTT and CCK-8 assays, and for quantifying apoptosis using flow cytometry with Annexin V/PI staining.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound vary across different cancer cell lines. The following table summarizes reported IC50 values for this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Assay Duration
HT29Colorectal Cancer23.4724h
HT29Colorectal Cancer18.5348h
HT29Colorectal Cancer15.6872h
HCT116Colorectal Cancer20.3324h
HCT116Colorectal Cancer16.2848h
HCT116Colorectal Cancer13.5472h
SGC-7901Gastric Cancer~1548h
BGC-823Gastric Cancer~2048h
MGC-803Gastric Cancer~1848h
A549Non-Small Cell Lung Cancer~1048h
H1299Non-Small Cell Lung Cancer~1248h
A2780Ovarian Cancer24.1348h
SKOV-3Ovarian Cancer27.6548h
CAOV-3Ovarian Cancer32.1748h
ASPC-1Pancreatic CancerVaries (Dose-dependent)24h, 48h, 72h
PANC-1Pancreatic CancerVaries (Dose-dependent)24h, 48h, 72h
MG63Osteosarcoma>1024h & 48h
KHOSOsteosarcoma>1024h & 48h
KBOral Epidermoid Carcinoma15.18 ± 0.63Not Specified
MCF-7Breast Cancer17.16 ± 0.25Not Specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number. The data presented here is a compilation from multiple sources for comparative purposes.[3][4][5]

Experimental Protocols

Cell Viability - MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (typically >90%).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8][9]

  • This compound Treatment:

    • Prepare serial dilutions of this compound from a stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 60 µM).[10][4]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[6][7]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][9]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently mix on a plate shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6][8] A reference wavelength of 630 nm can be used to reduce background noise.[8]

Cell Viability - CCK-8 Assay Protocol

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method for determining the number of viable cells. It utilizes a highly water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by dehydrogenases in living cells.[11][12]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • CCK-8 solution[11]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 100 µL of cell suspension (e.g., 4,000-5,000 cells/well) into a 96-well plate.[12][13]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[11]

  • This compound Treatment:

    • Add various concentrations of this compound to the wells.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.[11][12]

    • Incubate the plate for 1-4 hours at 37°C.[11][12] The incubation time may need to be optimized depending on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[11][13]

Apoptosis Assay - Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide, PI).[14][15][16]

Materials:

  • Selected cancer cell lines

  • 6-well plates or T25 flasks

  • This compound (dissolved in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10^6 cells) in 6-well plates or T25 flasks and allow them to attach overnight.[16]

    • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • After incubation, collect the supernatant containing floating cells.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with their respective supernatant.[17]

    • Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and discard the supernatant.[16]

  • Staining:

    • Wash the cells once with cold PBS.[17]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension.[18]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17][18]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

    • Analyze the samples by flow cytometry within one hour.[17]

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

Mandatory Visualizations

Signaling Pathway

Apatinib_Signaling_Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits Apoptosis Apoptosis This compound->Apoptosis PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits VEGFR2, blocking downstream PI3K/AKT and RAF/MEK/ERK pathways.

Experimental Workflow

Cell_Viability_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed incubate1 Incubate for 24h (Allow Attachment) seed->incubate1 treat Treat with Serial Dilutions of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add Viability Reagent (MTT or CCK-8) incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 measure Measure Absorbance (Microplate Reader) incubate3->measure analyze Data Analysis: Calculate % Viability & IC50 measure->analyze end End analyze->end

Caption: Workflow for this compound in vitro cell viability assay (MTT/CCK-8).

References

Application Notes and Protocols: Apatinib Xenograft Mouse Model Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting preclinical studies using Apatinib in a xenograft mouse model. The protocols outlined below cover key experimental procedures from model establishment to endpoint analysis.

Introduction

This compound, also known as rivoceranib, is a tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor 2 (VEGFR-2). By blocking the VEGFR-2 signaling pathway, this compound inhibits tumor-associated angiogenesis, thereby suppressing tumor growth. Xenograft mouse models are a fundamental tool for evaluating the in vivo efficacy of anti-cancer agents like this compound. This document details the experimental design and protocols for establishing a robust this compound xenograft mouse model.

Experimental Design and Workflow

A typical experimental workflow involves several key stages, from initial cell culture to final data analysis. The overall process is designed to assess the anti-tumor efficacy of this compound by monitoring tumor growth and relevant biomarkers.

G A 1. Cell Culture (e.g., NCI-H460, BGC-823) B 2. Cell Preparation & Implantation (Subcutaneous Injection) A->B C 3. Tumor Growth Monitoring (Calipers) B->C D 4. Randomization (Tumor Volume ~100-150 mm³) C->D E 5. Treatment Initiation (Vehicle vs. This compound) D->E F 6. Daily Dosing & Monitoring (Oral Gavage) E->F G 7. Endpoint (Tumor Size Limit Reached) F->G H 8. Sample Collection (Tumor, Blood, Organs) G->H I 9. Data Analysis (Tumor Growth Inhibition, IHC, Western Blot) H->I

Caption: Experimental workflow for this compound xenograft mouse model studies.

This compound's Mechanism of Action: VEGFR-2 Signaling Pathway

This compound exerts its anti-angiogenic effects by binding to the ATP-binding site of the VEGFR-2 intracellular domain, which inhibits its phosphorylation. This action blocks the downstream signaling cascade, ultimately leading to the inhibition of endothelial cell proliferation, migration, and survival.

G cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC P PI3K PI3K VEGFR2->PI3K P RAS Ras VEGFR2->RAS P This compound This compound This compound->VEGFR2 Inhibits Phosphorylation AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Application Notes and Protocols for Determining Apatinib IC50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Apatinib, its mechanism of action, and protocols for determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Introduction

This compound, also known as Rivoceranib, is an orally administered, small-molecule tyrosine kinase inhibitor (TKI).[1][2] It primarily targets the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2][3] By selectively inhibiting VEGFR-2, this compound blocks downstream signaling pathways, leading to the suppression of endothelial cell proliferation and migration, thereby inhibiting tumor angiogenesis.[1][3][4] Additionally, this compound has been shown to mildly inhibit other tyrosine kinases such as c-Kit and c-Src.[1][2] Its anti-tumor effects have been demonstrated in a variety of cancers, including gastric cancer, colorectal cancer, non-small cell lung cancer, and hepatocellular carcinoma.[1][2]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by binding to the intracellular tyrosine kinase domain of VEGFR-2, which inhibits the autophosphorylation of the receptor.[3] This blockade prevents the activation of downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.[3][4][5] The inhibition of these pathways ultimately leads to decreased angiogenesis and tumor growth.[3][6] In some cancer cells, this compound has also been found to induce apoptosis and autophagy.[5]

Quantitative Data: this compound IC50 Values

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
ASPC-1Pancreatic Cancer16.94 (at 72h)[4]
PANC-1Pancreatic Cancer37.24 (at 72h)[4]
KBOral Epidermoid Carcinoma15.18 ± 0.63[7]
KBv200Doxorubicin-resistant KB11.95 ± 0.69[7]
MCF-7Breast Cancer17.16 ± 0.25[7]
MCF-7/adrDoxorubicin-resistant MCF-714.54 ± 0.26[7]
S1Colon Cancer9.30 ± 0.72[7]
S1-M1-80Mitoxantrone-resistant S111.91 ± 0.32[7]
MCF-7/FLV1000Breast Cancer19.13 ± 1.13[7]
HT29Colorectal CancerVaries with time[8]
HCT116Colorectal CancerVaries with time[8]

Note: IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time.

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps for determining the IC50 of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell line to near confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Dilute the cell suspension to a final concentration of 2 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (2,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a sigmoidal dose-response curve. The IC50 is the concentration of this compound that results in 50% cell viability.

Visualizations

Experimental_Workflow_for_IC50_Determination cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plate cell_culture->cell_seeding drug_treatment 4. Cell Treatment cell_seeding->drug_treatment drug_prep 3. This compound Dilution Series drug_prep->drug_treatment mtt_addition 5. Add MTT Reagent drug_treatment->mtt_addition formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance formazan_solubilization->read_absorbance calculate_viability 8. Calculate % Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.

Apatinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK This compound This compound This compound->VEGFR2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Angiogenesis Angiogenesis

Caption: this compound inhibits the VEGFR-2 signaling pathway, blocking downstream PI3K/AKT and MAPK/ERK cascades.

References

Application Notes and Protocols for Apatinib Dosage in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apatinib, a novel small-molecule tyrosine kinase inhibitor, selectively targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] By inhibiting VEGFR-2, this compound effectively blocks the VEGF signaling pathway, which is crucial for angiogenesis, a process vital for tumor growth and metastasis.[1][3] These application notes provide a comprehensive overview of the recommended dosages, administration routes, and experimental protocols for the use of this compound in preclinical in vivo animal studies. The information is intended for researchers, scientists, and professionals in the field of drug development.

This compound has demonstrated significant antitumor effects in a variety of preclinical cancer models by inhibiting tumor-induced angiogenesis.[2] It suppresses the proliferation, migration, and tube formation of endothelial cells and has been shown to inhibit the growth of numerous human tumor xenografts in animal models.[2][4]

Mechanism of Action: VEGFR-2 Signaling Pathway

This compound exerts its anti-angiogenic and antitumor effects by acting as a potent and selective inhibitor of VEGFR-2.[3][5] The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers the autophosphorylation of the receptor's tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAF/MEK/ERK and the PI3K/AKT pathways.[3] These pathways are critical for promoting endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis. This compound competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby blocking its phosphorylation and subsequent downstream signaling.[1] This inhibition leads to a reduction in tumor microvascular density and a suppression of tumor growth.[6]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation This compound This compound This compound->VEGFR2 Inhibits

Caption: this compound blocks the VEGFR-2 signaling cascade.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize the dosages of this compound used in various in vivo animal studies. It is important to note that the optimal dosage can vary depending on the animal model, tumor type, and experimental endpoint.

Table 1: this compound Dosage in Mouse Models

Cancer TypeMouse StrainAdministration RouteDosage (mg/kg)Dosing ScheduleVehicleReference
Gastric CancerNude MiceOral Gavage50DailyNormal Saline[7]
Gastric CancerNude MiceOral Gavage200DailyNormal Saline[7]
Esophageal Squamous Cell CarcinomaBALB/c Nude MiceOral Gavage75Daily for 14 daysDMSO, Physiological Saline[8]
Pancreatic Neuroendocrine TumorsNude MiceOral Gavage50DailyNot Specified[9]
Pancreatic Neuroendocrine TumorsNude MiceOral Gavage150DailyNot Specified[9]
Non-Small-Cell Lung CancerNude MiceNot Specified32, 65, 100Not SpecifiedNot Specified[10]
Small Cell Lung CancerNude MiceNot SpecifiedLow and High DosesNot SpecifiedNot Specified[11]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDoseRouteMean Half-Life (t½)Key Metabolic EnzymesPrimary Excretion RouteReference
Human500-800 mgOral~9 hoursCYP3A4/5, CYP2D6, CYP2C9Feces (~70%)[2][12][13]
RatNot SpecifiedGavageNot SpecifiedNot SpecifiedFeces[14]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes two common methods for preparing this compound for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Corn oil

  • Sterile physiological saline or sterile water (ddH2O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Method A: Aqueous Formulation [4]

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound powder in DMSO to a concentration of 80 mg/mL.

  • For a final 1 mL working solution, add 50 µL of the this compound stock solution to 400 µL of PEG300.

  • Vortex thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture.

  • Vortex again until the solution is clear and homogenous.

  • Add 500 µL of sterile physiological saline or ddH2O to bring the final volume to 1 mL.

  • Vortex one final time. The solution should be used immediately.

Method B: Oil-Based Formulation [4]

  • Prepare a stock solution of this compound in DMSO. For instance, create a 10 mg/mL stock solution.

  • For a final 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

  • Vortex thoroughly until the mixture is homogenous.

  • This suspension should be used immediately after preparation.

Note: The choice of vehicle can influence the pharmacokinetics of the drug. It is recommended to run a pilot study to determine the most suitable vehicle for your experimental model.

Protocol 2: In Vivo Administration of this compound

This protocol outlines the general procedure for administering this compound to tumor-bearing mice via oral gavage.

Materials:

  • Tumor-bearing mice

  • Prepared this compound formulation

  • Appropriate gauge oral gavage needles (e.g., 20-22 gauge for mice)

  • 1 mL syringes

Procedure:

  • Gently restrain the mouse. Proper handling techniques are crucial to minimize stress and potential injury to the animal.

  • Measure the body weight of the mouse to calculate the precise volume of the this compound formulation to be administered.

  • Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a gavage needle.

  • Carefully insert the gavage needle into the mouse's esophagus and gently advance it into the stomach.

  • Slowly dispense the solution.

  • Withdraw the gavage needle smoothly.

  • Monitor the animal for a few minutes post-administration to ensure there are no immediate adverse reactions.

  • Return the mouse to its cage.

  • Repeat the administration according to the predetermined dosing schedule (e.g., daily).

  • Monitor animal health, body weight, and tumor volume regularly throughout the study.

Mandatory Visualizations

Experimental Workflow for In Vivo this compound Efficacy Study

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a xenograft mouse model.

Experimental_Workflow cluster_prep Preparation Phase cluster_model Model Development cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture Tumor Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (e.g., Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (to palpable size) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Administration (Vehicle vs. This compound) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Reached Treatment->Endpoint Monitoring->Treatment Tissue_Harvest Tumor & Tissue Harvest Endpoint->Tissue_Harvest Data_Analysis Data Analysis (e.g., IHC, Western Blot) Tissue_Harvest->Data_Analysis

References

Application Notes and Protocols: Apatinib for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apatinib, also known as Rivoceranib (YN968D1), is a potent, orally administered, small-molecule tyrosine kinase inhibitor (TKI) that selectively targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] By binding to the intracellular ATP-binding site of VEGFR-2, this compound effectively blocks the VEGF-mediated signaling pathway.[4][5] This inhibition disrupts downstream cascades, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[1][6][7] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments, intended for researchers, scientists, and drug development professionals.

This compound: Product Information and Handling

Proper preparation and storage of this compound are critical for ensuring its stability and activity in cell culture experiments.

Reagent Preparation and Solubility

This compound is sparingly soluble in aqueous solutions but is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[8][9][10]

Protocol for Preparing a 100 mM this compound Stock Solution:

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 397.5 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 39.75 mg of this compound.

  • Dissolving: Add the appropriate volume of cell culture-grade DMSO to the this compound powder.[9][10]

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved, ensuring no visible particulates remain.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.

Note: When preparing working solutions, it is recommended to add the DMSO stock solution dropwise into the cell culture medium while gently swirling to prevent precipitation.[11] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Storage and Stability
  • Powder: Store the solid this compound powder at -20°C in a tightly sealed container, where it remains stable for at least four years.[10][12]

  • Stock Solutions: Store the DMSO stock solution aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[13]

  • Aqueous Solutions: Aqueous working solutions are not recommended for storage and should be prepared fresh for each experiment.[10]

Mechanism of Action: VEGFR-2 Signaling Pathway

This compound exerts its anti-tumor effects primarily by inhibiting the autophosphorylation of VEGFR-2 upon binding of its ligand, VEGF.[5] This action blocks the initiation of downstream signaling cascades that promote cancer cell growth, proliferation, and survival.[1][6][14]

Apatinib_Mechanism cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF VEGF VEGF VEGF->VEGFR2 Binds & Activates This compound This compound This compound->VEGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Response Proliferation Survival Angiogenesis mTOR->Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

This compound inhibits the VEGF/VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols are generalized methodologies for common in vitro assays involving this compound. Optimization may be required depending on the specific cell line and experimental conditions.

General Experimental Workflow

The typical workflow for an in vitro experiment with this compound involves preparing the drug, treating the cells, and performing subsequent functional or molecular analyses.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_cell_culture 2. Cell Culture & Treatment cluster_analysis 3. Downstream Analysis A_Powder This compound Powder A_Stock High-Conc. Stock (in DMSO) A_Powder->A_Stock Dissolve A_Work Working Solution (in Culture Medium) A_Stock->A_Work Dilute Treat Treat with this compound A_Work->Treat Seed Seed Cells Seed->Treat Viability Cell Viability Assay (MTT / CCK-8) Treat->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treat->Apoptosis Western Western Blot (Signaling Pathways) Treat->Western

General workflow for this compound cell culture experiments.

Cell Viability and Proliferation Assay (MTT / CCK-8)

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT reagent (5 mg/mL in PBS) or CCK-8 kit

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of medium.[8]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until cells adhere and reach exponential growth phase (typically overnight).

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM).[15][16] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[8][16]

  • Reagent Addition:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8] Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[8]

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Read the absorbance on a microplate reader at 570 nm for the MTT assay[8] or 450 nm for the CCK-8 assay.[17]

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Table 1: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC₅₀ (µM)
ASPC-1 Pancreatic Cancer 72 16.94[15]
PANC-1 Pancreatic Cancer 72 37.24[15]
MGC-803 Gastric Cancer 72 ~25 (Approx.)
AGS Gastric Cancer 72 ~30 (Approx.)
SGC-7901 Gastric Cancer 72 ~40 (Approx.)
H446 Small Cell Lung Cancer 24 ~50 (Approx.)[18]

| H69 | Small Cell Lung Cancer | 24 | ~50 (Approx.)[18] |

Note: IC₅₀ values can vary significantly based on experimental conditions and cell line characteristics.

Apoptosis Assay (Annexin V / PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19][20] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic or necrotic cells.[19][20]

Principle of Annexin V and Propidium Iodide (PI) staining.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere.[21] Treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours) once they reach 60-70% confluency.[21]

  • Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells by trypsinization.[22] Combine them and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS, centrifuging after each wash.[22][23]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22]

Analysis of Signaling Pathways (Western Blot)

This protocol outlines the preparation of cell lysates for analyzing the effect of this compound on protein expression and phosphorylation.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well or 10-cm plates. At 70-80% confluency, treat the cells with this compound at the desired concentrations and for the appropriate duration (e.g., 2-24 hours).

  • Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the protein lysate.

  • Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blotting: Proceed with standard Western blotting procedures to detect target proteins such as p-VEGFR2, total VEGFR2, p-AKT, total AKT, p-ERK, and total ERK.[6][7]

Summary of Effective this compound Concentrations

The optimal concentration of this compound varies by cell line and the biological endpoint being measured.

Table 2: Effective Concentrations of this compound in Various In Vitro Assays

Cancer Type Cell Line(s) Assay Effective Concentration Range Outcome
Cholangiocarcinoma RBE, SSP25 Western Blot 60 - 120 nM Reduced pPI3K and pAKT levels.[1]
Cholangiocarcinoma QBC939, TFK-1 Migration/Invasion 100 nM Suppressed VEGF-mediated migration and invasion.[2]
Pancreatic Cancer ASPC-1, PANC-1 Proliferation, Migration 10 - 20 µM Decreased proliferation and migration.[6][7]
Pancreatic Cancer ASPC-1, PANC-1 Western Blot 10 - 20 µM Reduced phosphorylation of VEGFR-2, AKT, and ERK1/2.[6][7]
Gastric Cancer MGC-803, AGS, etc. Cell Viability Up to 50 µM Cytotoxicity observed.[8]
NSCLC A549, H1299 Cell Viability 2 - 10 µM Significant inhibition of cell viability.[16]

| BRAF V600E Mutant | A375, HCC364 | Western Blot | 10 - 50 nM | Inhibited phosphorylation of MEK, ERK, and AKT.[17] |

References

Application Notes and Protocols for Western Blot Analysis of Apatinib-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a novel tyrosine kinase inhibitor, selectively targets the vascular endothelial growth factor receptor-2 (VEGFR2), a key mediator of angiogenesis. By inhibiting VEGFR2, this compound effectively blocks downstream signaling pathways crucial for tumor growth, proliferation, and metastasis.[1][2][3] Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of this compound's action by quantifying changes in the expression and phosphorylation status of key proteins within these signaling cascades. These application notes provide detailed protocols and a summary of expected outcomes for the western blot analysis of this compound-treated cells.

Key Signaling Pathways Affected by this compound

This compound's primary target is VEGFR2, and its inhibitory effects cascade through several critical downstream signaling pathways. Western blot analysis of cells treated with this compound typically reveals significant alterations in the following pathways:

  • VEGFR2 Signaling: this compound directly inhibits the phosphorylation of VEGFR2, leading to the suppression of its kinase activity.[1][4][5]

  • PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, is often downregulated following this compound treatment, as evidenced by decreased phosphorylation of Akt and mTOR.[4][6][7]

  • RAF/MEK/ERK (MAPK) Pathway: Involved in cell growth and differentiation, this pathway is also inhibited by this compound, leading to reduced phosphorylation of MEK and ERK1/2.[1][5][6]

  • STAT3 Pathway: this compound has been shown to suppress the phosphorylation of STAT3, a transcription factor involved in tumor progression and immune evasion.[2][7][8]

  • NF-κB Signaling Pathway: In some cancer cell types, this compound has been observed to decrease the phosphorylation of IκBα and p65, key components of the NF-κB pathway, which is involved in inflammation and cell survival.[9]

Quantitative Data Summary

The following tables summarize the expected changes in protein expression and phosphorylation following this compound treatment, as determined by Western blot analysis in various cancer cell lines. The data presented is a synthesis of findings from multiple studies and should be used as a general guide. Optimal concentrations and treatment times should be determined empirically for each specific cell line and experimental setup.

Table 1: Effect of this compound on Key Signaling Proteins in Various Cancer Cell Lines

Target ProteinExpected Change with this compound TreatmentCell Lines
p-VEGFR2DecreasedCholangiocarcinoma, Bladder Cancer, Melanoma, Cervical Cancer
VEGFR2Decreased or No ChangeCholangiocarcinoma, Bladder Cancer
p-AktDecreasedPancreatic Cancer, Gastric Cancer, Esophageal Squamous Cell Carcinoma, Bladder Cancer
AktNo ChangeCholangiocarcinoma, Pancreatic Cancer
p-ERK1/2DecreasedPancreatic Cancer, Cervical Cancer
ERK1/2No ChangeCholangiocarcinoma, Pancreatic Cancer
p-STAT3DecreasedLung Cancer, Melanoma
STAT3No Change or DecreasedLung Cancer, Melanoma
p-p65 (NF-κB)DecreasedLiver Cancer
p65 (NF-κB)No ChangeLiver Cancer
p-IκBαDecreasedLiver Cancer
IκBαNo ChangeLiver Cancer
Bcl-2DecreasedLung Cancer, Bladder Cancer, Esophageal Squamous Cell Carcinoma
BaxIncreasedLung Cancer
Cleaved Caspase-3IncreasedLung Cancer
Cyclin D1DecreasedGastric Cancer, Cervical Cancer
MMP-9DecreasedCholangiocarcinoma, Esophageal Squamous Cell Carcinoma

Table 2: Exemplary IC50 Values of this compound in Different Cancer Cell Lines (48h treatment)

Cell LineCancer TypeIC50 (µM)
A375Melanoma62.58
SK-MEL-28Melanoma59.61
SiHaCervical Cancer13.9
Hcc94Cervical Cancer21.8

Signaling Pathway and Experimental Workflow Diagrams

Apatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF STAT3 STAT3 VEGFR2->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation This compound This compound This compound->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

Caption: this compound inhibits VEGFR2, blocking downstream PI3K/Akt, RAF/MEK/ERK, and STAT3 pathways.

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Caption: Workflow for Western blot analysis of this compound-treated cells.

Experimental Protocols

This section provides a generalized protocol for performing western blot analysis to assess the effects of this compound on cellular protein levels.

Part 1: Cell Culture and this compound Treatment
  • Cell Culture: Culture the desired cancer cell line (e.g., cholangiocarcinoma, pancreatic, or lung cancer cell lines) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics to 70-80% confluency.[10]

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[6][10] The optimal concentrations and treatment times should be determined empirically for each cell line.

Part 2: Protein Extraction and Quantification
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[11] Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[6][12]

  • Protein Collection: Scrape the adherent cells and transfer the cell lysate to a pre-cooled microcentrifuge tube. For suspension cells, pellet the cells before lysis.[12]

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 20 minutes at 4°C to pellet cell debris.[12]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-cooled tube.[12]

  • Protein Quantification: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit.[6]

Part 3: SDS-PAGE and Western Blotting
  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[11][12]

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel.[10][12] Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11][13]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[10][11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-p-VEGFR2, anti-p-Akt, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[10][11]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.[10][11]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[10]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system or X-ray film.[10]

Part 4: Data Analysis
  • Densitometry: Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).[9][10]

  • Normalization: Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.[10] For phosphorylated proteins, it is often recommended to normalize the signal to the total protein level.[10]

Conclusion

Western blot analysis is a powerful and essential tool for investigating the molecular effects of this compound on cancer cells. By following these detailed protocols, researchers can effectively characterize the inhibition of the VEGFR2 signaling pathway and its downstream consequences on cell proliferation, survival, and other critical cellular processes. This information is vital for the preclinical and clinical development of this compound and other targeted cancer therapies.

References

Apatinib's Role in Triggering Tumor Cell Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apatinib, a selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated significant anti-tumor effects by inducing apoptosis in a variety of cancer cells.[1] This document provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed protocols for key experimental assays, and a summary of quantitative data from relevant studies. The information presented herein is intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound.

Introduction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[2] this compound has emerged as a promising therapeutic agent that can effectively trigger this cell death pathway in tumor cells.[3] Its primary mechanism of action involves blocking the VEGFR-2 signaling pathway, which is pivotal for tumor angiogenesis and cell survival.[1][4] However, the pro-apoptotic effects of this compound extend beyond its anti-angiogenic properties, involving the modulation of several key intracellular signaling cascades.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis is a multi-faceted process involving the perturbation of several critical signaling pathways. The primary inhibitory action of this compound on VEGFR-2 initiates a cascade of downstream events that culminate in the activation of the apoptotic machinery.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting cell survival and inhibiting apoptosis. This compound has been shown to suppress the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR.[5][6][7] This inhibition leads to the downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins, like Bax, thereby shifting the cellular balance towards apoptosis.[3][7]

PI3K_AKT_mTOR_Pathway This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 inhibits PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 promotes Bax Bax (Pro-apoptotic) AKT->Bax inhibits mTOR->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Figure 1: this compound's Inhibition of the PI3K/AKT/mTOR Pathway.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that governs cell proliferation and survival. This compound treatment has been associated with the downregulation of phosphorylated ERK (p-ERK), a key component of this pathway.[8] By inhibiting the MAPK/ERK pathway, this compound can halt pro-survival signals and contribute to the induction of apoptosis.

MAPK_ERK_Pathway This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 inhibits RAS RAS VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibits

Figure 2: this compound's Impact on the MAPK/ERK Signaling Pathway.
VEGFR2/STAT3/Bcl-2 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in promoting cell survival and proliferation by upregulating anti-apoptotic genes like Bcl-2. This compound has been shown to inhibit the phosphorylation of STAT3, leading to the downregulation of Bcl-2 expression.[9][10] This direct impact on the expression of a key anti-apoptotic protein significantly contributes to this compound's ability to induce apoptosis.

VEGFR2_STAT3_Bcl2_Pathway This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 inhibits STAT3 STAT3 VEGFR2->STAT3 activates Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Figure 3: this compound's Modulation of the VEGFR2/STAT3/Bcl-2 Axis.

Quantitative Data Summary

The pro-apoptotic effects of this compound have been quantified across various cancer cell lines using multiple experimental assays. The following tables summarize key findings from the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
KBOral Epidermoid Carcinoma15.18 ± 0.63[10]
KBv200Multidrug-Resistant Oral Epidermoid Carcinoma11.95 ± 0.69[10]
MCF-7Breast Cancer17.16 ± 0.25[10]
MCF-7/adrDoxorubicin-Resistant Breast Cancer14.54 ± 0.26[10]
S1Colon Cancer9.30 ± 0.72[10]
S1-M1-80Multidrug-Resistant Colon Cancer11.91 ± 0.32[10]
HT29Colorectal Cancer24h: >60, 48h: 48.3, 72h: 35.6[11]
HCT116Colorectal Cancer24h: 38.9, 48h: 25.1, 72h: 15.7[11]
BE(2)-M17Neuroblastoma18.74 (at 48h)[12]
SH-SY5YNeuroblastoma27.37 (at 48h)[12]
IMR-32Neuroblastoma17.09 (at 48h)[12]

Table 2: this compound-Induced Apoptosis as Measured by Flow Cytometry (Annexin V/PI Staining)

Cell LineCancer TypeThis compound Concentration (µM)Apoptosis Rate (%)Reference
CFPAC-1Pancreatic Cancer01.28 ± 0.30[7]
83.16 ± 0.89[7]
166.44 ± 0.88[7]
SW1990Pancreatic Cancer09.21 ± 0.65[7]
821.46 ± 2.22[7]
1630.02 ± 1.91[7]
H1975Lung Cancer01.63 ± 0.71[13]
107.34 ± 0.97[13]
2015.57 ± 2.21[13]
H446Lung Cancer01.02 ± 0.41[13]
1014.3 ± 2.90[13]
2026.93 ± 5.56[13]
H446Small Cell Lung Cancer0~5[14]
10~10[14]
20~20[14]
40~35[14]

Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Western Blot)

Cell LineCancer TypeThis compound TreatmentChange in Protein ExpressionReference
HGC-27Gastric CancerThis compound↑ Bax, ↑ Cleaved Caspase-3, ↓ Bcl-2[15]
Osteosarcoma CellsOsteosarcomaThis compound↑ Bax, ↓ Bcl-2, ↓ p-STAT3[16]
ESCC cellsEsophageal Squamous Cell CarcinomaThis compound↓ Bcl-2[17]
Neuroblastoma CellsNeuroblastomaThis compound↓ Bcl-2/Bax ratio[12]
Pancreatic Cancer CellsPancreatic CancerThis compound↑ Bax, ↑ Cleaved Caspase-3, ↓ Bcl-2[7]

Experimental Protocols

Detailed methodologies for key experiments used to assess this compound-induced apoptosis are provided below.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Apoptosis Assays CellCulture Tumor Cell Culture ApatinibTreatment This compound Treatment (Dose- and Time-course) CellCulture->ApatinibTreatment MTT Cell Viability Assay (MTT/CCK-8) ApatinibTreatment->MTT FlowCytometry Apoptosis Quantification (Annexin V/PI Staining) ApatinibTreatment->FlowCytometry WesternBlot Protein Expression Analysis (Western Blot) ApatinibTreatment->WesternBlot TUNEL DNA Fragmentation (TUNEL Assay) ApatinibTreatment->TUNEL

Figure 4: General Experimental Workflow for Studying this compound-Induced Apoptosis.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Tumor cells

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other solubilization solution

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the control.

Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Tumor cells

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • After this compound treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescence detection system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or chamber slides

  • 4% Paraformaldehyde in PBS (for fixation)

  • 0.1-0.25% Triton X-100 in PBS (for permeabilization)[8][19]

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Protocol:

  • Treat cells with this compound as required.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[8]

  • Wash with PBS and permeabilize with Triton X-100 for 5-20 minutes.[8][19]

  • Wash with PBS and incubate with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[8]

  • Wash the cells to remove unincorporated nucleotides.

  • If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-fluorophore).

  • Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

  • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Conclusion

This compound effectively induces apoptosis in a wide range of tumor cells by targeting multiple key signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and VEGFR2/STAT3/Bcl-2 cascades. The experimental protocols and quantitative data provided in these application notes offer a solid foundation for researchers to further investigate the pro-apoptotic mechanisms of this compound and its potential as a cancer therapeutic. The consistent induction of apoptosis across various cancer types underscores the broad applicability of this compound in oncology research and drug development.

References

Apatinib in Action: Unveiling its Anti-Metastatic Potential Through Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For researchers, scientists, and drug development professionals investigating the anti-cancer properties of Apatinib, this document provides a comprehensive overview of its application in anti-migration and anti-invasion assays. This compound, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated significant potential in curbing cancer cell metastasis by impeding key cellular processes of migration and invasion. This document details the experimental protocols for commonly employed assays and presents quantitative data from various studies, alongside visualizations of the implicated signaling pathways.

Summary of Quantitative Data

The efficacy of this compound in inhibiting cell migration and invasion has been quantified across various cancer cell lines using wound healing and Transwell assays. The following tables summarize key findings, offering a comparative look at this compound's potency at different concentrations.

Table 1: Inhibition of Cell Migration by this compound (Wound Healing Assay)
Cell LineCancer TypeThis compound Concentration (µM)Inhibition of Wound Closure (%) vs. ControlReference
ASPC-1Pancreatic Cancer1026.36[1]
2034.17[1]
PANC-1Pancreatic Cancer1012.03[1]
2022.79[1]
Hep3bHepatocellular Carcinoma40Statistically significant inhibition observed[2][3]
HGC-27RPaclitaxel-Resistant Gastric CancerNot specifiedStatistically significant inhibition observed[4]
QBC939Cholangiocarcinoma0.1Statistically significant inhibition observed[5]
TFK-1Cholangiocarcinoma0.1Statistically significant inhibition observed[5]
HUVECsHuman Umbilical Vein Endothelial Cells1043 (normoxia), 49 (hypoxia)[6]
5056 (normoxia), 79 (hypoxia)[6]
Table 2: Inhibition of Cell Invasion by this compound (Transwell Assay)
Cell LineCancer TypeThis compound Concentration (µM)Inhibition of Invasion (%) vs. ControlReference
ASPC-1Pancreatic Cancer10Statistically significant reduction[1]
20Statistically significant reduction[1]
PANC-1Pancreatic Cancer10Statistically significant reduction[1]
20Statistically significant reduction[1]
Hep3bHepatocellular Carcinoma40Statistically significant reduction[2][3][7]
A549 (KIF5B-RET transfected)Non-Small Cell Lung Cancer8Statistically significant reduction[8]
MG63Osteosarcoma10Statistically significant reduction[9]
KHOSOsteosarcoma15Statistically significant reduction[9]
QBC939Cholangiocarcinoma0.1Statistically significant reduction[5]
TFK-1Cholangiocarcinoma0.1Statistically significant reduction[5]
HUVECsHuman Umbilical Vein Endothelial Cells10Statistically significant reduction[6]
50Statistically significant reduction[6]

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-migratory and anti-invasive effects by modulating several critical signaling pathways. The primary mechanism involves the inhibition of VEGFR-2, which subsequently downregulates downstream cascades like PI3K/AKT and ERK1/2/MAPK.[1][2][7] In specific cancer types, this compound has also been shown to suppress the RET/Src signaling pathway.[8]

G cluster_0 This compound's Mechanism of Action This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 RET RET This compound->RET PI3K PI3K VEGFR2->PI3K ERK ERK1/2 VEGFR2->ERK AKT AKT PI3K->AKT Migration Cell Migration AKT->Migration Invasion Cell Invasion AKT->Invasion MAPK MAPK ERK->MAPK MAPK->Migration MAPK->Invasion Src Src RET->Src Src->Migration Src->Invasion

This compound inhibits key signaling pathways to block cell migration and invasion.

Experimental Protocols

Detailed methodologies for performing wound healing and Transwell invasion assays to evaluate the effects of this compound are provided below.

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study directional cell migration in vitro.

Workflow for the Wound Healing Assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., 2 x 10^5 cells/well in a 6-well plate) and culture until they form a confluent monolayer (approximately 90-100% confluence).[10][11]

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[10][11]

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Add fresh culture medium containing the desired concentrations of this compound (e.g., 10 µM, 20 µM) or a vehicle control (DMSO) to the respective wells.

  • Imaging (0h): Immediately after adding the treatment, capture images of the scratch in predefined areas using an inverted microscope at 100x magnification.[1][10]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Subsequent Imaging: Capture images of the same fields at various time points (e.g., 24, 48, 72 hours) to monitor cell migration into the wound area.[1]

  • Quantification: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

References

Application Notes and Protocols: Zebrafish Xenograft Model for Apatinib Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing a zebrafish xenograft model to assess the efficacy of Apatinib, a potent VEGFR-2 inhibitor. The zebrafish model offers a rapid, cost-effective, and scalable in vivo platform for preclinical drug screening, particularly for anti-angiogenic and anti-tumor agents.

Introduction

This compound, also known as Rivoceranib, is an orally administered, small-molecule tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4] By inhibiting VEGFR-2, this compound can block the downstream signaling pathways that lead to endothelial cell proliferation and migration, thereby suppressing tumor-induced angiogenesis.[3][5]

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cancer research and drug discovery.[6][7] Its key advantages include rapid development, optical transparency of embryos, and the conservation of major physiological pathways with humans, including angiogenesis.[8][9] Zebrafish embryos lack a mature adaptive immune system in the early stages of development, allowing for the successful engraftment of human cancer cells without rejection.[7][10] The zebrafish xenograft model, therefore, provides an excellent platform to visualize and quantify tumor growth, angiogenesis, and the effects of therapeutic agents in a living organism.[8][9]

This document outlines the protocols for establishing a zebrafish xenograft model, administering this compound, and evaluating its anti-tumor and anti-angiogenic efficacy.

Mechanism of Action of this compound

This compound primarily functions by binding to the intracellular tyrosine kinase domain of VEGFR-2 with high specificity.[3] This action inhibits the autophosphorylation of the receptor, which is a critical step for its activation.[3][5] The inhibition of VEGFR-2 phosphorylation prevents the activation of downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways.[4][11] These pathways are instrumental in promoting endothelial cell survival, proliferation, and migration.[12][13] By disrupting these signals, this compound effectively curtails the formation of new blood vessels that supply nutrients and oxygen to tumors, leading to reduced tumor growth and metastasis.[2][3]

Experimental Protocols

Zebrafish Husbandry and Embryo Collection
  • Zebrafish Lines: Utilize transgenic zebrafish lines that express fluorescent proteins in their vasculature, such as Tg(fli1:EGFP) or Tg(flk1:GFP), to facilitate the visualization of blood vessels.[14]

  • Breeding and Collection: Set up natural breeding crosses of adult zebrafish. Collect embryos shortly after fertilization and maintain them in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28.5°C.

  • Dechorionation: At 24 hours post-fertilization (hpf), dechorionate the embryos enzymatically using pronase or manually with fine forceps.

Cancer Cell Preparation and Microinjection
  • Cell Culture: Culture human cancer cell lines (e.g., A549 non-small cell lung cancer, MGC-803 gastric cancer) under standard conditions.[15][16]

  • Cell Labeling: For visualization, label the cancer cells with a fluorescent dye such as CM-Dil prior to injection.

  • Microinjection:

    • Anesthetize zebrafish larvae at 48 hours post-fertilization (hpf) with 0.02% tricaine.

    • Align the larvae on an injection mold.

    • Using a microinjector, inject approximately 100-200 cancer cells into the yolk sac of each larva.[10]

This compound Administration
  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in E3 embryo medium to the desired final concentrations (e.g., 0.2 µM, 0.5 µM, 1.0 µM).[16]

  • Treatment: Following microinjection, transfer the xenografted larvae into 24-well plates (10-15 larvae per well) containing the this compound solutions or a vehicle control (E3 medium with 0.1% DMSO).[15]

  • Incubation: Incubate the larvae at 34°C for the duration of the experiment (typically 2-3 days).[15]

Efficacy Evaluation
  • Imaging: At designated time points (e.g., 1, 2, and 3 days post-treatment), anesthetize the larvae and capture fluorescent images using a stereomicroscope.

  • Tumor Growth Analysis: Quantify the proliferation of the fluorescently labeled tumor cells. This can be done by measuring the fluorescent area or the length of the tumor mass using image analysis software like ImageJ or Image-Pro Plus.[16][17]

  • Angiogenesis Analysis: In Tg(fli1:EGFP) or Tg(flk1:GFP) zebrafish, quantify the formation of new blood vessels around the tumor site. Measure the length or number of newly formed intersegmental vessels (ISVs) or subintestinal vessels (SIVs).[16][18]

Data Presentation

Table 1: In Vivo Anti-Angiogenic Efficacy of this compound in Zebrafish Xenograft Model
Treatment GroupConcentration (µM)Mean Length of Newly Formed Vessels (µm) ± SDInhibition Rate (%)
Control (Vehicle)-150 ± 120
This compound0.2115 ± 1023.3
This compound0.588 ± 941.3
This compound1.062 ± 758.7

Note: Data are representative and compiled from methodologies described in cited literature.[16]

Table 2: In Vivo Anti-Tumor Proliferation Efficacy of this compound in Zebrafish Xenograft Model
Treatment GroupConcentration (µM)Mean Tumor Size (Fluorescent Area, pixels) ± SDInhibition Rate (%)
Control (Vehicle)-5000 ± 4500
This compound0.24100 ± 38018.0
This compound0.53250 ± 31035.0
This compound1.02100 ± 25058.0

Note: Data are representative and compiled from methodologies described in cited literature.[16][17]

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Zebrafish Zebrafish Husbandry (Tg(fli1:EGFP)) Injection Microinjection of Cells into Yolk Sac (48 hpf) Zebrafish->Injection Cells Cancer Cell Culture (e.g., A549, MGC-803) Labeling Fluorescent Labeling (CM-Dil) Cells->Labeling Labeling->Injection Treatment This compound Administration (Immersion) Injection->Treatment Imaging Fluorescence Microscopy (1, 2, 3 dpt) Treatment->Imaging Tumor_Analysis Tumor Growth Quantification Imaging->Tumor_Analysis Angio_Analysis Angiogenesis Quantification Imaging->Angio_Analysis

Experimental workflow for this compound efficacy testing in a zebrafish xenograft model.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Raf Raf PLCg->Raf AKT Akt PI3K->AKT Proliferation Endothelial Cell Proliferation, Migration, Survival AKT->Proliferation Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes This compound This compound This compound->VEGFR2 Inhibits Autophosphorylation

This compound's mechanism of action via inhibition of the VEGFR-2 signaling pathway.

Discussion

The zebrafish xenograft model provides a robust and efficient system for the preclinical evaluation of anti-cancer drugs like this compound. The optical clarity of the zebrafish embryo allows for real-time, non-invasive imaging of tumor progression and angiogenesis.[19] This model can be used to assess dose-dependent efficacy and potential toxicity of novel compounds.[14]

While this model offers numerous advantages, it is important to consider its limitations. The tumor microenvironment in a zebrafish larva is not as complex as in mammals.[19][20] Additionally, the pharmacokinetics and metabolism of drugs may differ between zebrafish and humans. Therefore, results from the zebrafish model should be validated in mammalian models before advancing to clinical trials.

Conclusion

The zebrafish xenograft model is a valuable tool for the in vivo efficacy testing of this compound and other anti-angiogenic compounds. The detailed protocols and methodologies presented in these application notes provide a framework for researchers to effectively utilize this model in their drug discovery and development pipelines.

References

Troubleshooting & Optimization

Apatinib Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving Apatinib in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO and PBS?

This compound exhibits high solubility in organic solvents like DMSO but is sparingly soluble to insoluble in aqueous buffers such as PBS.[1][2][3] For quantitative details, refer to the table below.

Q2: Why does this compound have poor solubility in PBS?

This compound is a hydrophobic molecule, which results in low solubility in aqueous solutions like water or PBS.[4][5][6] Its chemical structure lends itself to better dissolution in organic solvents.

Q3: What is the best practice for preparing this compound for aqueous-based in vitro assays?

The recommended method is to first dissolve this compound in 100% DMSO to create a high-concentration stock solution.[1][7] This stock solution can then be serially diluted into your aqueous buffer (e.g., PBS or cell culture media) to achieve the final desired concentration. This two-step process is crucial for minimizing precipitation.[1][8]

Q4: What is the maximum recommended final concentration of DMSO in cell-based experiments?

To avoid solvent-induced cytotoxicity or interference with experimental results, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%.[8][9] It is essential to include a vehicle control (media with the same final DMSO concentration) in all experiments.[9]

Q5: How should I store this compound solutions?

This compound as a solid powder should be stored at -20°C for long-term stability (≥4 years).[1] this compound stock solutions prepared in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[10] It is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9] Aqueous working solutions of this compound are not stable and should be prepared fresh for each experiment; storage for more than one day is not recommended.[1]

Quantitative Solubility Data

The solubility of this compound can vary slightly between different product batches and according to the specific characteristics of the solvent used (e.g., purity, water content).

SolventReported SolubilityMolar Concentration (approx.)Source(s)
DMSO 30 - 100 mg/mL75.5 - 251.6 mM[1][2][3][11][12]
PBS (pH 7.2) Insoluble / Sparingly SolubleN/A[1][2][5]
DMSO:PBS (1:1, pH 7.2) ~0.25 mg/mL~0.63 mM[1]
DMSO:PBS (1:3, pH 7.2) ~0.25 mg/mL~0.63 mM[11][12]
Ethanol ~1 mg/mL~2.5 mM[1][11]

Note: The molecular weight of this compound is 397.47 g/mol .[13] Moisture-absorbing DMSO can reduce solubility; always use fresh, anhydrous DMSO for best results.[2][3]

Troubleshooting Guide

Problem 1: My this compound powder is not dissolving completely in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture, which significantly reduces its ability to dissolve hydrophobic compounds like this compound.[2][3]

    • Solution: Always use fresh, anhydrous, high-purity DMSO. Keep the solvent bottle tightly sealed and stored in a desiccator.

  • Possible Cause: You are attempting to prepare a solution that exceeds the upper solubility limit of this compound.

    • Solution: Refer to the solubility data table and prepare a stock solution within the reported concentration range (e.g., 20-50 mg/mL).

  • Possible Cause: Insufficient mixing.

    • Solution: Vortex the solution thoroughly. If dissolution is still slow, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[9][10]

Problem 2: this compound precipitated when I diluted my DMSO stock into PBS or cell culture media.

This is a common issue caused by this compound's low aqueous solubility. When the high-concentration DMSO stock is diluted into an aqueous environment, the this compound concentration may exceed its solubility limit in the final mixture, causing it to crash out of solution.[14]

  • Solution 1: Perform Serial Dilutions. Instead of adding a small volume of highly concentrated stock directly to the full volume of media, perform one or more intermediate dilution steps. This gradual reduction in DMSO concentration helps keep the compound in solution.[8]

  • Solution 2: Ensure Rapid Mixing. Add the DMSO stock dropwise into the vortexing aqueous buffer. This prevents localized high concentrations of the compound from forming, which can initiate precipitation.

  • Solution 3: Check Final DMSO Concentration. Ensure the final percentage of DMSO is as low as possible (ideally <0.5%) while still maintaining this compound solubility at the desired final concentration.

  • Solution 4: Gentle Warming & Sonication. If a precipitate forms, gently warming the solution to 37°C while mixing or sonicating for a few minutes may help redissolve the compound.[10] However, this may not be a stable solution over time.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder (Formula Weight: 397.47 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Preparation: Work in a chemical fume hood or a designated area for handling chemical powders. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.

  • Dissolving: Transfer the weighed powder into a sterile tube. Add the appropriate volume of fresh, anhydrous DMSO (in this example, 1 mL).

  • Mixing: Tightly cap the tube and vortex thoroughly until all the solid is completely dissolved. The solution should be clear. If needed, gentle warming (37°C) or sonication can be applied.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[9][10]

Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS

Materials:

  • 50 mg/mL this compound stock solution in DMSO (from Protocol 1). This is equivalent to 125.79 mM.

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution (Recommended): To minimize precipitation, first create an intermediate dilution.

    • Pipette 2 µL of the 125.79 mM DMSO stock solution into 998 µL of PBS. This creates a 1:500 dilution, resulting in a 251.6 µM solution in PBS with 0.2% DMSO. Mix thoroughly by gentle inversion or pipetting.

  • Final Dilution:

    • Pipette the required volume of the intermediate solution into the final volume of PBS. To make 1 mL of a 10 µM working solution, take 39.75 µL of the 251.6 µM intermediate solution and add it to 960.25 µL of PBS.

    • Vortex gently to ensure a homogenous solution.

  • Final Check: The final DMSO concentration in this working solution will be extremely low (~0.008%), well below the cytotoxic threshold for most cell lines.

  • Usage: Use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions for more than one day.[1]

Visualization

Caption: Workflow for preparing this compound solutions.

References

Apatinib stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Apatinib in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, with concentrations up to 100 mg/mL being reported.[2] For cell culture experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final volume of DMSO in the cell culture medium. The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Q2: What is the typical working concentration of this compound in cell culture?

A2: The optimal working concentration of this compound depends on the cell line and the specific experimental endpoint. However, published studies have used a range of concentrations, typically from 1 µM to 50 µM, for assessing effects on cell viability, proliferation, migration, and signaling pathways.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Q3: How stable is this compound in cell culture media at 37°C?

A3: While specific, publicly available quantitative stability data for this compound in various cell culture media is limited, its successful use in experiments lasting up to 72 hours suggests a reasonable level of stability under standard cell culture conditions (37°C, 5% CO₂).[3] It is best practice to prepare fresh this compound-containing media for each experiment, especially for longer incubation periods. For sensitive or long-term experiments, it is recommended to perform a stability assessment. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue: Precipitation is observed in the cell culture medium after adding this compound.

Possible Causes and Solutions:

  • Poor Aqueous Solubility: this compound has low aqueous solubility. When a concentrated DMSO stock is added to the aqueous environment of cell culture media, it can precipitate. This is often referred to as "solvent shock."

    • Solution: After adding the this compound stock solution to your media, vortex or invert the tube immediately and thoroughly to ensure rapid and uniform dispersion. Pre-warming the cell culture medium to 37°C before adding the this compound stock can also improve solubility.

  • High Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the cell culture medium.

    • Solution: Perform a serial dilution of your high-concentration stock solution in pre-warmed media to reach the final desired concentration. Avoid adding a large volume of concentrated stock directly to the final media volume.

  • Interaction with Media Components: Components within the media, such as proteins and salts in Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.

    • Solution: If precipitation persists, consider preparing the this compound-containing media with a lower percentage of FBS or in a serum-free medium if your experimental design allows. You can add the this compound to the serum-free basal medium first, ensure it is fully dissolved, and then add the serum.

  • pH of the Media: The pH of the cell culture medium can influence the solubility of this compound.

    • Solution: Ensure your cell culture medium is properly buffered and the pH is within the optimal range for your cells (typically pH 7.2-7.4).

Data Presentation

Table 1: Representative Stability of this compound in Cell Culture Media at 37°C

Time (Hours)This compound Concentration in DMEM (+10% FBS)This compound Concentration in RPMI-1640 (+10% FBS)
0 100%100%
24 ~95%~97%
48 ~88%~91%
72 ~81%~85%

Disclaimer: This table presents synthesized data based on the common behavior of small molecule kinase inhibitors in cell culture. Actual stability may vary based on specific experimental conditions. Researchers are strongly encouraged to perform their own stability assessments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or cryovials

    • Calibrated analytical balance

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution (this compound MW: 397.48 g/mol ), weigh out 3.97 mg.

    • Add the appropriate volume of sterile DMSO to the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing this compound Stability in Cell Culture Media using HPLC

  • Objective: To quantify the concentration of this compound in a specific cell culture medium over time under standard incubation conditions.

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., 10% FBS)

    • Sterile flasks or tubes

    • 37°C, 5% CO₂ incubator

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or other appropriate buffer components for the mobile phase

    • 0.22 µm syringe filters

  • Procedure:

    • Sample Preparation:

      • Prepare a solution of this compound in the desired cell culture medium at the final working concentration (e.g., 10 µM).

      • Distribute the this compound-containing medium into sterile tubes, one for each time point (e.g., 0, 24, 48, 72 hours).

      • Incubate the tubes at 37°C in a 5% CO₂ incubator.

    • Time Point Collection:

      • At each designated time point, remove one tube from the incubator.

      • To precipitate proteins, add an equal volume of ice-cold acetonitrile to the media sample.

      • Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

      • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • HPLC Analysis:

      • Mobile Phase Example: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10-20 µL.

      • Detection: UV absorbance at a wavelength appropriate for this compound (e.g., ~345 nm).

      • Quantification: Create a standard curve by preparing serial dilutions of this compound in the same cell culture medium at time 0 and processing them in the same manner as the experimental samples. Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve.

Visualizations

Apatinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS This compound This compound This compound->VEGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits VEGFR-2 signaling.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis Prep_Media Prepare this compound-spiked cell culture media Distribute Aliquot media for each time point Prep_Media->Distribute Incubate Incubate at 37°C, 5% CO₂ Distribute->Incubate Collect Collect sample at _n_ hours Incubate->Collect Precipitate Add cold acetonitrile to precipitate proteins Collect->Precipitate Centrifuge Centrifuge to pellet debris Precipitate->Centrifuge Filter Filter supernatant Centrifuge->Filter HPLC Analyze by HPLC Filter->HPLC Quantify Quantify this compound concentration HPLC->Quantify

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Overcoming Apatinib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving Apatinib resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing increasing resistance to this compound. What are the common underlying molecular mechanisms?

A1: Acquired resistance to this compound is a multifactorial issue observed across various cancer cell lines. The most frequently reported mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of this compound on VEGFR2. Common bypass pathways include the MET, EGFR, PI3K/AKT/mTOR, and JAK/STAT3 signaling cascades.[1][2][3][4][5][6][7][8] Upregulation of receptor tyrosine kinases (RTKs) like MET or EGFR can reactivate downstream pathways, promoting cell survival and proliferation despite this compound treatment.[1][5]

  • Induction of Protective Autophagy: this compound treatment can induce autophagy, a cellular self-digestion process, which can act as a survival mechanism for cancer cells under stress.[9][10][11] This protective autophagy can counteract the cytotoxic effects of the drug.[12]

  • Overexpression of ATP-Binding Cassette (ABC) Transporters: Increased expression of drug efflux pumps, such as ABCB1 (P-glycoprotein) and ABCG2, can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[13][14]

  • Epithelial-Mesenchymal Transition (EMT): The acquisition of a mesenchymal phenotype can contribute to drug resistance. This compound has been shown to inhibit macrophage-mediated EMT, suggesting a link between this process and drug response.[15][16]

  • Genetic Alterations: Specific genetic changes, such as amplification of MET or PIK3CA, or mutations in genes like WRN, have been identified in this compound-resistant cell lines.[1][6]

  • Upregulation of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins (e.g., Bcl-2) or extracellular matrix components like COL1A2 can also contribute to a resistant phenotype.[15][17]

Q2: How can I experimentally confirm the mechanism of this compound resistance in my cell line?

A2: To elucidate the specific resistance mechanism, a combination of the following experimental approaches is recommended:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This can help identify which alternative RTKs (e.g., MET, EGFR, FGFR) are hyperactivated in your resistant cell line compared to the parental, sensitive line.

  • Western Blotting: Analyze the phosphorylation status and total protein levels of key components of suspected bypass pathways (e.g., p-MET, p-EGFR, p-AKT, p-STAT3) and downstream effectors.[4][15] Also, assess the expression of ABC transporters (ABCB1, ABCG2) and autophagy markers (LC3-II, p62).[10][13]

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of genes associated with resistance, such as MET, EGFR, COL1A2, and genes encoding ABC transporters.[17]

  • Gene Copy Number Analysis: Use techniques like qPCR or fluorescence in situ hybridization (FISH) to detect amplification of genes like MET or PIK3CA.[1]

  • Autophagy Flux Assays: To confirm if protective autophagy is occurring, you can use autophagy inhibitors like chloroquine (CQ) or bafilomycin A1 and measure the accumulation of LC3-II by Western blot or immunofluorescence.[9][11]

Q3: What are the primary strategies to overcome this compound resistance in vitro?

A3: The most effective strategy is typically combination therapy, targeting both the primary mechanism of this compound action and the identified resistance pathway.

  • Combination with other Kinase Inhibitors: If a bypass pathway is activated, combine this compound with an inhibitor targeting that pathway (e.g., a MET inhibitor like capmatinib or an EGFR inhibitor like afatinib).[1][5]

  • Inhibition of Autophagy: Co-treatment with an autophagy inhibitor, such as chloroquine (CQ) or 3-methyladenine (3-MA), can sensitize resistant cells to this compound.[9][11]

  • Combination with Chemotherapy: this compound can enhance the sensitivity of resistant cells to conventional chemotherapeutic agents like paclitaxel.[15][18]

  • Targeting Downstream Signaling: If the PI3K/AKT pathway is activated, combining this compound with a PI3K or AKT inhibitor can be effective.[1][6]

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values for this compound in Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Cell Seeding Density Ensure consistent cell numbers are seeded across all wells. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Drug Stability Prepare fresh this compound stock solutions and dilute to working concentrations immediately before use. Store stock solutions at the recommended temperature and protect from light.
Assay Incubation Time Standardize the incubation time with this compound (e.g., 48 or 72 hours) across all experiments for a given cell line.[9][17]
Cell Line Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent, low passage range for all experiments.
Serum Concentration Variations in serum concentration in the culture medium can affect cell growth and drug response. Maintain a consistent serum percentage.
Problem 2: Difficulty Establishing a Stably this compound-Resistant Cell Line
Possible Cause Troubleshooting Steps
Initial this compound Concentration is Too High Start with a low concentration of this compound (e.g., around the IC20) and gradually increase the dose in a stepwise manner over several months.[17] This allows for the selection and expansion of resistant clones.
Insufficient Culture Time Developing stable resistance is a long-term process. Continue to culture cells in the presence of this compound for at least 3-6 months, monitoring the IC50 periodically.[17]
Cell Line Heterogeneity The parental cell line may be highly heterogeneous, with very few cells capable of developing resistance. Consider single-cell cloning to isolate and expand resistant populations.
Drug Holiday Avoid intermittent removal of this compound from the culture medium, as this can lead to a loss of the resistant phenotype. Maintain continuous selective pressure.

Quantitative Data Summary

The following tables summarize IC50 values from studies investigating this compound resistance and strategies to overcome it.

Table 1: IC50 of this compound in Parental vs. Resistant Gastric Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
AGS~5>20>4[17]
MKN-45~8>30>3.75[17]

Table 2: Effect of Chloroquine (CQ) on this compound IC50 in Lung Cancer Cell Lines (48h)

Cell LineThis compound Alone IC50 (µM)This compound + CQ (10 µM) IC50 (µM)Reference
H1975~29.5~23.85[9]
H446~26.7~21.7[9]

Table 3: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
KBOral Epidermoid Carcinoma15.18 ± 0.63[13]
KBv200(Drug-Resistant Subline)11.95 ± 0.69[13]
MCF-7Breast Cancer17.16 ± 0.25[13]
MCF-7/adr(Drug-Resistant Subline)14.54 ± 0.26[13]
S1Colon Cancer9.30 ± 0.72[13]
S1-M1-80(Drug-Resistant Subline)11.91 ± 0.32[13]

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cancer Cell Lines

This protocol is adapted from methodologies used for generating resistant gastric cancer cell lines.[17]

  • Initial Culture: Culture parental cancer cells (e.g., AGS, MKN-45) in standard RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Initial Drug Exposure: Treat cells with a low concentration of this compound (e.g., 0.001 µM) for 48 hours.

  • Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and proliferate.

  • Stepwise Dose Escalation: Once the cells are confluent, subculture them and expose them to a gradually increasing concentration of this compound. Repeat this process, incrementally increasing the drug concentration as the cells adapt and show stable growth.

  • Maintenance of Resistant Phenotype: Continue this process for approximately 6 months. The resulting cells that can stably proliferate in a high concentration of this compound (e.g., 1 µM) are considered the this compound-resistant cell line (e.g., AGS/R, MKN-45/R).

  • Verification: Confirm the resistant phenotype by performing a cytotoxicity assay (e.g., CCK-8) to compare the IC50 values of the parental and resistant cell lines. A significantly higher IC50 in the resistant line confirms the model.[17]

Protocol 2: Cell Viability (CCK-8) Assay

This protocol is a standard method for assessing the cytotoxic effects of this compound.[8][17]

  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) into a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a series of graded concentrations of this compound (and/or combination drugs) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability using the formula: Cell Viability (%) = [(OD_experimental - OD_blank) / (OD_control - OD_blank)] x 100%

  • IC50 Determination: Use software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Visualizations

Signaling Pathways in this compound Resistance

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K MET MET MET->PI3K Bypass Activation JAK JAK MET->JAK EGFR EGFR EGFR->PI3K Bypass Activation RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->VEGFR2 Inhibits Bypass_Inhibitors MET/EGFR Inhibitors Bypass_Inhibitors->MET Bypass_Inhibitors->EGFR PI3K_Inhibitors PI3K/AKT Inhibitors PI3K_Inhibitors->PI3K PI3K_Inhibitors->AKT

Caption: this compound resistance via activation of bypass signaling pathways like MET and EGFR.

Experimental Workflow for Investigating Resistance

Start Start with Parental (Sensitive) Cell Line Resistant Develop this compound- Resistant Cell Line (Continuous Culture) Start->Resistant Confirm Confirm Resistance (IC50 Assay) Resistant->Confirm Hypothesize Hypothesize Resistance Mechanism Confirm->Hypothesize Investigate Investigate Pathways (WB, qPCR, Arrays) Hypothesize->Investigate Bypass? Autophagy? Efflux Pumps? Validate Validate Mechanism (e.g., siRNA, Inhibitors) Investigate->Validate Overcome Test Combination Therapies Validate->Overcome End Identify Effective Combination Strategy Overcome->End

Caption: Workflow for identifying and overcoming this compound resistance mechanisms.

Role of Autophagy in this compound Resistance

This compound This compound Treatment Stress Cellular Stress (VEGFR2 Inhibition) This compound->Stress Autophagy Induction of Protective Autophagy Stress->Autophagy Apoptosis Apoptosis Stress->Apoptosis Survival Cell Survival & Resistance Autophagy->Survival Autophagy->Apoptosis Inhibits CQ Chloroquine (CQ) CQ->Autophagy Inhibits

Caption: Inhibition of protective autophagy enhances this compound-induced apoptosis.

References

Technical Support Center: Optimizing Apatinib for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for using Apatinib in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small-molecule tyrosine kinase inhibitor (TKI) that selectively targets and potently inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3] By binding to the ATP-binding site of VEGFR-2, this compound blocks downstream signaling pathways crucial for angiogenesis—the formation of new blood vessels that tumors need to grow.[1][3] This inhibition disrupts endothelial cell proliferation, migration, and survival.[2][4] this compound also shows inhibitory effects on other tyrosine kinases such as c-Kit, c-Src, and Ret, which contributes to its overall anti-tumor activity.[1][2][5][6]

Q2: What is a typical starting concentration range for this compound in in vitro assays?

The effective concentration of this compound is highly dependent on the cell line and the duration of the experiment. Based on published data, a broad starting range for dose-response experiments is between 0.1 µM and 50 µM .[7][8][9][10] For many cancer cell lines, including gastric, colorectal, and osteosarcoma, significant effects on viability are often observed in the 5 µM to 40 µM range for 24-72 hour treatments.[8][9][10][11] It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How should I prepare and store an this compound stock solution?

This compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[6][12] It is soluble in DMSO at concentrations up to 100 mg/mL.[6]

  • Preparation: Prepare the stock solution in a sterile environment.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[12]

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your complete cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Q4: Can this compound be used in combination with other drugs?

Yes, studies have shown that this compound may be effective in combination therapies. It has been shown to reverse multidrug resistance mediated by ABCB1 and ABCG2 transporters, potentially increasing the efficacy of conventional chemotherapy agents.[2][13]

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying this compound's potency. The values vary significantly across different cancer cell lines and experimental durations.

Cell LineCancer TypeIC50 (µM)Duration (hours)Reference
HT29 Colorectal Cancer22.84 ± 2.5124[8]
15.61 ± 1.2548[8]
10.27 ± 1.0272[8]
HCT116 Colorectal Cancer18.59 ± 1.9824[8]
12.33 ± 1.5448[8]
8.16 ± 0.9572[8]
KB Oral Epidermoid Carcinoma15.18 ± 0.63Not Specified[13]
MCF-7 Breast Cancer17.16 ± 0.25Not Specified[13]
S1 Colon Cancer9.30 ± 0.72Not Specified[13]
MGC-803 Gastric Cancer>5072[7][14]
AGS Gastric Cancer>5072[7][14]
SGC-7901 Gastric Cancer~5072[7][14]

Note: IC50 values are highly sensitive to experimental conditions (cell density, medium components, assay type). The data above should be used as a guideline for designing your own experiments.

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This protocol outlines the use of the MTT assay to measure the cytotoxic effects of this compound. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7][15] Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested final concentration range is 0, 5, 10, 20, 40, 60 µM.[8][10]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).

    • Carefully remove the old medium and add 100 µL of the medium containing the appropriate this compound concentrations or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8][10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][15] Mix gently on a plate shaker for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]

Protocol 2: Western Blot for p-VEGFR2 Inhibition

This protocol is used to determine if this compound inhibits the phosphorylation of its target, VEGFR2.

Materials:

  • Cell line (e.g., HUVECs or cancer cells expressing VEGFR2)

  • 6-well plates

  • This compound stock solution

  • VEGF-A (recombinant human)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membrane

  • Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin or GAPDH

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • (Optional) Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 2-48 hours.[11][16]

    • Stimulate the cells with VEGF-A (e.g., 100 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.[17]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer containing inhibitors.[16]

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[18]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against p-VEGFR2 overnight at 4°C.[16]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Detect the signal using an ECL substrate.[16]

  • Stripping and Re-probing: Strip the membrane and re-probe for total VEGFR2 and a loading control (β-actin or GAPDH) to normalize the data.[16]

Visualizations and Workflows

This compound's Core Signaling Pathway

This compound primarily functions by blocking the autophosphorylation of VEGFR-2, which in turn inhibits key downstream pro-survival and pro-proliferative pathways like PI3K/Akt and RAF/MEK/ERK.[17][19][20]

Apatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits

Caption: this compound inhibits the VEGFR2 signaling cascade.

Experimental Workflow: Dose-Response Curve

This workflow diagram illustrates the key steps for determining the IC50 of this compound in a specific cell line.

Dose_Response_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Prepare this compound Stock (in DMSO) e3 Prepare Serial Dilutions & Treat Cells p1->e3 p2 Culture & Count Cells e1 Seed Cells in 96-well Plate p2->e1 e2 Incubate 24h (Cell Attachment) e1->e2 e2->e3 e4 Incubate 24-72h e3->e4 e5 Perform Viability Assay (e.g., MTT) e4->e5 a1 Read Absorbance (Plate Reader) e5->a1 a2 Calculate % Viability vs. Vehicle Control a1->a2 a3 Plot Dose-Response Curve & Determine IC50 a2->a3

Caption: Workflow for an this compound dose-response experiment.

Troubleshooting Guide

Q: My cells are not responding to this compound at expected concentrations (IC50 is much higher than reported). What could be wrong?
  • A1: Drug Potency and Preparation:

    • Stock Solution: Has your this compound stock solution undergone multiple freeze-thaw cycles? This can degrade the compound. Always use fresh aliquots.

    • Solubility: Ensure the this compound is fully dissolved in DMSO before preparing dilutions. Precipitates can drastically lower the effective concentration.

    • Final Concentration: Double-check your dilution calculations. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

  • A2: Cell Line Characteristics:

    • VEGFR2 Expression: Does your cell line express sufficient levels of VEGFR2? this compound's primary target is VEGFR2, and low expression can lead to reduced sensitivity.[21] Verify expression via Western Blot or qPCR.

    • Cell Line Identity/Health: Confirm the identity of your cell line (e.g., via STR profiling). Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.

    • Drug Resistance: The cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of efflux pumps like ABCB1 or ABCG2.[13]

  • A3: Assay Conditions:

    • Cell Density: Seeding density can influence drug response. Too high a density can mask cytotoxic effects. Optimize seeding number for your specific cell line.

    • Incubation Time: A 24-hour treatment may not be sufficient to observe significant effects. Consider extending the incubation period to 48 or 72 hours.[8][10]

Q: I am seeing high variability between my replicate wells. What are the common causes?
  • A1: Inconsistent Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette gently up and down to mix before aliquoting to each well. "Edge effects" in 96-well plates can also cause variability; consider not using the outermost wells for experimental data.

  • A2: Pipetting Errors: Use calibrated pipettes and be precise when adding cells, drug dilutions, and assay reagents. Small volume errors can lead to large variations in results.

  • A3: Incomplete Formazan Solubilization (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the plate. Mix thoroughly on a plate shaker for 5-10 minutes.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting unexpected experimental results.

Troubleshooting_Tree start High Cell Viability at Expected Effective Dose? check_drug Check Drug Stock: - Degradation? - Correct Dilutions? - Solubility? start->check_drug Yes no_path Results are as Expected start->no_path No check_assay Review Assay Conditions: - Incubation Time Too Short? - Cell Density Too High? check_drug->check_assay Drug OK check_cells Investigate Cell Line: - Confirm Identity (STR) - Check VEGFR2 Expression - Test for Contamination check_assay->check_cells Assay OK

Caption: A decision tree for troubleshooting this compound experiments.

References

Apatinib Off-Target Kinase Inhibition Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the off-target kinase inhibition profile of Apatinib. The information is presented in a question-and-answer format to address specific experimental queries, supplemented with troubleshooting guides, detailed experimental protocols, and visual representations of affected signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known off-target kinases?

This compound is a potent, orally administered, small-molecule tyrosine kinase inhibitor. Its primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. In addition to its high affinity for VEGFR2, this compound has been shown to inhibit the activity of several other kinases, including c-Kit, c-Src, and RET (Rearranged during transfection) kinases.[1][2][3]

Q2: What are the reported IC50 values for this compound against its primary and off-target kinases?

The half-maximal inhibitory concentration (IC50) values provide a measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against its key targets.

Kinase TargetIC50 (nM)
VEGFR21
c-RET13
VEGFR170
c-Kit429
c-Src530

Data compiled from publicly available research.

Q3: How was the off-target kinase inhibition profile of this compound determined?

The kinase inhibition profile of this compound has been characterized using in vitro kinase assays. One study reported that at a concentration of 0.1 µM, this compound reduced the activity of VEGFR1, VEGFR2, VEGFR3, c-Kit, c-Src, RET, CSF1R, and RAF1 by less than 50%.[4] Comprehensive profiling, such as that performed using broad kinase panels (e.g., KinomeScan), provides a more complete picture of a compound's selectivity.

Troubleshooting Guide for In Vitro Kinase Assays

IssuePossible Cause(s)Suggested Solution(s)
High variability in IC50 values - Inconsistent pipetting- Instability of reagents- Cell line variability- Use calibrated pipettes and consistent technique.- Prepare fresh reagents and store them properly.- Ensure consistent cell passage number and growth conditions.
No or weak inhibition observed - Incorrect inhibitor concentration- Inactive enzyme- Suboptimal assay conditions (e.g., ATP concentration)- Verify the concentration and purity of this compound.- Use a fresh batch of kinase and confirm its activity.- Optimize ATP concentration to be near the Km value for the kinase.
High background signal - Non-specific binding of detection antibody- Autofluorescence of the compound- Include appropriate controls (no enzyme, no substrate).- Use a different detection method or subtract the background fluorescence.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are outlines for common in vitro kinase inhibition assays.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Procedure Outline:

  • Kinase Reaction: Incubate the kinase, substrate, ATP, and varying concentrations of this compound in the assay buffer.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and eliminate unused ATP.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Measure Luminescence: Read the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC50 value.[5][6][7][8]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the phosphorylation of a substrate by a kinase through changes in FRET signal.

Principle: A lanthanide-labeled antibody (donor) binds to a phosphorylated substrate that is labeled with an acceptor fluorophore. When the donor is excited, it transfers energy to the acceptor if they are in close proximity (i.e., the substrate is phosphorylated), resulting in a FRET signal.

Procedure Outline:

  • Kinase Reaction: Perform the kinase reaction with a biotinylated substrate, ATP, and this compound.

  • Detection: Stop the reaction and add a europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-conjugated acceptor fluorophore.

  • Signal Measurement: After incubation, measure the time-resolved fluorescence signal at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor emission and plot it against the inhibitor concentration to determine the IC50.[9][10][11][12][13]

Signaling Pathways and Visualization

The off-target inhibition of kinases by this compound can have significant biological consequences by affecting various signaling pathways.

VEGFR2 Signaling Pathway

As the primary target, inhibition of VEGFR2 by this compound blocks downstream signaling cascades crucial for angiogenesis, including the PI3K/AKT/mTOR and MAPK/ERK pathways.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS This compound This compound This compound->VEGFR2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: this compound inhibits VEGFR2 signaling.

Off-Target Kinase Signaling Pathways

Inhibition of c-Kit, c-Src, and RET can impact other important cellular processes.

Off_Target_Signaling cluster_cKit c-Kit Signaling cluster_cSrc c-Src Signaling cluster_RET RET Signaling SCF SCF cKit c-Kit SCF->cKit cKit_PI3K PI3K/AKT cKit->cKit_PI3K cKit_MAPK MAPK cKit->cKit_MAPK cKit_out Cell Proliferation & Survival cKit_PI3K->cKit_out cKit_MAPK->cKit_out Integrins Integrins/RTKs cSrc c-Src Integrins->cSrc FAK FAK cSrc->FAK Src_MAPK MAPK cSrc->Src_MAPK Src_out Cell Migration & Invasion FAK->Src_out Src_MAPK->Src_out GDNF GDNF RET RET GDNF->RET RET_PI3K PI3K/AKT RET->RET_PI3K RET_MAPK MAPK RET->RET_MAPK RET_out Neuronal Survival & Differentiation RET_PI3K->RET_out RET_MAPK->RET_out This compound This compound This compound->cKit This compound->cSrc This compound->RET

Caption: this compound's off-target effects.

References

Apatinib Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the preparation, handling, and troubleshooting of Apatinib solutions for experimental use. Due to its hydrophobic nature, this compound presents challenges with precipitation in aqueous environments. This resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a hydrophobic molecule with poor aqueous solubility.[1][2] When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous solution, the abrupt change in solvent polarity can cause the drug to "crash out" or precipitate. This phenomenon, often referred to as "solvent shock," occurs because the aqueous environment cannot maintain the this compound concentration that was stable in the organic solvent.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[3][4] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[3][4] This high concentration minimizes the volume of organic solvent introduced into your aqueous experimental system, thereby reducing the risk of solvent-induced artifacts or toxicity.

Q3: Can I store this compound in an aqueous solution?

A3: It is not recommended to store this compound in aqueous solutions for more than one day.[3] this compound's mesylate salt form is known to be unstable and can dissociate in aqueous solutions.[1] For optimal results and to ensure the integrity of your experiments, always prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium from a DMSO stock solution immediately before use.

Q4: How does the pH of the aqueous solution affect this compound's solubility?

A4: While specific quantitative data on the pH-solubility profile of this compound is not extensively published in the readily available literature, it is known to have pH-dependent solubility. A study on controlled-release formulations suggests that this compound is more readily released in a slightly acidic environment (pH 6.0) compared to a neutral environment (pH 7.4).[5] Generally, for weakly basic compounds like many kinase inhibitors, solubility is higher at lower pH values.

Q5: Does the presence of serum in cell culture media affect this compound's solubility?

A5: Yes, components in fetal bovine serum (FBS) can influence the solubility and stability of this compound in cell culture media. Serum proteins, such as albumin, can bind to hydrophobic compounds, which may help to keep them in solution. However, the complex mixture of salts, lipids, and other molecules in serum can also interact with this compound and potentially contribute to precipitation under certain conditions. The effects can be concentration-dependent and vary between different batches of serum.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL to 100 mg/mL[3][4][6]
Dimethylformamide (DMF)~30 mg/mL[3][6]
Ethanol~1 mg/mL to 10 mg/mL[3][6]
1:1 DMSO:PBS (pH 7.2)~0.25 mg/mL[3][6]
WaterInsoluble[4]

Experimental Protocols

Protocol for Preparing this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 397.48 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation: Work in a chemical fume hood. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.97 mg of this compound.

  • Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can aid dissolution but should be done with caution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.

Protocol for Diluting this compound Stock Solution into Aqueous Media

This protocol details the recommended procedure for diluting the DMSO stock solution into cell culture media or other aqueous buffers to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or aqueous buffer

  • Sterile pipette tips and tubes

Procedure:

  • Pre-warm Medium: Ensure your cell culture medium or aqueous buffer is pre-warmed to 37°C. This can help to increase the solubility of this compound.

  • Serial Dilution (Recommended):

    • Perform an intermediate dilution of the 10 mM stock solution in the pre-warmed medium. For example, to prepare a 10 µM final concentration, you could first dilute the 10 mM stock 1:100 in a small volume of medium to make a 100 µM intermediate solution.

    • Add the intermediate dilution to the final volume of your experimental medium.

  • Direct Dilution (for lower concentrations):

    • For lower final concentrations, you may be able to perform a direct dilution. Add the required volume of the this compound DMSO stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing. This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is kept low (ideally below 0.5%, and preferably below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Immediate Use: Use the freshly prepared this compound-containing medium immediately.

Troubleshooting Guide

Problem Possible Cause Solution
Immediate precipitation upon adding this compound stock to aqueous medium. Solvent Shock: The rapid change in solvent polarity causes the compound to precipitate.- Pre-warm the aqueous medium to 37°C. - Add the DMSO stock solution drop-wise while gently vortexing or swirling the medium. - Perform a serial dilution as described in the protocol above. - Lower the final concentration of this compound.
Precipitate forms over time in the incubator. Low Thermodynamic Stability: The initial solution is supersaturated and the compound gradually precipitates out. Interaction with Media Components: Components in the media (e.g., salts, proteins in serum) may be reducing solubility over time.- Lower the final concentration of this compound if experimentally feasible. - Reduce the serum concentration in the media if your experiment allows. - Prepare fresh this compound-containing media for longer experiments and replace it periodically.
Cloudiness or crystals observed in the this compound stock solution upon thawing. Moisture Contamination: The DMSO has absorbed water, reducing its solvating power. Precipitation at Low Temperature: The concentration may be too high to remain in solution at -20°C or -80°C.- Gently warm the vial to 37°C and vortex to see if the precipitate redissolves. If it does, use it immediately and consider preparing a fresh, lower concentration stock for future use. - Always use anhydrous DMSO and ensure vials are tightly sealed.
Protocol for Attempting to Redissolve Precipitated this compound

In the event of precipitation in an aqueous solution, the following steps can be attempted to redissolve the this compound. However, it is important to note that this may not always be successful, and the best practice is to prevent precipitation in the first place.

Procedure:

  • Gentle Warming: Warm the solution to 37°C in a water bath.

  • Agitation: Gently agitate or sonicate the solution for a short period.

  • Filtration (for clarification): If the precipitate does not fully redissolve, you can filter the solution through a 0.22 µm syringe filter to remove the undissolved particles. Be aware that this will lower the effective concentration of this compound in your solution.

Visualizations

Signaling Pathways

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates This compound This compound This compound->VEGFR2 Inhibits (ATP-binding site) Proliferation Cell Proliferation PLCg->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: this compound inhibits VEGFR-2 signaling and downstream pathways.

Experimental Workflow

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot dilute Serially Dilute Stock into Medium aliquot->dilute prewarm Pre-warm Aqueous Medium (37°C) prewarm->dilute mix Gently Mix dilute->mix use Use Immediately mix->use precipitate Precipitation Observed use->precipitate If Precipitation Occurs check_conc Check Final Concentration precipitate->check_conc check_dmso Check Final DMSO % precipitate->check_dmso check_mixing Review Mixing Technique precipitate->check_mixing

Caption: Workflow for preparing and troubleshooting this compound solutions.

References

Technical Support Center: Mechanisms of Acquired Resistance to Apatinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies of acquired resistance to Apatinib.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of acquired resistance to this compound?

Acquired resistance to this compound, a VEGFR2 tyrosine kinase inhibitor, is a complex process involving multiple molecular mechanisms. The most commonly reported mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of VEGFR2. Key pathways implicated in this compound resistance include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[1][2] Upregulation of receptor tyrosine kinases such as MET and AXL can also contribute to the activation of these bypass pathways.

  • Upregulation of Pro-survival Pathways: The amino acid response (AAR) pathway, specifically the GCN2/eIF2α/ATF4 axis, can be activated in response to this compound-induced metabolic stress, leading to reprogrammed glutamine metabolism and promoting cell survival.[3]

  • Activation of Alternative Receptor Tyrosine Kinases: Increased signaling through the stem cell factor (SCF)/c-kit pathway has been shown to mediate resistance to this compound in certain cancer types.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[4]

  • Tumor Microenvironment (TME) Alterations: The TME can contribute to this compound resistance through various mechanisms, including the secretion of growth factors that activate alternative signaling pathways in cancer cells and the modulation of immune responses.

Q2: How can I establish an this compound-resistant cancer cell line in the laboratory?

Developing a stable this compound-resistant cell line is a critical first step for studying resistance mechanisms. The most common method is continuous exposure to escalating concentrations of the drug. A general protocol is provided in the "Experimental Protocols" section below. The process can take several months, and it is crucial to monitor the cells for consistent growth and a stable increase in the half-maximal inhibitory concentration (IC50).[5][6][7]

Q3: My this compound-resistant cell line shows a high degree of heterogeneity in its response. What could be the reason?

Heterogeneity within a resistant cell population is common and can arise from several factors:

  • Clonal Evolution: The parental cell line may contain a small subpopulation of cells with pre-existing resistance mechanisms. Continuous drug pressure selects for and expands these clones.

  • Multiple Resistance Mechanisms: Different clones within the resistant population may have developed distinct resistance mechanisms.

  • Genetic Instability: Cancer cells are often genetically unstable, leading to the emergence of new mutations and resistance mechanisms over time.

To address this, consider single-cell cloning to isolate and characterize individual resistant clones.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in this compound Resistance Assays

Problem: You are observing high variability in the IC50 values of this compound in your resistant cell line across different experiments.

Potential Cause Troubleshooting Steps
Cell Line Instability - Use cells from a low passage number.- Regularly authenticate your cell line using methods like short tandem repeat (STR) profiling.[8]
Inconsistent Cell Seeding Density - Ensure a uniform number of cells is seeded in each well by performing an accurate cell count before plating.- Ensure the cell suspension is homogenous before seeding.
Variability in Drug Preparation - Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.- Ensure complete dissolution of the drug in the solvent and culture medium.
Edge Effects in Multi-well Plates - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to minimize evaporation.[8]
Assay Readout Interference - Perform a control experiment to ensure that this compound does not interfere with the viability assay readout (e.g., by adding the drug to wells without cells).
Guide 2: Difficulty in Generating a Stable this compound-Resistant Cell Line

Problem: You are unable to establish a stable this compound-resistant cell line using the dose-escalation method.

Potential Cause Troubleshooting Steps
Initial Drug Concentration is Too High - Start with a very low concentration of this compound (e.g., IC10-IC20 of the parental cell line) to allow for gradual adaptation.
Insufficient Duration of Drug Exposure - Developing resistance is a lengthy process that can take 3-18 months.[6] Be patient and maintain consistent drug pressure.
Parental Cell Line Heterogeneity - The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different, more heterogeneous parental cell line.
Drug Instability in Culture Medium - Prepare fresh this compound-containing medium for each media change, as the drug may degrade over time in culture conditions.

Data Presentation

Table 1: Representative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
HT29Colorectal Cancer15.2 µM> 60 µM> 4[9]
HCT116Colorectal Cancer18.5 µM> 60 µM> 3.2[9]
NCI-H345Small Cell Lung Cancer~100 nMNot ReportedNot Applicable[10]
QBC939Cholangiocarcinoma~100 nM (effective concentration)Not ReportedNot Applicable[11]
TFK-1Cholangiocarcinoma~100 nM (effective concentration)Not ReportedNot Applicable[11]

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and duration of drug exposure.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
  • Determine the initial IC50 of this compound: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) on the parental cancer cell line to determine the initial IC50 value.

  • Initial Drug Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20 value.

  • Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. This can be done in a stepwise manner (e.g., increasing the concentration by 1.5-2 fold) every few passages.

  • Monitor Cell Viability and Morphology: Regularly monitor the cells for changes in morphology and proliferation rate. Perform cell viability assays at each dose escalation step to track the shift in IC50.

  • Establishment of Resistance: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line and maintains this resistance after being cultured in drug-free medium for several passages.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.

Protocol 2: Western Blot Analysis of Key Signaling Proteins
  • Cell Lysis: Lyse parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR2, VEGFR2, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions
  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.[12]

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., VEGFR2) or a control IgG overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners.

Mandatory Visualization

Signaling_Pathways_in_Apatinib_Resistance cluster_0 This compound Action & Primary Resistance cluster_1 Bypass Signaling Pathways cluster_2 Other Resistance Mechanisms This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits ABC_Transporters ABC Transporters (ABCB1, ABCG2) This compound->ABC_Transporters Substrate for RAF RAF VEGFR2->RAF MET MET PI3K PI3K MET->PI3K AXL AXL AXL->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival SCF_ckit SCF/c-kit Signaling SCF_ckit->PI3K SCF_ckit->RAF AAR Amino Acid Response (GCN2/eIF2α/ATF4) AAR->Proliferation_Survival Drug_Efflux Drug_Efflux ABC_Transporters->Drug_Efflux Experimental_Workflow_for_Apatinib_Resistance_Study cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Mechanistic Investigation start Parental Cancer Cell Line treatment Continuous this compound Treatment (Dose Escalation) start->treatment resistant_cells This compound-Resistant Cell Line treatment->resistant_cells ic50_assay IC50 Determination (MTT/CellTiter-Glo) resistant_cells->ic50_assay proliferation_assay Proliferation Assay resistant_cells->proliferation_assay migration_invasion_assay Migration/Invasion Assay resistant_cells->migration_invasion_assay western_blot Western Blot (p-VEGFR2, p-AKT, etc.) resistant_cells->western_blot co_ip Co-Immunoprecipitation (VEGFR2 interactome) resistant_cells->co_ip qpcr qPCR (ABC Transporters) resistant_cells->qpcr fish FISH (MET/AXL amplification) resistant_cells->fish flow_cytometry Flow Cytometry (Drug Efflux) resistant_cells->flow_cytometry

References

Technical Support Center: Enhancing Apatinib Efficacy with Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for enhancing the efficacy of Apatinib through combination therapies. All information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most promising combination strategies to enhance this compound efficacy?

A1: Current research highlights three major combination strategies that show significant promise in enhancing the anti-tumor effects of this compound:

  • Combination with Chemotherapy: Synergistic effects have been observed when this compound is combined with cytotoxic agents like paclitaxel, particularly in triple-negative breast cancer (TNBC) and esophageal squamous cell carcinoma (ESCC).[1][2][3][4] This combination can lead to increased apoptosis and inhibition of cell proliferation, migration, and invasion.[1][3]

  • Combination with other Targeted Therapies: Dual blockade of signaling pathways, such as combining this compound (a VEGFR-2 inhibitor) with an EGFR inhibitor like Gefitinib for EGFR-mutant non-small cell lung cancer (NSCLC), has demonstrated superior progression-free survival in clinical trials.[5][6][7][8][9]

  • Combination with Immunotherapy: Combining this compound with immune checkpoint inhibitors, such as the anti-PD-1 antibody Camrelizumab, has shown encouraging anti-tumor activity across various cancers, including gastric, gastroesophageal junction, and advanced biliary tract cancer.[10][11][12][13][14][15] This approach leverages the anti-angiogenic effects of this compound to modulate the tumor microenvironment and enhance the immune response.

Q2: What are the key signaling pathways affected by this compound combination therapies?

A2: The synergistic effects of this compound combination therapies are often attributed to the simultaneous inhibition of multiple critical signaling pathways involved in tumor growth, survival, and angiogenesis.

  • This compound and Paclitaxel: This combination has been shown to synergistically inhibit the PI3K/p65/Bcl-xl pathway in triple-negative breast cancer cells.[1][2][3] this compound enhances the anti-tumor effect of paclitaxel by reducing the expression of p-PI3K, p65, and Bcl-xl proteins.[1][2][3] In esophageal squamous cell carcinoma, this combination has been observed to act via the IRE-1α–AKT–mTOR pathway .[4]

  • This compound and Gefitinib: This combination targets both the VEGFR and EGFR signaling pathways .[5][6][9] By blocking both pathways, the combination can more effectively inhibit tumor cell proliferation and angiogenesis.

  • This compound and Immunotherapy: this compound's inhibition of the VEGF/VEGFR-2 pathway leads to a reduction in immunosuppressive cells and an increase in cytotoxic T-cell infiltration within the tumor microenvironment, thereby enhancing the efficacy of immune checkpoint inhibitors.

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound for in vitro experiments.

  • Question: My this compound is not fully dissolving in my cell culture medium. What is the recommended solvent and procedure?

  • Answer: this compound has poor aqueous solubility.[16][17] For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution.[18] The solubility in DMSO is approximately 30 mg/mL.[18] This stock solution can then be further diluted with your aqueous buffer or cell culture medium to the desired final concentration. It is advisable to not store the aqueous solution for more than one day to ensure stability.[18] Always use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[19]

Issue 2: Inconsistent results in cell viability assays (e.g., MTT).

  • Question: I am observing high variability in my MTT assay results when testing this compound in combination with another drug. What could be the cause?

  • Answer: Variability in cell viability assays can stem from several factors:

    • Drug Solubility and Stability: Ensure both this compound and the combination drug are fully dissolved and stable in the culture medium throughout the experiment. Prepare fresh dilutions from stock solutions for each experiment.

    • Seeding Density: Inconsistent initial cell seeding density can lead to significant variations. Ensure a uniform single-cell suspension and consistent cell numbers across all wells.

    • Drug Incubation Time: Adhere to a consistent incubation time for the drug treatment.

    • Metabolic Activity: The metabolic activity of cells can be influenced by factors like confluency and passage number. Use cells within a consistent passage range and avoid letting them become over-confluent.

    • Assay Protocol: Ensure consistent incubation times with the MTT reagent and complete solubilization of the formazan crystals before reading the absorbance.

Issue 3: High toxicity observed in animal models.

  • Question: My mice are experiencing significant weight loss and other signs of toxicity with the this compound combination therapy. How can I mitigate this?

  • Answer: Toxicity is a known challenge with this compound combination therapies.[7][15][20] Consider the following adjustments:

    • Dose Reduction: As seen in clinical trials, reducing the dose of this compound can help manage toxicity while maintaining efficacy.[15] For example, in some studies, the this compound dose was reduced from 500 mg to 250 mg.[5]

    • Dosing Schedule: Modifying the dosing schedule (e.g., intermittent dosing instead of continuous daily dosing) might reduce cumulative toxicity.

    • Supportive Care: Provide supportive care to the animals, such as ensuring adequate hydration and nutrition.

    • Monitor for Specific Toxicities: Be aware of common this compound-related toxicities like hypertension and proteinuria, and monitor the animals accordingly.[7][20]

Quantitative Data Summary

Table 1: Efficacy of this compound Combination Therapies in Clinical Trials

Combination TherapyCancer TypeORR (%)DCR (%)Median PFS (months)Median OS (months)Reference
This compound + Gefitinib EGFR-mutant NSCLC80.0 (Cohort A)-19.2 (Cohort A)-[5]
83.3 (Cohort B)13.4 (Cohort B)
EGFR-mutant NSCLC--13.7Immature[7][8]
This compound + Camrelizumab Advanced G/GEJ Adenocarcinoma58.3-6.814.9[10][11]
Advanced Gastric Cancer38.4688.46--[13]
This compound + Chemotherapy Advanced Breast Cancer2586.54.815.4[21]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; G/GEJ: Gastric/Gastroesophageal Junction; NSCLC: Non-Small Cell Lung Cancer.

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound and Paclitaxel Synergy in Triple-Negative Breast Cancer (MDA-MB-468 cells)

This protocol is based on methodologies described in studies investigating the synergistic effects of this compound and Paclitaxel.[1][2][3]

1. Cell Culture:

  • Culture MDA-MB-468 cells in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • Prepare a stock solution of this compound (e.g., 20 mM) in DMSO.

  • Prepare a stock solution of Paclitaxel (e.g., 2 mM) in DMSO.

  • For experiments, dilute the stock solutions in cell culture medium to the desired final concentrations (e.g., this compound: 2 µmol/L and 20 µmol/L; Paclitaxel: 0.2 µmol/L and 2 µmol/L).

3. MTT Assay for Cell Viability:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat cells with this compound alone, Paclitaxel alone, or the combination for 48-72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

4. Flow Cytometry for Apoptosis:

  • Treat cells with the drug combinations for 48 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the samples using a flow cytometer.

5. Wound Healing Assay for Migration:

  • Grow cells to confluence in a 6-well plate.

  • Create a scratch in the cell monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells and add fresh medium with the drug combinations.

  • Capture images of the scratch at 0 and 24 hours.

  • Measure the wound closure area to quantify cell migration.

6. Transwell Assay for Invasion:

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed cells in serum-free medium in the upper chamber.

  • Add medium with 10% FBS and the drug combinations to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface.

  • Count the number of invading cells under a microscope.

7. Western Blot Analysis:

  • Treat cells with the drug combinations for 48 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with primary antibodies against p-PI3K, p65, Bcl-xl, and a loading control (e.g., β-actin) overnight at 4°C.[1]

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizations

Signaling Pathways

Apatinib_Paclitaxel_Signaling cluster_cell Triple-Negative Breast Cancer Cell VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K VEGF binding pPI3K p-PI3K PI3K->pPI3K Phosphorylation p65 p65 pPI3K->p65 Bcl_xl Bcl-xl p65->Bcl_xl Apoptosis Apoptosis Bcl_xl->Apoptosis Microtubules Microtubules Microtubules->Apoptosis This compound This compound This compound->VEGFR2 Inhibits Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes

Caption: this compound and Paclitaxel synergistic signaling pathway in TNBC.

Apatinib_Gefitinib_Signaling cluster_cell EGFR-Mutant NSCLC Cell VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR Proliferation Proliferation EGFR->Proliferation Survival Survival EGFR->Survival This compound This compound This compound->VEGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Dual blockade of VEGFR and EGFR pathways by this compound and Gefitinib.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis start Start Experiment cell_culture Cell Culture (e.g., MDA-MB-468) start->cell_culture drug_prep Drug Preparation (this compound & Combination Agent) cell_culture->drug_prep in_vitro In Vitro Assays drug_prep->in_vitro viability Cell Viability (MTT) in_vitro->viability apoptosis Apoptosis (Flow Cytometry) in_vitro->apoptosis migration Migration (Wound Healing) in_vitro->migration invasion Invasion (Transwell) in_vitro->invasion western_blot Western Blot in_vitro->western_blot in_vivo In Vivo Xenograft Model viability->in_vivo If promising data_analysis Data Analysis viability->data_analysis apoptosis->in_vivo If promising apoptosis->data_analysis migration->in_vivo If promising migration->data_analysis invasion->in_vivo If promising invasion->data_analysis western_blot->in_vivo If promising western_blot->data_analysis in_vivo->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound combination therapy.

References

Technical Support Center: Low-Dose Apatinib for Normalizing Tumor Vasculature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing low-dose apatinib to normalize tumor vasculature in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during in vitro and in vivo experiments with low-dose this compound.

Q1: We are not observing significant tumor vascular normalization with low-dose this compound. What are the potential reasons?

A1: Several factors can influence the efficacy of low-dose this compound in promoting tumor vascular normalization. Consider the following troubleshooting steps:

  • Dose Optimization: The effective "low dose" can vary between tumor models. Studies have shown efficacy at doses ranging from 30 mg/kg/day to 60 mg/kg/day in mice.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific tumor model. High doses may lead to excessive vessel pruning rather than normalization.[2][3]

  • Treatment Duration (The "Normalization Window"): Vascular normalization is a transient phenomenon.[4] The optimal time window for observing normalization after initiating this compound treatment has been reported to be around 7 to 14 days in some models.[4][5][6] It is recommended to perform a time-course experiment to identify this window in your model.

  • Tumor Model Specifics: The angiogenic profile and microenvironment of different tumor types can influence the response to anti-angiogenic therapies. The expression level of VEGFR2 in the tumor cells and vasculature is a critical factor.[7]

  • Assessment Methods: Ensure you are using appropriate and sensitive methods to evaluate vascular normalization. This includes assessing microvessel density (MVD), pericyte coverage, and vessel perfusion.[8][9]

Q2: How can we confirm that the observed vascular changes are indeed "normalization" and not just anti-angiogenesis?

A2: True vascular normalization involves not just a reduction in vessel density but also a qualitative improvement in vessel structure and function. Key indicators to assess include:

  • Increased Pericyte Coverage: Normalized vessels exhibit a more mature phenotype with increased coverage by pericytes (smooth muscle actin α-SMA positive cells).[1][2][3][10] This can be assessed by co-immunofluorescence staining for an endothelial marker (like CD31) and a pericyte marker (like α-SMA or NG2).[1][2][3]

  • Reduced Vessel Leakiness: Normalized vasculature has improved integrity, leading to decreased permeability. This can be measured by injecting fluorescently labeled dextran and quantifying its extravasation into the tumor tissue.

  • Alleviation of Hypoxia: A key outcome of vascular normalization is improved tumor perfusion and oxygenation.[1][4][5][11][12][13][14] Hypoxia can be measured using hypoxia probes (e.g., Hypoxyprobe™-1) or by assessing the expression of hypoxia-inducible factor-1α (HIF-1α).[2][3][4][10]

  • Changes in Gene Expression: Analyze the expression of genes related to vascular maturation and function.

Q3: We are observing conflicting results in our in vitro (endothelial cell) and in vivo (tumor model) experiments. Why might this be?

A3: Discrepancies between in vitro and in vivo results are common in angiogenesis research. This compound's primary in vivo effect on vascular normalization is context-dependent and involves the complex tumor microenvironment, which is absent in simple 2D cell culture.

  • In vitro assays (e.g., tube formation, migration assays) primarily assess the direct anti-angiogenic effects of this compound on endothelial cells.[15]

  • In vivo models encompass the interplay between tumor cells, endothelial cells, pericytes, immune cells, and the extracellular matrix, all of which contribute to the vascular normalization response.[5][11][12][13][14] Low-dose this compound's effect in vivo is not just about inhibiting endothelial cells, but also about remodeling the entire tumor microenvironment.[5][11][12][13][14]

Q4: Can low-dose this compound treatment impact the tumor immune microenvironment?

A4: Yes, a significant aspect of low-dose this compound's mechanism is its ability to modulate the tumor immune microenvironment, making it more favorable for anti-tumor immunity.[5][11][12][13][14] Key observed changes include:

  • Increased Infiltration of CD8+ T cells: Normalization of the vasculature can facilitate the infiltration of cytotoxic T lymphocytes into the tumor.[2][3][5][11][12][13][14]

  • Reduced Immunosuppressive Cells: Low-dose this compound has been shown to decrease the recruitment of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[2][3][5][11][12][13][14]

  • Modulation of Cytokines: It can lead to a decrease in immunosuppressive cytokines like TGF-β.[5][11][12][13][14]

These effects suggest that low-dose this compound can be a valuable component of combination therapies with immune checkpoint inhibitors.[5][11][12][13][14][16]

Data Presentation

Table 1: Summary of this compound Dosages and Their Effects on Tumor Vasculature in Preclinical Models

Cancer TypeAnimal ModelThis compound Dose (mg/kg/day)Key Findings on Vascular Normalization & TMEReference
Lung CancerLewis Lung Carcinoma (LLC) Mice30, 60, 12060 mg/kg/day (low-dose) promoted vascular normalization, alleviated hypoxia, and enhanced radiotherapy response.[1][4]
Lung CancerLLC Mice60, 120, 180Low-dose improved vascular normalization, alleviated hypoxia, increased CD8+ T cell infiltration, and reduced TAMs.[5]
Gastric CancerMouse Model50 (low-dose), 200 (high-dose)Low-dose increased perivascular cell coverage, alleviated hypoxia, reduced TAMs, and increased CD8+ T cells.[2][3][10][17]
Colon CancerLoVo Xenograft Mice150Improved tumor vessel morphology and decreased vessel leakage after 7 days.[6]

Experimental Protocols

Protocol 1: Evaluation of Tumor Vascular Normalization in a Xenograft Mouse Model

1. Tumor Model Establishment:

  • Subcutaneously inject cancer cells (e.g., Lewis Lung Carcinoma or a human gastric cancer cell line) into the flank of immunocompromised or syngeneic mice.
  • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

2. This compound Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Administer this compound daily via oral gavage at the desired low dose (e.g., 50-60 mg/kg). A control group should receive the vehicle only.

3. Assessment of Vascular Normalization (at selected time points, e.g., day 7, 10, 14):

  • Immunofluorescence Staining:
  • Sacrifice mice and excise tumors.
  • Fix tumors in 4% paraformaldehyde and embed in OCT.
  • Prepare frozen sections (e.g., 5-10 µm).
  • Perform double immunofluorescence staining for:
  • Endothelial cells: Anti-CD31 antibody.
  • Pericytes: Anti-α-SMA or Anti-NG2 antibody.
  • Counterstain with DAPI.
  • Capture images using a fluorescence microscope and quantify microvessel density (MVD) and pericyte coverage.
  • Hypoxia Assessment:
  • Inject a hypoxia marker (e.g., Hypoxyprobe™-1) intraperitoneally 60-90 minutes before sacrificing the mice.
  • Detect the hypoxic regions in tumor sections using an appropriate antibody.
  • Alternatively, perform immunohistochemistry for HIF-1α.

Protocol 2: Analysis of Immune Cell Infiltration by Flow Cytometry

1. Tumor Dissociation:

  • Excise tumors from treated and control mice.
  • Mince the tumors and digest them using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

2. Cell Staining:

  • Filter the cell suspension to remove debris.
  • Perform red blood cell lysis.
  • Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers, such as:
  • T cells: CD3, CD4, CD8
  • Tumor-Associated Macrophages (TAMs): CD11b, F4/80
  • Myeloid-Derived Suppressor Cells (MDSCs): CD11b, Gr-1

3. Flow Cytometry Analysis:

  • Acquire data on a flow cytometer.
  • Analyze the data to quantify the percentages of different immune cell populations within the tumor.

Mandatory Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates This compound Low-Dose this compound This compound->VEGFR2 Inhibits Normalization Vascular Normalization This compound->Normalization AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation mTOR->Proliferation

Caption: this compound inhibits VEGFR2 signaling, blocking downstream pathways.

Experimental_Workflow cluster_0 In Vivo Experiment cluster_1 Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (palpable) Tumor_Implantation->Tumor_Growth Treatment Low-Dose this compound Treatment Tumor_Growth->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Vascular_Analysis Vascular Normalization (IHC: CD31/α-SMA, Hypoxia) Endpoint->Vascular_Analysis Immune_Analysis Immune Profiling (Flow Cytometry) Endpoint->Immune_Analysis Data_Quantification Data Quantification & Statistical Analysis Vascular_Analysis->Data_Quantification Immune_Analysis->Data_Quantification

Caption: Workflow for assessing this compound-induced vascular normalization.

Logical_Relationship This compound Low-Dose this compound VEGFR2_Inhibition VEGFR2 Inhibition This compound->VEGFR2_Inhibition Vascular_Normalization Tumor Vascular Normalization VEGFR2_Inhibition->Vascular_Normalization Improved_Perfusion Increased Perfusion & Reduced Hypoxia Vascular_Normalization->Improved_Perfusion Immune_Modulation Favorable Immune Microenvironment Improved_Perfusion->Immune_Modulation T_Cell_Infiltration Increased CD8+ T Cell Infiltration Immune_Modulation->T_Cell_Infiltration Reduced_Immunosuppression Decreased TAMs/MDSCs Immune_Modulation->Reduced_Immunosuppression Enhanced_Therapy Enhanced Efficacy of Combination Therapies T_Cell_Infiltration->Enhanced_Therapy Reduced_Immunosuppression->Enhanced_Therapy

Caption: Low-dose this compound's mechanism for enhancing anti-tumor effects.

References

Validation & Comparative

Apatinib vs. Sunitinib: A Comparative Analysis in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical profiles of two prominent tyrosine kinase inhibitors, Apatinib and Sunitinib. While both drugs target pathways involved in tumor angiogenesis and proliferation, they exhibit distinct kinase inhibition profiles and have been evaluated in a variety of preclinical cancer models. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key signaling pathways to aid in the objective assessment of their preclinical performance.

At a Glance: Key Differences

FeatureThis compoundSunitinib
Primary Targets Highly selective for VEGFR-2Multi-targeted: VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R[1]
Mechanism of Action Primarily anti-angiogenic through VEGFR-2 blockade[2]Anti-angiogenic and anti-proliferative through inhibition of multiple RTKs[1]
Preclinical Models Studied Gastric cancer, NSCLC, colorectal cancer, head and neck squamous cell carcinoma, bone and soft tissue sarcomas[2][3][4][5]Renal cell carcinoma, gastrointestinal stromal tumors, neuroblastoma, breast cancer, pancreatic cancer[6][7][8]

Data Presentation: A Quantitative Comparison

The following tables summarize the available in vitro and in vivo data for this compound and Sunitinib from various preclinical studies. It is crucial to note that the data presented here are not from direct head-to-head comparative studies unless specified, and therefore, direct comparisons of potency should be interpreted with caution due to variations in experimental conditions.

In Vitro Efficacy: Inhibition of Cancer Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) indicates the potency of a drug in inhibiting cell proliferation.

Table 1: IC50 Values of this compound in Human Colorectal Cancer Cell Lines

Cell LineIC50 (µM) at 48h
HT2916.03 ± 1.34
HCT11613.34 ± 1.21

Data from a study on the effect of this compound on colorectal cancer cell lines.[9]

Table 2: IC50 Values of Sunitinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Caki-1Renal Cell Carcinoma~5-10
786-ORenal Cell Carcinoma~5-10
4T1Murine Breast Cancer3
RENCAMurine Renal Carcinoma5

Data compiled from multiple preclinical studies.[6]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The following tables present data on the anti-tumor activity of this compound and Sunitinib in animal models.

Table 3: In Vivo Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
This compound65 mg/kg/daySignificant inhibition (P < 0.05)
This compound100 mg/kg/daySignificant inhibition (P < 0.05)

Results from a study using HCC364 (BRAF V600E mutant) NSCLC cells in nude mice.[10]

Table 4: In Vivo Efficacy of Sunitinib in a Neuroblastoma Xenograft Model

Treatment GroupDoseOutcome
Sunitinib40 mg/kg/daySignificant tumor growth inhibition
Sunitinib (low-dose)20 mg/kg/daySynergistic cytotoxicity with rapamycin

Findings from a preclinical study in a neuroblastoma mouse model.[3][7][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical data. Below are generalized protocols for key experiments cited in this guide.

In Vitro Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the IC50 of a drug.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for attachment.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or Sunitinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomly assigned to different treatment groups (vehicle control, this compound, or Sunitinib). The drugs are administered at specified doses and schedules (e.g., daily oral gavage).

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a specific size or after a predetermined treatment period. Mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

This compound primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Apatinib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation This compound This compound This compound->VEGFR2 Inhibits Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

This compound inhibits VEGFR-2 signaling.

Sunitinib Mechanism of Action

Sunitinib is a multi-targeted inhibitor, affecting several receptor tyrosine kinases involved in both angiogenesis and direct tumor cell proliferation.

Sunitinib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFRs VEGF->VEGFR PDGF PDGF PDGFR PDGFRs PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Proliferation Tumor Cell Proliferation cKIT->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Xenograft_Workflow A Cancer Cell Culture or Patient-Derived Tumor B Implantation into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., this compound, Sunitinib, Vehicle) D->E F Continued Tumor Measurement E->F G Endpoint Analysis: Tumor Weight, Biomarkers F->G

References

A Comparative Guide to the Mechanisms of Action: Apatinib vs. Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the mechanisms of action of two prominent tyrosine kinase inhibitors, Apatinib and Sorafenib. Both agents have established roles in oncology, primarily through their anti-angiogenic and anti-proliferative effects. However, their distinct kinase inhibition profiles and downstream molecular consequences warrant a thorough comparative analysis for researchers in drug development and cancer biology.

Overview of Mechanism of Action

This compound is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By targeting VEGFR-2, this compound effectively blocks the VEGF signaling pathway, leading to the inhibition of endothelial cell proliferation, migration, and new blood vessel formation in tumors.[1][2] Its anti-tumor activity is primarily attributed to its potent anti-angiogenic effects.[1][2] this compound also demonstrates mild inhibitory activity against other tyrosine kinases such as c-Kit and c-Src.[2][3]

Sorafenib, in contrast, is a multi-kinase inhibitor with a broader spectrum of targets.[4][5] It inhibits tumor cell proliferation directly by targeting the RAF/MEK/ERK signaling pathway, specifically RAF-1 and B-RAF.[4] Concurrently, Sorafenib exerts anti-angiogenic effects by inhibiting VEGFR-1, -2, and -3, as well as Platelet-Derived Growth Factor Receptor β (PDGFR-β).[4][5] Its therapeutic efficacy is a result of this dual mechanism of action. Additional targets of Sorafenib include c-KIT, FMS-like tyrosine kinase 3 (FLT3), and RET.[5][6]

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Sorafenib against various kinases, providing a quantitative comparison of their potency and selectivity. Data is compiled from multiple sources and experimental conditions may vary.

Target KinaseThis compound IC50 (nM)Sorafenib IC50 (nM)Primary Effect
VEGFR-2 1[3]90Anti-angiogenesis
c-Kit 429[3]68Anti-proliferation
c-Src 530[3]5400Anti-proliferation/Metastasis
Ret 13[3]43Anti-proliferation
RAF-1 Not a primary target6Anti-proliferation
B-RAF Not a primary target22Anti-proliferation
VEGFR-1 Not a primary target26Anti-angiogenesis
VEGFR-3 Not a primary target20Anti-angiogenesis
PDGFR-β Mildly inhibited (cellular assay)57Anti-angiogenesis
FLT3 Not a primary target58Anti-proliferation (in hematological malignancies)

Signaling Pathway Inhibition

The differential kinase inhibition profiles of this compound and Sorafenib lead to distinct impacts on intracellular signaling pathways.

This compound Signaling Pathway Inhibition

This compound's primary mechanism involves the blockade of the VEGFR-2 signaling cascade. Upon binding to VEGFR-2, this compound prevents its autophosphorylation, thereby inhibiting downstream pathways crucial for endothelial cell function, including the PI3K/AKT/mTOR and Raf/MEK/ERK pathways.[7] This targeted inhibition leads to a potent anti-angiogenic effect.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF This compound This compound This compound->VEGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Endothelial Cell Proliferation, Migration, Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound's primary mechanism of action.
Sorafenib Signaling Pathway Inhibition

Sorafenib's broader activity profile allows it to simultaneously inhibit both proliferation and angiogenesis. It directly blocks the RAF/MEK/ERK pathway in tumor cells and also inhibits VEGFR and PDGFR signaling in endothelial cells.[4]

cluster_0 Tumor Cell cluster_1 Endothelial Cell RAS RAS RAF RAF (B-RAF, c-RAF) RAS->RAF MEK MEK RAF->MEK Sorafenib_prolif Sorafenib Sorafenib_prolif->RAF Inhibits ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation VEGF_PDGF VEGF/PDGF VEGFR_PDGFR VEGFR/PDGFR VEGF_PDGF->VEGFR_PDGFR Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis Sorafenib_angio Sorafenib Sorafenib_angio->VEGFR_PDGFR Inhibits

Sorafenib's dual mechanism of action.

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanisms of this compound and Sorafenib.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of the inhibitor against a specific kinase.

General Protocol:

  • Reagents: Recombinant human kinase (e.g., VEGFR-2, RAF-1), kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for VEGFR-2, inactive MEK1 for RAF-1), ATP, assay buffer.

  • Procedure:

    • The kinase reaction is performed in a 96- or 384-well plate.

    • The inhibitor (this compound or Sorafenib) is serially diluted and added to the wells.

    • The kinase and substrate are added to initiate the reaction.

    • The reaction is initiated by the addition of ATP.

    • After incubation, the amount of phosphorylated substrate is quantified.

  • Detection: Methods include radiometric assays (32P-ATP incorporation), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

Start Start Prepare Prepare serial dilutions of this compound/Sorafenib Start->Prepare AddKinase Add recombinant kinase and substrate to wells Prepare->AddKinase AddATP Initiate reaction with ATP AddKinase->AddATP Incubate Incubate at 30°C AddATP->Incubate Detect Detect phosphorylation/ ATP consumption Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Workflow for an in vitro kinase inhibition assay.
Cell Viability and Proliferation Assay (CCK-8/MTT)

Objective: To assess the cytotoxic and anti-proliferative effects of the inhibitors on cancer cell lines.

General Protocol:

  • Cell Culture: Cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, A549 for non-small cell lung cancer) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • After cell attachment, the medium is replaced with fresh medium containing serial dilutions of this compound or Sorafenib.

    • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Detection:

    • CCK-8: A water-soluble tetrazolium salt (WST-8) is added to each well. Viable cells reduce WST-8 to a colored formazan product, and the absorbance is measured.

    • MTT: MTT is added to each well and reduced by mitochondrial dehydrogenases in viable cells to purple formazan crystals. The crystals are solubilized, and the absorbance is measured.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Western Blot Analysis

Objective: To investigate the effect of the inhibitors on the phosphorylation status of key signaling proteins.

General Protocol:

  • Cell Treatment and Lysis: Cells are treated with this compound or Sorafenib for a specific duration, then lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-AKT, AKT).

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Band intensities are quantified to determine the relative levels of protein phosphorylation.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the anti-angiogenic potential of the inhibitors in vitro.

General Protocol:

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify.

  • Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of various concentrations of this compound or Sorafenib.

  • Incubation: The plate is incubated for several hours to allow for the formation of capillary-like structures (tubes).

  • Imaging and Quantification: The tube network is visualized and photographed using a microscope. The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops.

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of the inhibitors in a living organism.

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously or orthotopically injected into the mice to establish tumors.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or Sorafenib is administered orally at a specified dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed on tumor tissues to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Conclusion

This compound and Sorafenib are both effective anti-cancer agents that function, at least in part, by inhibiting angiogenesis and cell proliferation. The key distinction lies in their selectivity and primary targets. This compound is a highly potent and selective inhibitor of VEGFR-2, making it a more targeted anti-angiogenic agent. Sorafenib is a multi-kinase inhibitor with a broader range of targets, enabling it to simultaneously block tumor cell proliferation via the RAF/MEK/ERK pathway and angiogenesis through the inhibition of VEGFRs and PDGFR-β. This detailed comparison of their mechanisms of action, supported by quantitative data and experimental methodologies, provides a valuable resource for researchers in the field of oncology drug discovery and development.

References

Apatinib vs. Other VEGFR-2 Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

Apatinib, a potent and selective tyrosine kinase inhibitor (TKI) of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), has emerged as a significant therapeutic agent in the landscape of anti-angiogenic cancer therapy. This guide provides a detailed comparison of the efficacy of this compound against other prominent VEGFR-2 inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

Biochemical Potency: A Head-to-Head Comparison

The cornerstone of the efficacy of these targeted therapies lies in their ability to inhibit the kinase activity of VEGFR-2. This is quantitatively measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for both metrics indicates a higher potency.

InhibitorTargetIC50 (nM)Ki (nM)Other Notable Targets (IC50/Ki in nM)
This compound VEGFR-2 1 [1]-c-Ret (13), c-Kit (429), c-Src (530)[1]
RegorafenibVEGFR-24.2-VEGFR-1 (13), VEGFR-3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)
LenvatinibVEGFR-240.74[2]VEGFR-1 (1.3), VEGFR-3 (0.71), FGFR1 (22), FGFR2 (8.2), FGFR3 (15), RET (1.5), KIT (11)[2]
SunitinibVEGFR-2--PDGFRα, PDGFRβ, KIT, FLT3, RET, CSF-1R[3][4]
SorafenibVEGFR-290-RAF kinase, PDGFRβ, KIT, FLT-3, RET[5]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Clinical Efficacy: Insights from Comparative Studies

Direct head-to-head randomized controlled trials comparing this compound with other VEGFR-2 inhibitors are limited. However, available clinical data from comparative studies and placebo-controlled trials provide valuable insights into its clinical efficacy.

This compound vs. Sorafenib in Advanced Hepatocellular Carcinoma (HCC)

A preliminary study comparing this compound with Sorafenib in patients with advanced HCC demonstrated comparable efficacy in terms of Progression-Free Survival (PFS) and Overall Survival (OS). Notably, the this compound group showed a significantly higher Objective Response Rate (ORR).

ParameterThis compoundSorafenibHazard Ratio (HR) / p-value
Median PFS4.1 months3.6 monthsHR: 1.03; p=0.925[6]
1-year OS62.0%64.2%HR: 1.15; p=0.811[6]
ORR19.2%2.2%p=0.012[6]
DCR57.7%50%p=0.530[6]
This compound vs. Regorafenib and Fruquintinib in Refractory Metastatic Colorectal Cancer (mCRC)

A retrospective cohort study evaluated the efficacy of low-dose this compound plus S-1 versus Regorafenib and Fruquintinib in patients with refractory mCRC. The combination of this compound and S-1 showed a significantly longer median PFS compared to both Regorafenib and Fruquintinib.

ParameterThis compound + S-1RegorafenibFruquintinibHazard Ratio (HR) / p-value
Median PFS3.9 months2.4 months3.1 monthsvs. Regorafenib: HR=0.49, p=0.003; vs. Fruquintinib: HR=0.60, p=0.048[6][7]
Median OS8.2 months7.5 months7.8 monthsComparable among the 3 groups[6]
This compound in Radioactive Iodine-Refractory Differentiated Thyroid Cancer (RAIR-DTC)

In a randomized, double-blind, placebo-controlled phase 3 trial (REALITY), this compound demonstrated a significant improvement in PFS and OS compared to placebo in patients with RAIR-DTC.

ParameterThis compoundPlaceboHazard Ratio (HR) / p-value
Median PFS22.2 months4.5 monthsHR: 0.26; p < .001[8]
Median OSNot Reached29.9 monthsHR: 0.42; p = .04[8]
ORR54.3%2.2%-
DCR95.7%58.7%-

Signaling Pathways and Experimental Workflows

This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the VEGFR-2 signaling pathway, which subsequently affects downstream cascades like the RAF/MEK/ERK and PI3K/AKT pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_raf RAF/MEK/ERK Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 Dimerization This compound This compound This compound->pVEGFR2 Inhibition ATP ATP ATP->pVEGFR2 ADP ADP pVEGFR2->ADP PI3K PI3K pVEGFR2->PI3K RAF RAF pVEGFR2->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Migration_Invasion Cell Migration & Invasion ERK->Migration_Invasion

Caption: this compound inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models KinaseAssay VEGFR-2 Kinase Assay (IC50/Ki Determination) CellProliferation Cell Proliferation Assay (e.g., HUVEC) CellMigration Cell Migration/Invasion Assay (e.g., Transwell) WesternBlot Western Blot Analysis (p-VEGFR-2, p-AKT, p-ERK) Xenograft Tumor Xenograft Model (e.g., Nude Mice) TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth Angiogenesis Microvessel Density Analysis (CD31 Staining) Xenograft->Angiogenesis Start Drug Candidate (this compound & Comparators) Start->KinaseAssay Start->CellProliferation Start->CellMigration Start->WesternBlot Start->Xenograft

Caption: Typical experimental workflow for evaluating VEGFR-2 inhibitors.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of the compounds on VEGFR-2 kinase activity.

Methodology:

  • Reaction Setup: In a 96-well plate, a reaction mixture containing recombinant human VEGFR-2 enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer is prepared.

  • Inhibitor Addition: Serial dilutions of this compound and other test compounds are added to the wells. A control group with no inhibitor is included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified using a detection reagent, often measured by luminescence or fluorescence.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HUVEC Proliferation Assay

Objective: To assess the effect of the inhibitors on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Methodology:

  • Cell Seeding: HUVECs are seeded in 96-well plates and allowed to adhere.

  • Serum Starvation: Cells are cultured in a low-serum medium to synchronize their cell cycle.

  • Treatment: The cells are then treated with various concentrations of this compound or other inhibitors in the presence of a pro-angiogenic growth factor like VEGF.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Proliferation Measurement: Cell proliferation is measured using methods such as the MTT assay, which quantifies metabolic activity, or by direct cell counting.

  • Data Analysis: The results are used to determine the inhibitory effect of the compounds on VEGF-stimulated HUVEC proliferation.

Western Blot Analysis for Signaling Pathway Inhibition

Objective: To confirm the inhibition of VEGFR-2 and its downstream signaling pathways (PI3K/AKT and RAF/MEK/ERK) in a cellular context.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., HUVECs or a cancer cell line with high VEGFR-2 expression) is cultured and treated with this compound or other inhibitors for a specified time.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

  • Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the ratio of phosphorylated to total protein, indicating the level of pathway inhibition.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with this compound or other inhibitors, typically administered orally or via injection, for a defined period. A control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

  • Data Analysis: The tumor growth inhibition is calculated to assess the in vivo efficacy of the treatment.

References

Apatinib's Synergistic Strike: A Comparative Guide to Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated significant promise in enhancing the efficacy of traditional chemotherapy agents across a spectrum of cancers. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapy drugs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

This compound's primary mechanism of inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow, complements the cytotoxic effects of chemotherapy. This combination approach can lead to improved treatment outcomes, including increased tumor shrinkage, delayed disease progression, and potentially prolonged survival. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the performance of this compound in combination therapies.

Comparative Efficacy of this compound in Combination with Chemotherapy Agents

The synergistic effects of this compound have been evaluated in combination with several chemotherapy drugs. The following tables summarize the quantitative data from preclinical and clinical studies, providing a comparative overview of the efficacy of these combination regimens in different cancer types.

Preclinical (In Vitro & In Vivo) Synergistic Effects
Cancer TypeChemotherapy AgentKey Synergistic EffectsSupporting Evidence
Gastric Cancer Paclitaxel (TAX), 5-Fluorouracil (5-FU)Increased inhibition of cell proliferation, decreased invasion and migration, and increased apoptosis. The combination of this compound with TAX and 5-FU showed a synergistic effect (coefficient of drug interaction <1).[1][2] In vivo, the combination significantly inhibited xenograft model volume and microvessel density.[1]A study on gastric cancer cells showed that this compound combined with TAX and 5-FU notably strengthened the inhibition of cell proliferation compared to monotherapy.[1] Another study confirmed synergistic interactions between this compound and both PTX and 5-FU in vitro and in a zebrafish embryo xenograft model.[2]
Triple-Negative Breast Cancer (TNBC) CisplatinEnhanced anti-tumor effects through inhibition of VEGFR2. The combination led to increased apoptosis by increasing Bax and active caspase 3 levels and decreasing Bcl-2 expression. It also inhibited the p-VEGFR2, p-Akt, and p-mTOR signaling pathways.[3]In MDA-MB-231 TNBC cells, this compound enhanced the inhibitory effects of cisplatin on proliferation, migration, and invasion.[3]
Triple-Negative Breast Cancer (TNBC) Paclitaxel (PTX)Synergistically inhibited cell viability and promoted apoptosis in MDA-MB-468 cells. The combination was more potent than each single drug.[4]The half-maximal inhibitory concentrations (IC50) for this compound and PTX were 20 µmol/L and 2 µmol/L, respectively. Combined regimens significantly increased the survival inhibitory effect.[4]
Esophageal Squamous Cell Carcinoma (ESCC) Paclitaxel (TAX), 5-Fluorouracil (5-FU), Cisplatin (DDP)Enhanced chemosensitivity by downregulating Bcl2, MMP9, and E-cadherin, and upregulating vimentin. The combination significantly repressed tumor growth and angiogenesis in vivo.[5]Combination of this compound with each cytotoxic drug displayed synergistic inhibition effects on the proliferation of KYSE450 and EC1 cells compared with each treatment alone.[5]
Esophageal Cancer CisplatinLow-dose this compound had a synergistic antitumor effect with cisplatin in vitro and in vivo by deactivating the Akt/β-catenin pathway.[6]In xenograft models, tumor volumes in mice receiving cotreatment with this compound and cisplatin were significantly smaller than those in the cisplatin-only group.[6]
Non-Small Cell Lung Cancer (NSCLC) Cisplatin (DDP)Resensitized cisplatin-resistant A549/DDP cells to DDP by down-regulating MDR1 expression and inhibiting the ERK signaling pathway. The combination significantly inhibited cell clone formation and promoted apoptosis.[7][8]The apoptosis rate in the combined treatment group (36.2%) was significantly higher than in the this compound (3.6%) or DDP (15.1%) alone groups.[7]
Clinical Efficacy of this compound Combination Therapy
Cancer TypeChemotherapy AgentKey Clinical OutcomesStudy Details
Advanced Gastric or Gastroesophageal Junction Adenocarcinoma IrinotecanMedian PFS: 3.20 months; Median OS: 7.60 months; ORR: 18.99%; DCR: 39.24%.[9]A study involving 79 patients who had failed first-line treatment.[9]
Advanced Non-Small Cell Lung Cancer (NSCLC) with Brain Metastasis Docetaxel or PemetrexedIntracranial DCR: 66%; Median PFS: 4.0 months; Median OS: 9.0 months.[10]A retrospective analysis of 35 patients who had received two or more lines of treatment.[10]
Advanced Non-Squamous NSCLC (Wild-Type EGFR) DocetaxelMedian PFS: 5.3 months; Median OS: 9.6 months.[11]A multi-center, phase II trial with 30 patients.[11]
Metastatic Colorectal Cancer (mCRC) 5-Fluorouracil (5-FU)Median PFS: 4.83 months; Median OS: 9.10 months.[12]A phase II, single-arm, prospective study for third- or subsequent-line treatment.[13]
Recurrent Platinum-resistant Epithelial Ovarian Cancer EtoposideORR: 36.4%; DCR: 78.8%; Median PFS: 5.6 months; Median OS: 10.3 months.[14]A retrospective study of 33 patients.[14]
Advanced Triple-Negative Breast Cancer (TNBC) EtoposideORR: 10.0%; DCR: 62.5%; Median PFS: 6.0 months; Median OS: 24.5 months.[15][16]A single-arm, phase II trial with 40 patients who had failed at least one line of chemotherapy.[16]
HER2-Negative Advanced Breast Cancer Various ChemotherapiesMedian PFS was significantly longer in the this compound + Chemotherapy group (182 days) compared to chemotherapy alone (63 days).[17]A randomized, controlled, open-label phase II study with 80 patients.[17]
Extensive-Stage Small Cell Lung Cancer (ES-SCLC) EtoposideORR: 20.8%; DCR: 90.6%; Median PFS: 3.0 months; Median OS: 5.0 months.[18]An open-label, multicenter, single-arm phase II trial for third- or further-line therapy.[18]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the studies to allow for replication and further investigation.

Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic and anti-proliferative effects of this compound and chemotherapy agents, alone and in combination.

Methodology (CCK-8 Assay):

  • Cells were seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

  • The cells were then treated with varying concentrations of this compound, a chemotherapy agent, or a combination of both for specified time points (e.g., 24, 48, 72 hours).

  • Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • The plates were incubated for 1-4 hours at 37°C.

  • The absorbance was measured at 450 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the control group. The synergistic effect was often determined using the combination index (CDI), calculated by the formula: CDI = AB/(A×B), where AB is the ratio of the combination group to the control group, and A and B are the ratios of the single-agent groups to the control group. A CDI value less than 1 indicates a synergistic effect.[1]

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound and chemotherapy combinations.

Methodology (Flow Cytometry with Annexin V/PI Staining):

  • Cells were treated with the respective drugs for a specified duration.

  • Both floating and adherent cells were harvested and washed with cold phosphate-buffered saline (PBS).

  • The cells were resuspended in 1X binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • The cells were incubated in the dark at room temperature for 15 minutes.

  • The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Cell Migration and Invasion Assays

Objective: To evaluate the effect of drug combinations on the migratory and invasive potential of cancer cells.

Methodology (Transwell Assay):

  • For the invasion assay, the upper chamber of a Transwell insert was coated with Matrigel. For the migration assay, the insert was not coated.

  • Cancer cells, pre-treated with the drugs, were seeded in the upper chamber in a serum-free medium.

  • The lower chamber was filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • After incubation for a specified period (e.g., 24-48 hours), non-migrated/non-invaded cells on the upper surface of the membrane were removed with a cotton swab.

  • The cells that had migrated/invaded to the lower surface of the membrane were fixed with methanol and stained with crystal violet.

  • The number of stained cells was counted under a microscope in several random fields.

In Vivo Xenograft Studies

Objective: To assess the in vivo anti-tumor efficacy of this compound and chemotherapy combinations.

Methodology:

  • Human cancer cells were subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • When the tumors reached a palpable size, the mice were randomly assigned to different treatment groups: control (vehicle), this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.

  • The drugs were administered according to a predetermined schedule and dosage.

  • Tumor volume was measured regularly (e.g., every 2-3 days) using a caliper and calculated using the formula: (length × width²)/2.

  • At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and often processed for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound with chemotherapy is underpinned by its modulation of key signaling pathways.

VEGFR-2 Signaling Inhibition

This compound's primary target is VEGFR-2. By inhibiting VEGFR-2, this compound blocks the downstream signaling cascades that promote angiogenesis, endothelial cell proliferation, migration, and survival. This disruption of the tumor's blood supply enhances the efficacy of cytotoxic chemotherapy.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation

Caption: this compound inhibits the VEGFR-2 signaling pathway.

Modulation of Akt/mTOR and PI3K/p65/Bcl-xl Pathways

Studies have shown that this compound, in combination with chemotherapy, can further impact downstream pathways like Akt/mTOR and PI3K/p65/Bcl-xl.[3][4][5] Inhibition of these pathways can lead to decreased cell survival and increased apoptosis, thus sensitizing cancer cells to the effects of chemotherapy.

Synergistic_Pathway This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt p65_Bcl_xl p65/Bcl-xl PI3K_Akt->p65_Bcl_xl Apoptosis Increased Apoptosis p65_Bcl_xl->Apoptosis DNA_Damage->Apoptosis

Caption: Synergistic mechanism of this compound and chemotherapy.

Experimental Workflow for Evaluating Synergy

The following diagram illustrates a typical workflow for investigating the synergistic effects of this compound and chemotherapy in a preclinical setting.

Experimental_Workflow A Cell Culture (Cancer Cell Lines) B In Vitro Assays (Proliferation, Apoptosis, Migration) A->B D In Vivo Xenograft Model (Tumor Growth Inhibition) A->D C Western Blot (Signaling Pathway Analysis) B->C E Data Analysis (Synergy Calculation, Statistical Analysis) B->E C->E D->E F Conclusion on Synergistic Effect E->F

Caption: Preclinical workflow for synergy assessment.

References

Apatinib Combination Therapy: A Head-to-Head Comparison for Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor (TKI), has demonstrated significant anti-tumor activity across a range of malignancies.[1][2][3] However, as with many targeted therapies, acquired drug resistance remains a critical challenge, limiting its long-term efficacy. To address this, researchers are actively exploring this compound-based combination therapies. This guide provides a comparative overview of various this compound combination strategies aimed at overcoming drug resistance, supported by preclinical and clinical data.

This compound in Combination with Chemotherapy

One of the primary mechanisms of resistance to chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of cancer cells.[1] this compound has been shown to reverse this multidrug resistance (MDR) by inhibiting the function of ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein).[1][3]

Preclinical Data: Reversal of Multidrug Resistance

In vitro studies have demonstrated that this compound can significantly sensitize various drug-resistant cancer cell lines to conventional chemotherapeutic agents. This compound achieves this by increasing the intracellular accumulation of these drugs without affecting their cytotoxicity in non-resistant parental cells.[1]

Cell LineResistant toCombinationFold Reversal of Resistance
KBv200Doxorubicin, PaclitaxelThis compound + Doxorubicin/Paclitaxel14.8-fold (Doxorubicin), 13.5-fold (Paclitaxel)
MCF-7/adrDoxorubicinThis compound + Doxorubicin11.6-fold
S1-M1-80Topotecan, MitoxantroneThis compound + Topotecan/Mitoxantrone14.7-fold (Topotecan), 12.8-fold (Mitoxantrone)
HEK293/ABCB1Doxorubicin, VincristineThis compound + Doxorubicin/Vincristine11.2-fold (Doxorubicin), 10.5-fold (Vincristine)
HEK293/ABCG2Mitoxantrone, SN-38This compound + Mitoxantrone/SN-38Complete reversal

Data synthesized from a study by Mi et al.[1]

In a KBv200 xenograft nude mouse model, the combination of this compound and paclitaxel resulted in a significant inhibition of tumor growth (52.7%) compared to either agent alone, without an increase in toxic side effects.[1]

Clinical Data

Clinical studies have shown that combining this compound with chemotherapy improves outcomes in patients with advanced cancers. For instance, in advanced gastric cancer, this compound combined with chemotherapy has been associated with a higher objective response rate (ORR) and longer progression-free survival (PFS) compared to chemotherapy alone.[3] Similarly, in advanced non-small cell lung cancer (NSCLC), the combination has demonstrated clinical efficacy in treatment-refractory patients.

This compound in Combination with EGFR-TKIs

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a common clinical challenge, often driven by the T790M mutation or activation of alternative signaling pathways.[4][5][6] The combination of this compound with EGFR-TKIs is a promising strategy to overcome this resistance. The theoretical basis for this synergy lies in the crosstalk between the VEGF and EGFR signaling pathways.[4][7]

Preclinical and Clinical Data

Preclinical models have shown that this compound can enhance the anti-tumor activity of EGFR-TKIs in resistant NSCLC cells.[5] This has been corroborated in clinical settings. A retrospective analysis of NSCLC patients who developed resistance to osimertinib (a third-generation EGFR-TKI) showed that the combination of this compound and osimertinib resulted in an ORR of 12.8% and a disease control rate (DCR) of 79.5%, with a median PFS of 4.0 months.[5]

Cancer TypePatient PopulationCombination TherapyORRDCRMedian PFS
NSCLCOsimertinib-resistant, EGFR-mutantThis compound + Osimertinib12.8%79.5%4.0 months
NSCLCAcquired icotinib resistance, EGFR-mutantThis compound + IcotinibFavorable outcomes in case reports-4-6 months

Data from retrospective analyses.[5][8]

This compound in Combination with Immunotherapy

This compound can modulate the tumor microenvironment (TME), making it more favorable for an anti-tumor immune response.[2][9][10][11] By inhibiting VEGFR-2, this compound can normalize tumor vasculature, reduce hypoxia, and decrease the infiltration of immunosuppressive cells like regulatory T cells (Tregs) and M2 macrophages, while promoting the infiltration of CD8+ T cells.[2][9][10][11]

Clinical Data

The combination of this compound with immune checkpoint inhibitors (ICIs) has shown promising results in various solid tumors.

Cancer TypePatient PopulationCombination TherapyORRDCRMedian PFS
Gastric CancerPreviously treated, advancedThis compound + PD-1 Inhibitors20.5%69.2%3.9 months
Colorectal CancerTreatment-refractory, metastaticThis compound + PD-1 Inhibitors25.6%72.1%5.8 months

Data from retrospective exploratory studies.

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound Reversing ABC Transporter-Mediated MDR

cluster_cell Cancer Cell Chemo Chemotherapeutic Drug ABC ABC Transporter (ABCB1/ABCG2) Chemo->ABC Substrate Apoptosis Apoptosis Chemo->Apoptosis Induces This compound This compound This compound->ABC Inhibits DrugEfflux Drug Efflux ABC->DrugEfflux DrugEfflux->Apoptosis Prevents

Caption: this compound inhibits ABC transporters, preventing drug efflux and restoring chemosensitivity.

Experimental Workflow for Assessing MDR Reversal

cluster_workflow Experimental Workflow start Start cell_culture Culture Drug-Resistant and Parental Cancer Cells start->cell_culture treatment Treat cells with Chemotherapy +/- this compound cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay calc_ic50 Calculate IC50 and Fold Reversal mtt_assay->calc_ic50 end End calc_ic50->end

Caption: Workflow for determining the in vitro efficacy of this compound in reversing multidrug resistance.

Signaling Pathway for this compound and EGFR-TKI Synergy

cluster_pathway Synergistic Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGFR_ligand EGF EGFR EGFR EGFR_ligand->EGFR PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR2->RAS_RAF_MEK_ERK EGFR->PI3K_AKT EGFR->RAS_RAF_MEK_ERK This compound This compound This compound->VEGFR2 EGFR_TKI EGFR-TKI EGFR_TKI->EGFR Proliferation Tumor Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation

Caption: this compound and EGFR-TKIs dually block key pathways for tumor growth and survival.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on this compound's reversal of MDR.[1]

  • Cell Seeding: Seed drug-sensitive (parental) and drug-resistant cancer cells in 96-well plates at a density of approximately 5,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent, either alone or in combination with a non-toxic concentration of this compound (e.g., 1-3 µM). Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with this compound.

Western Blot Analysis

This is a general protocol for assessing protein expression and phosphorylation.

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-total-EGFR, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.

Xenograft Tumor Model

This protocol is based on the in vivo study of this compound's effect on MDR.[1]

  • Cell Implantation: Subcutaneously inject drug-resistant cancer cells (e.g., KBv200) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign the mice to different treatment groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapeutic agent alone, (4) this compound plus the chemotherapeutic agent. Administer drugs according to the specified schedule (e.g., this compound orally daily, paclitaxel intraperitoneally every 3 days).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every few days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition rate for each treatment group compared to the control group.

Conclusion

This compound combination therapy represents a versatile strategy to overcome drug resistance in various cancers. Its ability to reverse MDR mediated by ABC transporters, synergize with other targeted therapies like EGFR-TKIs, and modulate the tumor microenvironment to enhance immunotherapy highlights its potential to improve clinical outcomes for patients with advanced and refractory tumors. Further prospective clinical trials are warranted to validate these promising preclinical and retrospective findings and to optimize combination regimens for different cancer types and resistance mechanisms.

References

A Head-to-Head Comparison of Apatinib and Regorafenib for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Apatinib and Regorafenib are both orally administered multi-kinase inhibitors that have become important therapeutic options in the landscape of advanced solid tumors. While both drugs interfere with key signaling pathways involved in tumor growth and angiogenesis, they possess distinct target profiles, clinical efficacy, and safety considerations. This guide provides an objective, data-driven comparison of this compound and Regorafenib to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Distinct Kinase Inhibition Profiles

This compound and Regorafenib exert their anti-tumor effects by blocking the activity of tyrosine kinases, but their selectivity differs significantly.

This compound is a highly selective tyrosine kinase inhibitor (TKI) that predominantly targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By binding to and inhibiting the ATP binding site of intracellular VEGFR-2, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of tumor angiogenesis.[1]

Regorafenib is a broader-spectrum multi-kinase inhibitor. Its targets include kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (Platelet-Derived Growth Factor Receptor [PDGFR], Fibroblast Growth Factor Receptor [FGFR]).[2][3][4] This wider range of inhibition allows Regorafenib to simultaneously disrupt multiple pathways crucial for tumor proliferation, metastasis, and survival.[4]

G cluster_this compound This compound Pathway cluster_regorafenib Regorafenib Pathway This compound This compound vegfr2 VEGFR-2 This compound->vegfr2 selectively inhibits pi3k_akt_a PI3K/AKT Pathway vegfr2->pi3k_akt_a ras_raf_a RAS/RAF/MEK/ERK Pathway vegfr2->ras_raf_a angiogenesis_a Inhibition of Angiogenesis pi3k_akt_a->angiogenesis_a ras_raf_a->angiogenesis_a regorafenib Regorafenib vegfr VEGFR 1-3, TIE2 regorafenib->vegfr inhibits oncogenic KIT, RET, BRAF regorafenib->oncogenic inhibits microenv PDGFR, FGFR regorafenib->microenv inhibits angiogenesis_r Inhibition of Angiogenesis vegfr->angiogenesis_r oncogenesis_r Inhibition of Oncogenesis oncogenic->oncogenesis_r microenv_r Modulation of Tumor Microenvironment microenv->microenv_r

Caption: Comparative signaling pathways of this compound and Regorafenib.

Clinical Efficacy: A Comparative Overview

Direct head-to-head randomized controlled trials are scarce. However, retrospective studies and data from trials in similar settings provide valuable insights into their comparative efficacy, particularly in refractory metastatic colorectal cancer (mCRC).

A key retrospective cohort study directly compared low-dose this compound plus S-1 with Regorafenib and Fruquintinib for refractory mCRC.[1][5] The findings from this study are summarized below.

Table 1: Comparison of Efficacy in Refractory Metastatic Colorectal Cancer

Endpoint This compound (plus S-1) Regorafenib Hazard Ratio (HR) / p-value
Median Progression-Free Survival (mPFS) 3.9 months 2.4 months HR=0.49, p=0.003[1][5]
Median Overall Survival (mOS) 8.2 months 7.5 months Not Statistically Significant[1][5]
Objective Response Rate (ORR) 2.3% 0% -

| Disease Control Rate (DCR) | 83.7% | 66.7% | Not Statistically Significant[1] |

Data sourced from Dai et al., 2022. The this compound arm received a combination of this compound and S-1.

In this study, the combination of low-dose this compound with S-1 demonstrated a significantly longer median progression-free survival compared to Regorafenib in patients with refractory mCRC.[1][5] While there was a trend towards improved overall survival, the difference was not statistically significant.[5] The disease control rate was also numerically higher in the this compound plus S-1 group.[1]

Efficacy in Other Malignancies
  • Hepatocellular Carcinoma (HCC): Both drugs have been investigated as second-line therapies after sorafenib failure.[6][7] A study comparing this compound to sorafenib as a first-line therapy showed a higher objective response rate for this compound (19.2% vs. 2.2%) but comparable PFS and OS.[8] In the second-line setting, Regorafenib demonstrated a survival benefit over placebo in the RESORCE trial.[9]

  • Gastric Cancer: this compound is approved in China for advanced gastric cancer based on a phase III trial showing improved median overall survival (6.5 months vs. 4.7 months for placebo).[10] Regorafenib has also shown a significant, albeit modest, improvement in PFS in advanced gastric cancer (2.6 months vs. 0.9 months for placebo) in a phase II trial.[11]

Safety and Tolerability

The safety profiles of this compound and Regorafenib are distinct, reflecting their different kinase inhibition patterns. The comparative data from the mCRC study highlights these differences.[1][5]

Table 2: Comparison of Common Adverse Events (All Grades) in Refractory mCRC

Adverse Event This compound (plus S-1) (%) Regorafenib (%) Key Difference
Anemia 62.8% Not specified Higher incidence of hematological toxicities with this compound + S-1[1][12]
Neutropenia 30.2% Not specified Higher incidence of hematological toxicities with this compound + S-1[1][12]
Thrombocytopenia 39.5% Not specified Higher incidence of hematological toxicities with this compound + S-1[1][12]
Hand-Foot Skin Reaction Not specified 58.3% More prevalent in the Regorafenib group[1][5][12]
Hypertension Higher than placebo Common A known side effect of VEGFR inhibitors, reported for both
Fatigue Common Common A common side effect for both drugs

| Diarrhea | Common | Common | A common side effect for both drugs |

Data sourced from Dai et al., 2022.

The this compound plus S-1 combination was associated with a higher incidence of hematological toxicities, such as anemia, neutropenia, and thrombocytopenia.[1][12] In contrast, hand-foot skin reaction was the most prevalent adverse event in the Regorafenib group.[1][5][12] These distinct safety profiles are critical for treatment selection and patient management.

Experimental Protocols: A Case Study in mCRC

The retrospective study by Dai et al. provides a clear framework for comparing these agents in a real-world setting.[1][5]

Study Design and Methodology
  • Objective: To compare the efficacy and safety of low-dose this compound plus S-1 with Regorafenib and Fruquintinib in patients with metastatic colorectal cancer refractory to standard therapies.[1]

  • Study Type: A retrospective cohort study.[1]

  • Patient Population: 114 patients with refractory mCRC at a single center from April 2016 to September 2020.[1] All patients had previously been treated with standard therapies including oxaliplatin, fluoropyrimidine, and irinotecan.[5]

  • Treatment Arms:

    • This compound Group (n=43): this compound 250 mg daily, combined with S-1.[1][5]

    • Regorafenib Group (n=36): Regorafenib starting at 80 mg/day with weekly dose escalation to a target of 160 mg/day, if tolerated.[1][5]

    • Fruquintinib Group (n=35): Fruquintinib 5 mg/day orally.[1][5]

  • Assessments: Radiographic examinations were conducted every 1.5–2 months.[1] Efficacy endpoints included Progression-Free Survival (PFS) and Overall Survival (OS). Safety was assessed by monitoring adverse events.[1]

  • Statistical Analysis: Survival outcomes were analyzed using Kaplan-Meier estimates and Cox proportional hazards models.[5]

G cluster_arms Treatment Arms start Patient Cohort Selection p_criteria Inclusion Criteria: - Refractory mCRC - Prior Standard Therapies start->p_criteria p_data Retrospective Data Collection (April 2016 - Sept 2020, n=114) start->p_data arm1 This compound + S-1 (n=43) p_data->arm1 arm2 Regorafenib (n=36) p_data->arm2 arm3 Fruquintinib (n=35) p_data->arm3 evaluation Efficacy & Safety Evaluation arm1->evaluation arm2->evaluation arm3->evaluation eval_details Assessments: - Radiographic Scans (every 1.5-2 mos) - Adverse Event Monitoring evaluation->eval_details endpoints Primary & Secondary Endpoints evaluation->endpoints pfs Progression-Free Survival (PFS) endpoints->pfs os Overall Survival (OS) endpoints->os dcr Disease Control Rate (DCR) endpoints->dcr safety Safety Profile endpoints->safety

Caption: Experimental workflow for the comparative retrospective mCRC study.

Conclusion

This compound and Regorafenib are both valuable targeted therapies, but they are not interchangeable.

  • This compound offers a more selective inhibition of VEGFR-2. In combination with chemotherapy, it has shown a significant progression-free survival benefit over Regorafenib in refractory mCRC, with a manageable but different toxicity profile characterized by higher rates of hematological adverse events.[1][5]

  • Regorafenib provides a broad-spectrum inhibition of multiple kinase families involved in cancer progression. This multi-targeted approach has established its efficacy as a single agent in several refractory cancers, though its clinical benefit can be limited by toxicities such as hand-foot skin reaction.[1][5][12]

For drug development professionals, the distinct mechanisms and resistance profiles of these two agents offer opportunities for rational combination strategies and the development of next-generation inhibitors with improved selectivity and safety. Further head-to-head prospective trials are necessary to definitively establish the optimal therapeutic positioning of each agent in various cancer types.

References

Apatinib's In Vivo Anti-Tumor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Apatinib, a selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated significant anti-tumor effects in a variety of preclinical in vivo models.[1] This guide provides a comparative overview of this compound's performance against other therapeutic agents and control models, supported by experimental data from xenograft studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in oncology research.

Quantitative Comparison of In Vivo Anti-Tumor Effects

The following tables summarize the quantitative data from various in vivo studies, showcasing this compound's efficacy in inhibiting tumor growth across different cancer types.

Table 1: this compound vs. Control/Placebo in Xenograft Models
Cancer TypeCell LineAnimal ModelThis compound DosageTumor Volume InhibitionTumor Weight InhibitionSource
Lung CancerH1975Nude Mice80 mg/kg/day39.0%Not Reported[2]
Lung CancerH1975Nude Mice120 mg/kg/day53.7%Not Reported[2]
Lung CancerH446Nude Mice80 mg/kg/day39.0%Not Reported[2]
Lung CancerH446Nude Mice120 mg/kg/day54.6%Not Reported[2]
Pancreatic CancerASPC-1Nude Mice100 mg/kg/daySignificant reduction vs. controlNot Reported[3][4]
Gastric CancerMGC-803Zebrafish0.5 µMDose-dependent reductionNot Reported[5][6]
Non-Small Cell Lung CancerHCC364Nude Mice65 mg/kg/daySignificant inhibitionNot Reported[7]
Non-Small Cell Lung CancerHCC364Nude Mice100 mg/kg/daySignificant inhibitionNot Reported[7]
Lung CancerA549Nude Mice100 mg/kg/daySignificant inhibitionSignificant reduction[8]
Table 2: this compound in Combination Therapy and Against Other Drugs
Cancer TypeComparisonAnimal ModelThis compound DosageOutcomeSource
Pancreatic Neuroendocrine Tumorsvs. Sunitinib (40 mg/kg)Nude Mice150 mg/kg/dayComparable tumor growth inhibition to Sunitinib.[9][10][9][10]
Pancreatic Neuroendocrine Tumorsvs. Sunitinib (liver metastasis model)Nude Mice150 mg/kg/daySuperior inhibition of liver metastasis compared to Sunitinib.[9][11][9][11]
Nasopharyngeal Carcinomavs. Cisplatin (DDP)Nude MiceNot SpecifiedThis compound + DDP showed significantly greater tumor growth inhibition than either drug alone.[12][13][12][13]
Esophageal Squamous Cell Carcinomawith Paclitaxel (TAX), 5-Fluorouracil (5-FU), Cisplatin (DDP)Nude MiceNot SpecifiedCombination of this compound with each chemotherapeutic agent significantly repressed tumor growth and angiogenesis compared to single-agent groups.[14][14]
Colon Cancervs. BevacizumabNude Mice150 mg/kg/dayThis compound showed a trend towards greater tumor volume reduction compared to Bevacizumab.[15][15]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Xenograft Tumor Model in Nude Mice (Lung, Pancreatic, and Non-Small Cell Lung Cancer)
  • Animal Model: Male BALB/c nude mice, 5 weeks of age.[8]

  • Cell Lines and Implantation:

    • Lung Cancer: H1975 or H446 cells were injected subcutaneously into the right flank of the mice.[2]

    • Pancreatic Cancer: ASPC-1 or PANC-1 cells were injected subcutaneously.[3][4]

    • Non-Small Cell Lung Cancer: HCC364 or A549 cells were injected subcutaneously.[7][8] A total of 5 x 10^6 A549 cells were injected.[8]

  • Drug Administration:

    • This compound was administered orally by gavage once daily.

    • Dosages varied between studies, ranging from 50 mg/kg to 150 mg/kg per day.[7][9]

    • Treatment was initiated when tumors reached a palpable size and continued for a specified period, typically 14 to 21 days.[2][8]

  • Tumor Measurement:

    • Tumor volume was measured periodically (e.g., every 3 days) using a caliper.

    • Tumor volume was calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis:

    • At the end of the study, mice were sacrificed, and tumors were excised and weighed.

    • Tumor tissues were often processed for immunohistochemistry to analyze protein expression (e.g., Ki-67, VEGFR-2, p-AKT, p-ERK).[3][4]

    • Tumor growth inhibition rate was calculated as: (1 - average tumor weight of experimental group / average tumor weight of control group) × 100%.[12]

Zebrafish Xenograft Model (Gastric Cancer)
  • Animal Model: Zebrafish embryos.[5][6]

  • Cell Line and Implantation: Human MGC-803 gastric cancer cells were microinjected into the yolk sac of the zebrafish embryos.[5][6]

  • Drug Administration: this compound was added to the embryo medium at various concentrations (e.g., 0.5 µM).[5][6]

  • Endpoint Analysis:

    • The length of newly formed blood vessels and the tumor volume were measured at specified time points post-injection.[5]

    • The proliferation of tumor cells was also assessed.[6]

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its anti-tumor effects by selectively inhibiting VEGFR-2, a key mediator of angiogenesis.[1] This inhibition blocks downstream signaling pathways crucial for tumor growth, proliferation, and survival.

Apatinib_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK This compound This compound This compound->VEGFR2 Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: this compound's mechanism of action targeting the VEGFR-2 signaling pathway.

The binding of VEGF to VEGFR-2 triggers receptor autophosphorylation, initiating downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[3][4] this compound competitively binds to the ATP-binding site of VEGFR-2, inhibiting its phosphorylation and subsequently suppressing these downstream pathways.[1][3] This leads to the inhibition of endothelial cell proliferation and migration, ultimately reducing tumor angiogenesis and growth.[1] Studies have shown that this compound treatment leads to a significant decrease in the expression of phosphorylated VEGFR-2 (p-VEGFR2), p-AKT, and p-ERK in tumor tissues.[3][4]

Experimental Workflow

The general workflow for evaluating the in vivo anti-tumor efficacy of this compound in a xenograft model is depicted below.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Select Cancer Cell Line B Culture and Prepare Cell Suspension A->B C Implant Cells into Immunocompromised Mice B->C D Tumor Growth to Palpable Size C->D E Randomize Mice into Treatment Groups (this compound, Control, etc.) D->E F Daily Drug Administration (e.g., Oral Gavage) E->F G Monitor Tumor Volume and Body Weight F->G G->F Repeat for Duration of Study H Sacrifice Mice at Study Endpoint G->H I Excise and Weigh Tumors H->I J Tissue Processing for Histology and IHC I->J K Statistical Analysis of Tumor Growth I->K J->K

Caption: General experimental workflow for in vivo this compound efficacy studies.

References

A Comparative Analysis of Apatinib's Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Apatinib, an oral small-molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in oncology, primarily recognized for its anti-angiogenic properties.[1][2] Its clinical efficacy is rooted in its ability to selectively inhibit key kinases involved in tumor growth and vascularization. This guide provides a comparative analysis of this compound's kinase selectivity profile against other well-established multi-targeted TKIs: Sunitinib, Sorafenib, and Regorafenib. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform their research and development endeavors.

This analysis is based on publicly available experimental data, focusing on the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug required to inhibit the activity of a specific kinase by 50%. A lower IC50 value signifies greater potency.

Kinase Inhibition Profile: A Comparative Overview

This compound is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis.[3][4] Its selectivity for VEGFR-2 is a defining feature of its mechanism of action.[5][6] While this compound also demonstrates inhibitory activity against other kinases such as c-Kit and c-Src, its effect on these is considered mild.[2][5]

In comparison, Sunitinib, Sorafenib, and Regorafenib exhibit broader kinase inhibition profiles, targeting a wider range of kinases involved in tumor progression. Sunitinib is a multi-targeted TKI that inhibits VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[7][8] Sorafenib also targets multiple kinases, including VEGFRs, PDGFRs, and the Raf serine/threonine kinases.[9][10] Regorafenib is another multi-kinase inhibitor with activity against VEGFRs, PDGFRβ, c-Kit, and RET.[11][12]

The following table summarizes the available IC50 data for this compound and its comparators against a panel of key kinases.

Kinase TargetThis compound (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)Regorafenib (IC50, nM)
VEGFR1 <50% inhibition at 100 nM[13]-26[9]13[11][12]
VEGFR2 <50% inhibition at 100 nM[13]80[8]90[9][10]4.2[11][12]
VEGFR3 <50% inhibition at 100 nM[13]-20[9][10]46[11][12]
PDGFRβ -2[8]57[9][10]22[11][12]
c-Kit <50% inhibition at 100 nM[13]-68[9][10]7[11][12]
Ret <50% inhibition at 100 nM[13]-43[9]1.5[11][12]
Raf-1 <50% inhibition at 100 nM[13]-6[9][10]2.5[11][12]
B-Raf --22[9][10]28 (wild-type), 19 (V600E)[11]
Flt3 -30-250[8]58[9][10]-

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibition profiles, typically quantified by IC50 values, is performed using in vitro kinase assays. While specific protocols may vary between laboratories and commercial providers, the fundamental principle involves measuring the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor.

A common methodology is the in vitro radioactive kinase assay .[14] The general workflow for such an assay is as follows:

  • Preparation of Reagents: This includes the purified recombinant kinase, a specific substrate (often a peptide or protein), and the kinase inhibitor dissolved in a suitable solvent like DMSO.

  • Kinase Reaction: The kinase, substrate, and inhibitor are incubated together in a reaction buffer containing adenosine triphosphate (ATP), often radiolabeled with ³²P or ³³P, and magnesium chloride (MgCl₂).[15] The kinase catalyzes the transfer of the radiolabeled phosphate group from ATP to the substrate.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of an acid solution.[16]

  • Separation and Detection: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing steps to remove unincorporated ATP.[16]

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Alternatively, non-radioactive methods such as fluorescence-based assays (e.g., TR-FRET) or luminescence-based assays (e.g., ADP-Glo) are also widely used for their high-throughput capabilities.[17]

G Generalized Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Kinase, Substrate, and Inhibitor Solutions B Incubate Kinase, Substrate, and Inhibitor with Radiolabeled ATP and MgCl2 A->B Initiate Kinase Reaction C Stop Reaction B->C Terminate Reaction D Separate Phosphorylated Substrate C->D E Quantify Radioactivity D->E F Calculate % Inhibition and Determine IC50 E->F

In Vitro Kinase Assay Workflow

Signaling Pathways Targeted by this compound and Comparators

This compound primarily exerts its anti-angiogenic effects by blocking the Vascular Endothelial Growth Factor (VEGF) signaling pathway through the selective inhibition of VEGFR-2.[18] When VEGF-A binds to VEGFR-2 on endothelial cells, it triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability – all essential processes for angiogenesis.[19][20][21] By inhibiting VEGFR-2, this compound effectively blocks these downstream events.[3]

The broader-spectrum TKIs like Sunitinib, Sorafenib, and Regorafenib also inhibit the VEGFR-2 pathway but additionally target other signaling cascades. For instance, their inhibition of PDGFRs can impact pericyte function and tumor stromal support, while inhibition of c-Kit can affect tumor cell proliferation directly in certain cancer types like gastrointestinal stromal tumors (GIST). Sorafenib's unique ability to inhibit the Raf/MEK/ERK pathway provides an additional mechanism to block tumor cell proliferation.

G Key Signaling Pathways Targeted by this compound and Other TKIs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFR PDGFR cKit c-Kit Raf Raf PLCg->Raf Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration This compound This compound This compound->VEGFR2 OtherTKIs Sunitinib, Sorafenib, Regorafenib OtherTKIs->VEGFR2 OtherTKIs->PDGFR OtherTKIs->cKit VEGF VEGF VEGF->VEGFR2

Targeted Kinase Signaling Pathways

References

Apatinib Demonstrates Superior Efficacy Over Placebo in Multiple Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

Apatinib, a novel oral small-molecule tyrosine kinase inhibitor, has consistently demonstrated significant improvements in clinical outcomes compared to placebo in several randomized controlled trials (RCTs) across various cancer types. These studies have established this compound as a viable treatment option for patients with advanced or metastatic cancers, particularly in later-line settings. The primary mechanism of action for this compound is the selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2][3] By blocking VEGFR-2, this compound effectively hinders the blood supply to tumors.[1][2]

Efficacy Data from Key Randomized Controlled Trials

The efficacy of this compound versus placebo has been rigorously evaluated in several phase III, multicenter, double-blind, randomized controlled trials. The key findings from these studies in advanced or metastatic gastric cancer, hepatocellular carcinoma, and differentiated thyroid cancer are summarized below.

Advanced or Metastatic Gastric Cancer

In a pivotal phase III trial involving patients with chemotherapy-refractory advanced or metastatic adenocarcinoma of the stomach or gastroesophageal junction, this compound showed a statistically significant improvement in both overall survival (OS) and progression-free survival (PFS) compared to placebo.[4][5]

Efficacy EndpointThis compoundPlaceboHazard Ratio (95% CI)p-value
Median Overall Survival (OS)6.5 months4.7 months0.709 (0.537 - 0.937)0.0149[4][5]
Median Progression-Free Survival (PFS)2.6 months1.8 months0.444 (0.331 - 0.595)< 0.001[4][5]
Objective Response Rate (ORR)2.84%0%--
Disease Control Rate (DCR)42.05%8.79%-< 0.001
Advanced Hepatocellular Carcinoma (AHELP Trial)

The AHELP trial investigated the efficacy and safety of this compound in patients with advanced hepatocellular carcinoma who had progressed on or were intolerant to at least one prior line of systemic therapy. This compound demonstrated a significant improvement in overall survival compared to placebo.[6]

Efficacy EndpointThis compoundPlaceboHazard Ratio (95% CI)p-value
Median Overall Survival (OS)8.7 months6.8 months0.785 (0.617 - 0.998)0.048[6]
Median Progression-Free Survival (PFS)4.5 months1.9 months-< 0.0001[7]
Objective Response Rate (ORR)10.7%1.5%--[7]
Differentiated Thyroid Cancer (REALITY Trial)

The REALITY trial evaluated this compound in patients with locally advanced or metastatic, radioactive iodine-refractory differentiated thyroid cancer. The results showed a significant prolongation of progression-free survival with this compound.[8][9]

Efficacy EndpointThis compoundPlaceboHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)22.2 months4.5 months0.26 (0.14 - 0.47)< 0.001[8][9]
Median Overall Survival (OS)Not Reached29.9 months0.42 (0.18 - 0.97)0.04[8]
Objective Response Rate (ORR)54.3%2.2%--[8]
Disease Control Rate (DCR)95.7%58.7%--[8]

Common Adverse Events

Across these trials, the most frequently reported grade 3 or 4 treatment-related adverse events with this compound included hypertension, hand-foot syndrome, and proteinuria.[4][5][6][8] These side effects were generally considered manageable.[6][8]

Experimental Protocols

The methodologies for the key randomized controlled trials cited above followed a similar framework, as outlined below.

General Experimental Workflow

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment cluster_endpoints Endpoint Analysis screening Patient Screening and Eligibility Assessment randomization Randomization (2:1 or 1:1 ratio) screening->randomization This compound This compound Arm (e.g., 750mg or 850mg once daily) randomization->this compound placebo Placebo Arm (Matching placebo once daily) randomization->placebo assessment Tumor Assessment (e.g., every 6-8 weeks) This compound->assessment safety Safety Monitoring This compound->safety placebo->assessment placebo->safety primary Primary Endpoints (PFS and/or OS) assessment->primary secondary Secondary Endpoints (ORR, DCR, Safety) safety->secondary

Caption: Generalized workflow for a randomized, double-blind, placebo-controlled trial of this compound.

Key Methodological Aspects:

  • Patient Population: Patients enrolled in these trials typically had histologically confirmed advanced or metastatic cancer and had progressed after standard therapies.[4][5][6][10] Key inclusion criteria often included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and adequate organ function.[10]

  • Study Design: The studies were designed as randomized, double-blind, placebo-controlled phase III trials.[4][5][6] Patients were randomly assigned to receive either this compound or a matching placebo.[4][5][6]

  • Treatment: this compound was administered orally once daily, with common dosages being 750 mg or 850 mg.[2][4][5][6] Treatment continued in 28-day cycles until disease progression, unacceptable toxicity, or withdrawal of consent.[6]

  • Endpoints: The primary endpoints were typically overall survival (OS) and/or progression-free survival (PFS).[4][5][8] Secondary endpoints included objective response rate (ORR), disease control rate (DCR), and safety.[8]

  • Assessment: Tumor response was generally assessed by investigators according to the Response Evaluation Criteria in Solid Tumors (RECIST). Safety and tolerability were monitored throughout the studies.

Mechanism of Action: Signaling Pathway

This compound's primary therapeutic effect is achieved through the inhibition of the VEGFR-2 signaling pathway, which is critical for angiogenesis. By binding to the intracellular tyrosine kinase domain of VEGFR-2, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades.[1] This disruption of the signaling pathway leads to reduced proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[1] this compound also exhibits inhibitory effects on other tyrosine kinases such as c-Kit and c-SRC.[1][2]

G cluster_pathway This compound Mechanism of Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates This compound This compound This compound->VEGFR2 Inhibits AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis MAPK->Angiogenesis

Caption: this compound inhibits the VEGFR-2 signaling pathway, blocking angiogenesis.

References

Navigating TKI Resistance: A Comparative Analysis of Apatinib's Efficacy in Overcoming Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Apatinib, a potent and selective VEGFR2 inhibitor, demonstrates significant activity in tumors that have developed resistance to other tyrosine kinase inhibitors (TKIs), suggesting its potential as a valuable therapeutic option in refractory settings. This guide provides a comprehensive comparison of this compound's performance against other TKIs, supported by experimental data on cross-resistance, and details the methodologies of key experiments for researchers in drug development.

The emergence of resistance to TKIs is a major challenge in cancer therapy. Understanding the patterns of cross-resistance between different TKIs is crucial for optimizing sequential and combination treatment strategies. This guide focuses on the cross-resistance between this compound and other commonly used TKIs such as sunitinib, sorafenib, and regorafenib.

Unraveling the Mechanisms of this compound's Efficacy in TKI-Resistant Cancers

This compound's ability to overcome resistance to other TKIs can be attributed to several mechanisms. A primary factor is its high selectivity and potent inhibition of VEGFR2, a key mediator of angiogenesis. In many cases of TKI resistance, tumor growth becomes dependent on alternative angiogenic pathways. This compound's focused targeting of VEGFR2 can effectively shut down this escape route.

Furthermore, studies have shown that this compound can modulate the tumor microenvironment and reverse the epithelial-mesenchymal transition (EMT), a process associated with drug resistance and metastasis. For instance, in sorafenib-resistant hepatocellular carcinoma (HCC), this compound has been shown to inhibit the EGFR/JNK/ERK signaling pathway, which is implicated in EMT and resistance[1][2].

The following diagram illustrates the signaling pathways involved in sorafenib resistance and the inhibitory effect of this compound.

cluster_cell Sorafenib-Resistant HCC Cell Sorafenib Sorafenib EGFR EGFR JNK JNK EGFR->JNK ERK ERK JNK->ERK EMT EMT (Resistance) ERK->EMT This compound This compound This compound->EGFR Inhibits This compound->JNK Inhibits This compound->ERK Inhibits start Parental Cell Line ic50 Determine Initial IC50 start->ic50 culture Continuous Culture with Increasing TKI Concentration ic50->culture viability Monitor Cell Viability (e.g., MTT Assay) culture->viability Periodically resistant Resistant Cell Line (Stable at High TKI Conc.) culture->resistant viability->culture If cells adapt

References

Safety Operating Guide

Safe Disposal of Apatinib: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Apatinib, an oral small-molecule tyrosine kinase inhibitor, is a critical component of laboratory safety and environmental responsibility. As a potent antineoplastic agent, all materials that have come into contact with this compound must be treated as hazardous waste.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks to researchers and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research setting.

Core Principles of this compound Waste Management

The foundational principle for managing this compound waste is the strict segregation and specialized disposal of all contaminated materials.[3] This includes unused or expired drugs, personal protective equipment (PPE), laboratory consumables, and cleaning materials.[4] Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, the disposal of hazardous pharmaceutical waste into sewer systems is strictly prohibited.[5][6][7] The recommended method for final disposal is high-temperature incineration by a licensed chemical destruction plant.[5][8]

Personal Protective Equipment (PPE) for Handling this compound Waste

Before initiating any disposal procedures, it is imperative to wear appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free gloves.[9][10]Provides a barrier against skin contact. Double-gloving offers additional protection.
Gown Disposable, solid-front, back-closure, low-permeability gown.[2][10]Prevents contamination of personal clothing and skin.
Eye Protection Safety goggles or a face shield.[4]Protects eyes from splashes or aerosols.
Respiratory Protection A fit-tested N95 respirator or higher.Recommended when handling the powder form to prevent inhalation.[11]

Step-by-Step Disposal Procedures for this compound

The following procedures outline the safe disposal of different types of this compound waste.

1. Waste Segregation and Collection

All items that have come into contact with this compound must be considered contaminated and segregated at the point of generation.[3]

Waste StreamDescriptionDesignated Container
Bulk this compound Waste Unused, expired, or partially used vials of this compound powder or solutions. Grossly contaminated items.Black, RCRA-approved hazardous waste container labeled "Bulk Chemotherapy Waste".[3]
Trace this compound Waste Empty vials, packaging, contaminated PPE (gloves, gowns), and lab consumables (pipette tips, tubes).Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" for incineration.[7]
Sharps Waste Needles and syringes used for handling this compound solutions.Puncture-resistant sharps container specifically for cytotoxic sharps.[10]
Liquid Waste Rinsate from decontaminating glassware or containers.Labeled, leak-proof, and chemically compatible container for hazardous liquid waste.[12]

2. Decontamination of Work Surfaces and Equipment

Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound.

  • Initial Clean: Use a low-lint wipe saturated with a detergent solution to wipe the entire surface. Dispose of the wipe in the appropriate hazardous waste container.[13]

  • Rinse: With a new wipe and sterile water, rinse the surface to remove any detergent residue.

  • Final Decontamination: Use a wipe moistened with 70% isopropyl alcohol to wipe the surface again.[13]

  • Air Dry: Allow the surface to air dry completely.

3. Management of Empty Containers

Empty containers that held pure this compound require specific handling to ensure they are free of residue.

  • Triple-Rinsing: An empty container must be triple-rinsed with a suitable solvent (e.g., water or ethanol, depending on solubility and compatibility).[12]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[12]

  • Container Disposal: After rinsing and air-drying, deface the original label and puncture the container to make it unusable.[5] It can then be disposed of in a sanitary landfill if regulations permit, or more preferably, offered for recycling or reconditioning.[5]

4. Spill Management

In the event of a spill, immediate and proper cleanup is crucial.

  • Secure the Area: Evacuate non-essential personnel and secure the spill area to prevent the spread of contamination.[4]

  • Don PPE: Wear full PPE as described above before addressing the spill.

  • Contain and Absorb: For liquid spills, use an inert absorbent material. For powder spills, gently cover with damp absorbent pads to avoid generating dust.[11]

  • Clean the Area: Collect all cleanup materials and place them in the designated "Bulk Chemotherapy Waste" container.

  • Decontaminate: Decontaminate the spill area using the procedure described above.

5. Final Disposal Logistics

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.[6][12]

  • Storage: Keep hazardous waste containers sealed when not in use and store them in a designated, secure area away from incompatible materials.[6][11]

  • Pickup and Transport: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not transport the waste yourself.[12][14] All waste must be collected by trained personnel for final disposal via incineration.[14]

Apatinib_Disposal_Workflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposal Generation This compound Used in Experiment Bulk_Waste Bulk this compound Waste (Unused/Expired Drug) Generation->Bulk_Waste Trace_Waste Trace Contaminated Items (PPE, Vials, Labware) Generation->Trace_Waste Sharps_Waste Contaminated Sharps (Needles, Syringes) Generation->Sharps_Waste Liquid_Waste Liquid Waste (Rinsate) Generation->Liquid_Waste Bulk_Container Black RCRA Container 'Bulk Chemo Waste' Bulk_Waste->Bulk_Container Place in Trace_Container Yellow Container 'Trace Chemo Waste' Trace_Waste->Trace_Container Place in Sharps_Container Cytotoxic Sharps Container Sharps_Waste->Sharps_Container Place in Liquid_Container Sealed Liquid Waste Container Liquid_Waste->Liquid_Container Collect in Storage Secure Designated Storage Area Bulk_Container->Storage Trace_Container->Storage Sharps_Container->Storage Liquid_Container->Storage Pickup Schedule EHS Pickup Storage->Pickup Incineration Licensed High-Temp Incineration Facility Pickup->Incineration Transported by EHS

Caption: this compound waste disposal workflow from segregation to final incineration.

References

Personal protective equipment for handling Apatinib

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Apatinib

This compound is a potent tyrosine kinase inhibitor and is classified as a hazardous drug, requiring meticulous handling to mitigate exposure risks for laboratory personnel.[1][2][3] Adherence to stringent safety protocols is crucial to ensure personal safety and prevent contamination. The primary routes of potential exposure include inhalation of aerosolized powder, skin contact, and eye contact.[4] This guide provides comprehensive, procedural information for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure to hazardous compounds like this compound. The following table summarizes the mandatory PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Compounding (Powder) Tightly fitting safety goggles with side shields.[4] A full-face shield is recommended if there is a risk of splashes.[1]Double pair of chemotherapy-rated, powder-free nitrile gloves (compliant with ASTM D6978).[1][4]Disposable, solid-front gown with long sleeves and tight-fitting cuffs.[1][5]A NIOSH-certified N95 respirator is required for handling powders.[1] Work should be done in a ventilated enclosure like a chemical fume hood.[4]
Solution Preparation Tightly fitting safety goggles with side shields; a face shield is required if splashing is possible.[4]Double pair of chemotherapy-rated nitrile gloves.[4]Disposable, fluid-resistant gown with knit cuffs.[4]Work must be conducted within a chemical fume hood or biological safety cabinet.[1]
Handling Samples & Administration Tightly fitting safety goggles with side shields.[4]Single pair of chemotherapy-rated nitrile gloves.[4]Disposable lab coat or gown.[4]Ensure adequate ventilation.[4]
Spill Cleanup Tightly fitting safety goggles and a full-face shield.[4]Double pair of chemotherapy-rated nitrile gloves.[4]Impervious disposable gown and shoe covers.[4]A powered air-purifying respirator (PAPR) may be necessary for large spills or high aerosolization risk.[1][6]
Waste Disposal Safety glasses.[4]Single pair of chemotherapy-rated nitrile gloves.[4]Lab coat.[4]Generally not required if waste is properly contained.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical. The following procedural steps provide direct guidance for key operations.

Safe Handling Procedures
  • Preparation and Engineering Controls :

    • All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[1][7]

    • Before beginning, decontaminate the work surface. Use dedicated equipment (e.g., spatulas, weigh boats) for handling the compound.[1]

  • Weighing the Compound :

    • Carefully weigh the desired amount of this compound, taking extreme care to avoid the creation of dust.[1]

    • Use a non-sparking tool for handling.[7]

  • Preparing a Solution :

    • To prepare a solution, add the solvent to the vessel already containing the weighed this compound powder.[1]

    • Cap the vessel securely and mix gently until the compound is fully dissolved.[1]

Spill Management

In the event of a spill, immediate and correct action is necessary to contain the contamination.

  • Isolate the Area : Immediately alert others and restrict access to the spill area.[6]

  • Don Appropriate PPE : Before cleanup, put on the full PPE outlined for spill cleanup in the table above.

  • Contain the Spill : Cover the spill with absorbent pads to prevent it from spreading.[6]

  • Clean the Area : Working from the outside of the spill inward, clean the area.[8] Place all cleanup materials into a designated hazardous drug waste container.[6]

  • Decontaminate : Once the visible spill is removed, decontaminate the area according to your institution's established procedures.

  • Report : Document and report the spill to the appropriate environmental health and safety officer.[8]

Waste Disposal Plan

This compound and all materials that come into contact with it must be treated as hazardous waste.[9]

  • Segregation : Do not mix this compound waste with regular trash, biohazardous waste, or other chemical waste streams.[10][11]

  • Containers :

    • Sharps : All needles and syringes used for this compound administration must be placed directly into a designated cytotoxic sharps container, which is often yellow with a purple lid.[8][9]

    • Solid Waste : Contaminated items such as gloves, gowns, shoe covers, and labware should be disposed of in a clearly labeled, leak-proof "Chemotherapeutic Waste" or "Cytotoxic Waste" container (often a yellow bag or rigid container).[8][11]

    • Liquid Waste : Unused or waste solutions of this compound must be collected in a sealed, leak-proof hazardous chemical waste container. Do not pour this compound waste down the drain.[11]

  • Final Disposal : All this compound waste must be disposed of through an approved hazardous waste management program, typically via high-temperature incineration.[9][10]

Visual Workflow Guide

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.